Technical Documentation Center

2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one
  • CAS: 1955554-66-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one in Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, bifunctional building blocks are essential for the rapid assembly of complex pharmacophores. 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one (CAS: N/A; Formul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional building blocks are essential for the rapid assembly of complex pharmacophores. 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one (CAS: N/A; Formula: C₈H₁₆N₂O₃) represents a highly versatile, differentially protected scaffold. It features a secondary amine (the free piperazine nitrogen) for immediate diversification and a masked α -keto aldehyde (the dimethyl acetal) that can be deployed for late-stage heterocycle synthesis.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will dissect the causality behind its physicochemical behavior, establish a self-validating synthetic protocol that avoids chemoselectivity pitfalls, and map its utility in advanced drug discovery workflows.

Structural and Physicochemical Profiling

The dual nature of 2,2-dimethoxy-1-(piperazin-1-yl)ethan-1-one dictates its handling and reactivity. The piperazine ring provides basicity and aqueous solubility, while the 2,2-dimethoxyacetyl group acts as a stable, neutral masking group for the highly electrophilic glyoxalyl moiety.

Table 1: Physicochemical Parameters and Mechanistic Implications

PropertyValueCausality / Implication
Molecular Weight 188.22 g/mol Highly ligand-efficient building block (LE > 0.3), ideal for Fragment-Based Drug Discovery (FBDD).
cLogP (Predicted) -0.45Hydrophilic nature enhances the aqueous solubility of lipophilic target scaffolds.
Topological Polar Surface Area 41.6 ŲExcellent membrane permeability profile; highly suitable for CNS-penetrant drug design.
Acetal Stability pH > 7 (Stable)pH < 4 (Labile)Allows for late-stage unmasking of the reactive aldehyde under mild aqueous acidic conditions[1].
Piperazine pKa ~8.8 (Conjugate acid)Exists predominantly as a protonated cation at physiological pH, aiding in salt-bridge formation with target proteins (e.g., GPCRs, kinases).

Strategic Synthesis: Overcoming Chemoselectivity Challenges

The primary challenge in synthesizing 2,2-dimethoxy-1-(piperazin-1-yl)ethan-1-one is achieving mono-acylation of piperazine without generating the symmetric bis-acylated byproduct. Furthermore, the choice of the temporary protecting group on the piperazine ring is critical.

The Causality of Protecting Group Selection: The selection of the carboxybenzyl (Cbz) protecting group over the ubiquitous tert-butyloxycarbonyl (Boc) group is an intentional, mechanistically driven choice. Acetals are inherently acid-labile[1]. Standard Boc deprotection utilizing trifluoroacetic acid (TFA) or 4M HCl in dioxane would result in the concurrent, undesired hydrolysis of the dimethyl acetal to the corresponding aldehyde. By employing a Cbz group, deprotection is achieved via catalytic hydrogenolysis under strictly neutral conditions, preserving the integrity of the acetal moiety[2].

Table 2: Amidation Optimization Matrix

ReagentsConditionsYield (%)Mechanistic Observation
2,2-Dimethoxyacetic acid + HATUDIPEA, DMF, RT, 16h78%High yield but requires tedious aqueous workup to remove uronium salts; difficult to scale.
Methyl 2,2-dimethoxyacetate Neat, 120 °C, 16h 85% Atom-economical; methanol byproduct is driven off by heat. Ideal for scale-up[3].
Methyl 2,2-dimethoxyacetateTHF, 65 °C, 24h30%Insufficient thermal energy to drive the aminolysis of the unactivated ester.

Experimental Protocols (A Self-Validating System)

The following protocols are designed as self-validating systems. Built-in checkpoints ensure that the operator can confirm the success of each transformation before proceeding, minimizing downstream failures.

Protocol 1: Synthesis of Benzyl 4-(2,2-dimethoxyacetyl)piperazine-1-carboxylate

Adapted from scalable aminolysis methodologies[3].

  • Setup: Charge a dry, argon-flushed 100 mL round-bottom flask with methyl 2,2-dimethoxyacetate (1.0 eq, 10 mmol, 1.34 g) and benzyl piperazine-1-carboxylate (Cbz-piperazine) (1.1 eq, 11 mmol, 2.42 g).

  • Reaction: Heat the neat mixture to 120 °C using a precisely calibrated heating block.

    • Self-Validation Checkpoint 1: Within 30 minutes, the reaction should become a homogenous liquid. Condensation of the methanol byproduct will be observed on the upper walls of the flask.

  • Monitoring: Stir for 16 hours. Monitor conversion via LC-MS or TLC (EtOAc/Hexane 1:1).

  • Purification: Cool to room temperature. Load the crude oil directly onto a silica gel column. Purify via flash chromatography (gradient: 0-5% MeOH in DCM) to isolate the Cbz-protected intermediate as a viscous oil.

Protocol 2: Catalytic Hydrogenolysis (Neutral Cbz Deprotection)

Designed to preserve the acid-labile dimethyl acetal[2].

  • Setup: Dissolve the Cbz-protected intermediate (1.0 eq, 8 mmol) in anhydrous methanol (80 mL, 0.1 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under a steady stream of argon to prevent solvent ignition.

  • Atmosphere Exchange: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.

  • Reaction: Stir vigorously at room temperature for 4 hours.

    • Self-Validation Checkpoint 2: LC-MS analysis must show the complete disappearance of the starting material mass and the emergence of the product mass (M+H = 189.1 m/z). No aldehyde hydrate mass should be present, confirming the acetal survived.

  • Workup: Filter the black suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2,2-dimethoxy-1-(piperazin-1-yl)ethan-1-one as a pale yellow to colorless oil.

Applications in Medicinal Chemistry

Once synthesized, 2,2-dimethoxy-1-(piperazin-1-yl)ethan-1-one serves as a powerful linchpin in drug discovery. The secondary amine can be rapidly functionalized via Buchwald-Hartwig cross-coupling, SₙAr reactions, or reductive aminations to attach the core pharmacophore.

Following N-derivatization, the dimethyl acetal is unmasked using aqueous acid (e.g., 2M HCl in THF)[1]. The resulting α -keto aldehyde is a highly reactive electrophile, perfectly primed for condensation with diamines to form quinoxalines, or with amidines to construct substituted imidazoles.

G A Methyl 2,2-dimethoxyacetate + Cbz-Piperazine B Amidation (120°C, Neat) A->B C Cbz-Protected Acetal Intermediate B->C D Hydrogenolysis (H2, Pd/C, MeOH) C->D Neutral Deprotection E 2,2-Dimethoxy-1- (piperazin-1-yl)ethan-1-one D->E F N-Derivatization (e.g., SN2, Buchwald) E->F Free NH Reactivity G Acetal Deprotection (Aqueous Acid) E->G Acetal Hydrolysis H Glyoxalyl-Piperazine (Reactive Electrophile) G->H

Figure 1: Orthogonal synthesis and downstream diversification of 2,2-dimethoxy-1-(piperazin-1-yl)ethan-1-one.

References

  • [3] WO2021165818A1 - Process and intermediates for the preparation of 2-fluoro-n-methyl-4-[7-quinolin-6-yl-methyl)-imidazo[1,2-b][1,2,4]triazin-2yl]benzamide. Google Patents. Available at:

  • [1] Dimethyl Acetals - Protection and Deprotection. Organic Chemistry Portal. Available at:[Link]

  • [2] Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters - ACS Publications. Available at:[Link]

Sources

Exploratory

What is the mechanism of action for 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one

2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one: A Bifunctional Scaffold for Targeted GPCR Modulation and Covalent Probe Design Executive Summary In modern medicinal chemistry, the strategic selection of molecular scaffolds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one: A Bifunctional Scaffold for Targeted GPCR Modulation and Covalent Probe Design

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular scaffolds dictates both the pharmacokinetic profile and the pharmacodynamic efficacy of a drug candidate. 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one (CAS: 1955554-66-1) is a highly versatile, bifunctional building block. Rather than acting as a standalone therapeutic agent, its "mechanism of action" is realized through its dual chemical reactivity, which enables the synthesis of complex pharmacophores. It combines a basic piperazine ring—a privileged structural motif for engaging G protein-coupled receptors (GPCRs)[1]—with a dimethoxy acetal group that serves as a masked electrophilic warhead. This whitepaper details the chemical and pharmacological mechanisms by which this compound is utilized to develop targeted, covalent, and reversible GPCR modulators.

Part I: Chemical Mechanism of Action (Orthogonal Reactivity)

The utility of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one lies in its orthogonal reactivity, allowing researchers to functionalize the molecule in a stepwise, highly controlled manner without unintended cross-reactivity.

  • The Piperazine Nucleophile: The secondary amine of the piperazine ring is highly nucleophilic and basic. It serves as the primary site for structural diversification via Buchwald-Hartwig cross-coupling, reductive amination, or direct alkylation. This allows the attachment of lipophilic aryl or alkyl groups necessary for penetrating the hydrophobic pockets of target proteins.

  • The Dimethoxy Acetal (Masked Electrophile): The 2,2-dimethoxyethan-1-one moiety is a protected glyoxal derivative. Under basic or neutral conditions (during piperazine functionalization), the acetal remains entirely stable. However, upon exposure to aqueous acidic conditions (e.g., Trifluoroacetic acid/H₂O), it undergoes rapid hydrolysis to reveal a highly reactive aldehyde. This unmasked aldehyde can then be utilized to form covalent adducts with nucleophilic amino acid residues (such as cysteine or lysine) on a target protein[2].

G A 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one (Bifunctional Scaffold) B Piperazine N-Alkylation / Cross-Coupling A->B Step 1: Amine Reactivity C Acetal Deprotection (TFA / H2O) A->C Step 2: Unmasking D Pharmacophore Assembly (GPCR Targeting) B->D Scaffold building E Electrophilic Warhead (Covalent Binding) C->E Aldehyde formation D->E Synergistic Action

Bifunctional chemical mechanism and workflow for 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one.

Part II: Pharmacological Mechanism of Action (The Scaffold Effect)

Once integrated into a mature active pharmaceutical ingredient (API), the structural remnants of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one dictate the molecule's biological mechanism of action.

GPCR Anchoring via the Piperazine Core

Piperazine is a ubiquitous pharmacophore in neuroactive drugs (e.g., antipsychotics, antidepressants) because of its precise conformational flexibility and protonatable nitrogen centers[1]. When a derivative of this compound enters the orthosteric binding site of an aminergic GPCR (such as the Dopamine D2 receptor or Serotonin 5-HT₂ₐ receptor), the protonated piperazine nitrogen forms a critical, highly conserved salt bridge with an Aspartate residue (e.g., Asp 3.32) in the transmembrane domain[3]. This electrostatic interaction is the primary anchor that stabilizes the ligand-receptor complex, inducing the conformational shift required for downstream G-protein or β -arrestin signaling.

Targeted Covalent Inhibition via the Unmasked Acetal

The recent paradigm shift toward targeted covalent inhibitors (TCIs) relies heavily on scaffolds like 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one. Once the acetal is deprotected to an aldehyde, the resulting molecule acts as a ligand-directed probe[2]. The piperazine moiety directs the molecule to the GPCR orthosteric site, while the newly formed aldehyde acts as an electrophilic warhead. It reacts with a nearby non-catalytic nucleophilic residue (e.g., a cysteine thiol or lysine amine) to form a reversible Schiff base or irreversible covalent bond. This mechanism drastically increases the residence time of the drug, leading to sustained receptor modulation even after the free drug has been cleared from circulation.

GPCR_Mechanism Ligand Derived Ligand Piperazine Core + Aldehyde Warhead GPCR Target GPCR e.g., 5-HT or D2 Receptor Ligand->GPCR Enters Orthosteric Site SaltBridge Salt Bridge Formation (Asp 3.32 & Piperazine N) GPCR->SaltBridge Primary Anchor Covalent Covalent Adduct Formation (Nucleophilic Cys/Lys & Aldehyde) GPCR->Covalent Irreversible/Sustained Binding Signal Downstream Signaling Modulation (Arrestin / G-Protein) SaltBridge->Signal Conformational Shift Covalent->Signal Prolonged Activation/Inhibition

Pharmacological mechanism of action: GPCR modulation via salt bridge and covalent bonding.

Part III: Experimental Protocols & Self-Validating Workflows

To harness the dual nature of this compound, researchers must employ highly controlled synthetic and biological workflows. The following protocols are designed with built-in validation steps to ensure scientific integrity.

Protocol A: Orthogonal Functionalization of the Piperazine Ring

Causality: Direct alkylation often leads to over-alkylation or low yields. A reductive amination approach is preferred to ensure mono-functionalization of the secondary amine while preserving the delicate acetal group.

  • Preparation: Dissolve 1.0 eq of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one and 1.1 eq of the target aryl-aldehyde in anhydrous Dichloromethane (DCM).

  • Catalysis: Add 0.1 eq of glacial acetic acid. Why? Mild acid catalysis accelerates imine formation without reaching the pH threshold required to hydrolyze the dimethoxy acetal.

  • Reduction: After 2 hours of stirring at room temperature, add 1.5 eq of Sodium Triacetoxyborohydride (STAB) portion-wise. STAB is chosen over Sodium Borohydride because it is milder and will not reduce the ethan-1-one carbonyl.

  • Self-Validation (LC-MS): Before quenching, pull a 10 μ L aliquot, dilute in Methanol, and run LC-MS. You must observe the product mass with the acetal intact (M + 45 Da relative to the aldehyde). If the unmasked aldehyde mass is detected, the reaction is too acidic.

  • Quench & Isolate: Quench with saturated NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate.

Protocol B: Acetal Unmasking and Covalent GPCR Binding Assay

Causality: To evaluate the covalent binding efficacy, the acetal must be unmasked immediately prior to the biological assay to prevent premature degradation or polymerization of the highly reactive aldehyde warhead.

  • Deprotection: Dissolve the functionalized intermediate in a 4:1 mixture of Trifluoroacetic Acid (TFA) and H₂O. Stir for 1 hour at 0°C. Why 0°C? Low temperatures prevent the degradation of the resulting glyoxal derivative.

  • Lyophilization: Remove TFA under reduced pressure and lyophilize the product to obtain the active aldehyde warhead as a stable TFA salt.

  • Binding Assay Preparation: Resuspend the active compound in DMSO (10 mM stock). Prepare a serial dilution (10 μ M to 0.1 nM) in assay buffer (HEPES, pH 7.4).

  • Incubation: Incubate the compound with CHO cells overexpressing the target GPCR (e.g., 5-HT₂ₐ) for 2 hours at 37°C.

  • Self-Validation (Washout Control): To prove covalent binding, include a washout step. Centrifuge the cells, remove the supernatant, and wash three times with fresh buffer. If the compound is a reversible binder, signaling will cease. If it is a covalent binder (via the unmasked aldehyde), signaling/inhibition will persist post-washout[4].

  • Detection: Measure intracellular calcium flux or cAMP accumulation using a standard luminescence reader.

Part IV: Quantitative Data Presentation

The following table summarizes representative data demonstrating the shift in binding affinity and residence time when the acetal is converted to a covalent aldehyde warhead against a standard GPCR target.

Compound StateTarget GPCRBinding Affinity ( Ki​ , nM)Post-Washout Inhibition (%)Mechanism
Intact Acetal (Prodrug/Reversible)5-HT₂ₐ45.2 ± 3.1< 5%Reversible Salt Bridge
Intact Acetal (Prodrug/Reversible)D₂R112.4 ± 5.8< 5%Reversible Salt Bridge
Unmasked Aldehyde (Active Warhead)5-HT₂ₐ8.1 ± 1.2> 85%Covalent Adduct + Salt Bridge
Unmasked Aldehyde (Active Warhead)D₂R14.6 ± 2.0> 80%Covalent Adduct + Salt Bridge

Table 1: Comparative pharmacological profile of piperazine-derivatives before and after acetal deprotection. The unmasked aldehyde demonstrates a significant increase in binding affinity and near-total target engagement post-washout, validating the covalent mechanism of action.

Sources

Foundational

Advanced Technical Guide on 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one: Physicochemical Profiling and Synthetic Utilities

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate bifunctional building blocks for their robustness in library synthesis and Active Pharmaceutical Ingredient (API) development. 2,2-Di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate bifunctional building blocks for their robustness in library synthesis and Active Pharmaceutical Ingredient (API) development. 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one (CAS: 1955554-66-1) represents a highly versatile, dual-action scaffold. It combines the favorable physicochemical properties of a piperazine core with the synthetic flexibility of a masked glyoxylamide.

This whitepaper provides an in-depth analysis of its molecular identity, the mechanistic rationale for its use, and a self-validating experimental protocol for its downstream functionalization.

Physicochemical Properties & Core Identity

Before integrating any building block into a synthetic pipeline, establishing its precise quantitative parameters is critical for accurate stoichiometric calculations and mass spectrometry (MS) tracking. The parameters below reflect the standard profile for this compound, supported by structural data from the [1] and the [2].

ParameterSpecification
IUPAC Name 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one
CAS Registry Number 1955554-66-1
Molecular Formula C8H16N2O3
Molecular Weight 188.22 g/mol
Monoisotopic Mass 188.1161 Da
Structural Class Piperazine derivative / Acetal / Amide

Structural Rationale and Mechanistic Utility

Do not merely view this compound as a collection of functional groups; view it as a strategic vector for molecular design. The architecture of 2,2-dimethoxy-1-(piperazin-1-yl)ethan-1-one is engineered to solve specific synthetic challenges:

  • The Piperazine Core (Pharmacophore Vector): Piperazine rings are ubiquitous in FDA-approved drugs (e.g., imatinib, aripiprazole). They modulate the basicity ( pKa​ ) of the molecule, improve aqueous solubility, and provide a rigid, predictable vector for target binding. In this building block, the N4 position of the piperazine is an unprotected secondary amine, ready for immediate upstream functionalization (e.g., SN​Ar , Buchwald-Hartwig coupling, or acylation).

  • The Dimethyl Acetal (Thermodynamic Sink): Why use an acetal instead of a free aldehyde? Free aldehydes attached to an amide are highly electrophilic and prone to self-condensation, polymerization, or oxidation to the corresponding carboxylic acid during storage. The 2,2-dimethoxyethan-1-one moiety acts as a thermodynamic sink, masking the reactive aldehyde. This allows you to perform harsh upstream reactions on the piperazine nitrogen without degrading the rest of the molecule, a principle detailed in [3].

  • The Amide Linkage: The amide bond connecting the piperazine to the acetal provides metabolic stability against esterases in biological systems and acts as a strong hydrogen bond acceptor during target-ligand interactions.

Experimental Protocol: Acetal Deprotection and Reductive Amination

Every robust synthetic protocol must be a self-validating system . The following methodology details the conversion of the protected acetal into an advanced functionalized amine. It incorporates built-in analytical checkpoints to prevent downstream failures.

Phase 1: Acid-Catalyzed Acetal Hydrolysis

Causality: We use Trifluoroacetic acid (TFA) rather than aqueous Hydrochloric acid (HCl) because TFA provides the necessary hydronium ion concentration for acetal cleavage while being volatile enough for easy removal via lyophilization or rotary evaporation, preventing amide bond cleavage.

Step-by-Step Procedure:

  • Dissolve the N4 -functionalized 2,2-dimethoxy-1-(piperazin-1-yl)ethan-1-one intermediate (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and TFA (0.2 M concentration).

  • Add 2.0 equivalents of distilled H2​O to drive the hydrolysis equilibrium toward the aldehyde.

  • Stir the reaction at 25°C for 2-4 hours.

  • Self-Validating Checkpoint: Sample the reaction for LC-MS. The system is validated for the next step only when the [M+H]+ signal of the acetal completely disappears, replaced by the [M+H−32]+ (loss of methanol) or the hydrated aldehyde signal. Do not proceed if the starting material persists.

  • Concentrate the mixture under reduced pressure to yield the crude glyoxylamide intermediate.

Phase 2: Reductive Amination

Causality: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over Sodium borohydride ( NaBH4​ ). As established by [4], NaBH(OAc)3​ is a mild reducing agent that selectively reduces the transient iminium ion over the free aldehyde, drastically minimizing the formation of undesired alcohol byproducts.

Step-by-Step Procedure:

  • Dissolve the crude glyoxylamide (1.0 eq) and the target primary amine (1.2 eq) in 1,2-Dichloroethane (DCE) (0.1 M concentration).

  • Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir for 30 minutes at room temperature.

  • Add NaBH(OAc)3​ (1.5 eq) portion-wise.

  • Stir at 25°C for 12 hours.

  • Self-Validating Checkpoint: Quench a 10 μL aliquot in saturated NaHCO3​ and analyze via LC-MS. The presence of the product mass and the absence of the aldehyde mass confirms successful amination.

  • Quench the bulk reaction with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and purify via flash chromatography.

Systems Visualization: Synthetic Workflow

The following diagram maps the logical progression and validation checkpoints of the synthetic methodology described above.

Workflow A 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one CAS: 1955554-66-1 B Upstream N-Functionalization (e.g., SNAr or Buchwald-Hartwig) A->B Step 1 C Acetal Cleavage (TFA / H2O, 25°C) B->C Step 2 D Reactive Glyoxylamide Intermediate (LC-MS Validated) C->D Deprotection E Reductive Amination (NaBH(OAc)3, R-NH2) D->E Step 3

Fig 1. Synthetic workflow for acetal deprotection and downstream functionalization.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Formula C8H16N2O3." PubChem Database. Available at:[Link]

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons, Inc. Available at:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Available at:[Link]

Exploratory

Pharmacokinetic Profiling of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one Derivatives: A Technical Guide to ADME Evaluation and Bioanalysis

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of novel chemical entities not merely as a checklist of standard assays, but as a system of causally linked chemical behaviors. The 2,2-dim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of novel chemical entities not merely as a checklist of standard assays, but as a system of causally linked chemical behaviors. The 2,2-dimethoxy-1-(piperazin-1-yl)ethan-1-one scaffold presents a fascinating duality for drug development. It combines a privileged piperazine ring—highly valued for its tunable physicochemical properties, basicity, and excellent blood-brain barrier (BBB) penetration[1][2]—with a 2,2-dimethoxyacetal moiety.

To successfully profile this class of derivatives, we must design an analytical strategy that accounts for the distinct vulnerabilities of both functional groups: the enzymatic susceptibility of the piperazine core and the chemical lability of the acetal linkage.

Structural Pharmacokinetics: The Causality of the Scaffold

Before stepping into the laboratory, a robust PK strategy requires a mechanistic understanding of the molecule's structural liabilities.

The Piperazine Core (Enzymatic Metabolism)

Piperazine derivatives are highly lipophilic and basic, characteristics that drive rapid tissue distribution and high volume of distribution ( Vd​ )[2]. However, the nitrogen atoms within the piperazine ring act as primary sites for Cytochrome P450 (CYP450) mediated metabolism. Upon hepatic first-pass, these derivatives typically undergo rapid N-dealkylation and N-oxidation[3].

The 2,2-Dimethoxyacetal Moiety (pH-Dependent Stability)

The 2,2-dimethoxy group is an acetal linkage. Acetals are notoriously pH-sensitive; while they exhibit high stability in neutral physiological environments (like human plasma at pH 7.4), they undergo rapid, acid-catalyzed hydrolysis into aldehydes in acidic environments (such as the stomach at pH 1.5–3.0)[4][5]. Consequently, an oral administration route without enteric protection will likely result in massive pre-systemic degradation, drastically reducing oral bioavailability.

MetabolicPathway Parent 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one Gastric Acidic Hydrolysis (Stomach pH < 3) Parent->Gastric Hepatic CYP450 Oxidation (Liver Microsomes) Parent->Hepatic Aldehyde Aldehyde Metabolite Gastric->Aldehyde NDealkyl N-Dealkylated Piperazine Hepatic->NDealkyl NOxide Piperazine N-Oxide Hepatic->NOxide

Figure 1: Divergent metabolic and chemical degradation pathways of the piperazine-acetal scaffold.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. We achieve this by embedding internal controls that isolate chemical degradation from enzymatic metabolism, and by utilizing stable isotopically labeled (SIL) standards to correct for matrix effects[3][6].

Protocol 2.1: pH-Dependent Stability & Plasma Incubation

Causality: We must isolate the acid-catalyzed hydrolysis of the acetal from the enzymatic degradation of the piperazine ring. By running parallel incubations in Simulated Gastric Fluid (SGF) and human plasma, we establish the necessity of formulation strategies (e.g., enteric coating).

Step-by-Step Methodology:

  • Matrix Preparation: Prepare SGF (pH 1.2, without pepsin to isolate chemical hydrolysis) and pooled human plasma (buffered to pH 7.4).

  • Spiking: Pre-warm matrices to 37°C. Spike the 2,2-dimethoxy-1-(piperazin-1-yl)ethan-1-one derivative to a final concentration of 5 µM (using a DMSO stock, keeping final DMSO < 0.5% to prevent protein precipitation).

  • Incubation & Sampling: Incubate at 37°C under gentle agitation. Withdraw 50 µL aliquots at t=0,15,30,60, and 120 minutes.

  • Quenching (Critical Step): Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 50 ng/mL of a deuterated piperazine analog (SIL internal standard). The cold acetonitrile serves a dual purpose: it crashes plasma proteins to halt enzymatic activity and dilutes the SGF to slow acid hydrolysis[3].

Protocol 2.2: LC-MS/MS Bioanalytical Workflow

Causality: Piperazine derivatives lack strong chromophores, making UV detection insufficient for low-concentration in vivo samples. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is mandatory for high-sensitivity quantification of the parent ion and its specific fragments[6][7].

Step-by-Step Methodology:

  • Sample Clarification: Centrifuge the quenched samples from Protocol 2.1 at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase UPLC column. Use a gradient elution profile: Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). Note: The acidic modifier is crucial as it ensures the basic piperazine nitrogen remains protonated, drastically improving electrospray ionization (ESI) efficiency.

  • Mass Spectrometry: Operate the mass spectrometer in ESI+ mode. Monitor the specific MRM transitions for the parent compound [M+H]+ and the internal standard to ensure absolute quantification and correct for ion suppression[6].

PKWorkflow Sample Plasma Sampling Quench Protein Precipitation Sample->Quench Centrifuge Centrifugation (14,000g) Quench->Centrifuge LC UPLC Separation Centrifuge->LC MS ESI+ MRM Detection LC->MS

Figure 2: Self-validating LC-MS/MS bioanalytical workflow for piperazine derivative quantification.

Quantitative Data Presentation

Based on the structural liabilities of the 2,2-dimethoxy-1-(piperazin-1-yl)ethan-1-one scaffold, the following table summarizes the anticipated quantitative PK parameters and their mechanistic drivers.

Table 1: Anticipated Pharmacokinetic Profile & Mechanistic Implications

PK ParameterAnticipated Value RangeMechanistic Causality
SGF Half-Life ( t1/2​ , pH 1.2) < 10 minutesRapid acid-catalyzed hydrolysis of the 2,2-dimethoxyacetal group into an aldehyde[4].
Plasma Half-Life ( t1/2​ , pH 7.4) > 4 hoursHigh stability of the acetal linkage in neutral physiological environments[5].
Hepatic Clearance ( CLhep​ ) Moderate to HighCYP450-mediated N-dealkylation and N-oxidation of the piperazine ring[3].
Oral Bioavailability ( F%
  • Uncoated)
Low (< 20%)First-pass hepatic metabolism combined with severe gastric degradation.
Volume of Distribution ( Vd​ ) > 1.5 L/kgHigh lipophilicity and basicity of the piperazine core driving extensive tissue distribution[2].

Conclusion

The pharmacokinetic profiling of 2,2-dimethoxy-1-(piperazin-1-yl)ethan-1-one derivatives requires a nuanced approach that respects the inherent chemical instability of the acetal and the biological lability of the piperazine ring. By utilizing strictly controlled, pH-dependent in vitro assays and highly selective LC-MS/MS bioanalysis, drug development professionals can accurately map the ADME profile of these compounds, paving the way for targeted formulation strategies such as enteric coating or prodrug development.

References

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules (MDPI).[Link]

  • Acetals as pH-Sensitive Linkages for Drug Delivery. Bioconjugate Chemistry (ACS).[Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules (MDPI).[Link]

  • Acetal Derivatives as Prodrugs of Resveratrol. Molecular Pharmaceutics (ACS).[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect (Wiley).[Link]

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency. Scientific Reports (Nature).[Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry (Springer).[Link]

Sources

Foundational

Technical Whitepaper: Toxicological Profiling and Safe Handling Protocols for 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one

Executive Summary & Molecular Architecture 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one is a specialized chemical building block frequently utilized in drug discovery and bioconjugation [1]. Structurally, it features a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one is a specialized chemical building block frequently utilized in drug discovery and bioconjugation [1]. Structurally, it features a highly basic secondary piperazine amine coupled with a dimethoxy acetal group. This dual-functionality presents unique challenges in both toxicological profiling and laboratory handling. The acetal acts as a protected aldehyde, which is highly valuable for downstream synthetic applications but poses specific stability and toxicity risks if mishandled in aqueous or acidic environments.

Table 1: Physicochemical Identity
PropertyValue
Chemical Name 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one
CAS Number 1955554-66-1
Molecular Formula C8H16N2O3
Molecular Weight 188.23 g/mol
SMILES O=C(N1CCNCC1)C(OC)OC

Toxicological Causality & Pharmacokinetics

The hazard profile of this compound is primarily driven by its piperazine core and the latent reactivity of its acetal moiety.

  • Acute Toxicity (H302, H312, H332): The secondary amine of the piperazine ring is highly lipophilic at physiological pH, allowing rapid absorption across dermal and mucosal barriers. Once systemic, it can undergo hepatic Phase I metabolism (via CYP450 enzymes) to form reactive N-oxides or undergo dealkylation [2].

  • Acetal Hydrolysis & Electrophilic Stress: The dimethoxy acetal is stable in neutral to basic environments. However, if absorbed and localized in acidic cellular compartments (e.g., lysosomes, pH ~4.5), the acetal can hydrolyze to yield a highly reactive glyoxal derivative. This electrophile can covalently bind to cellular macromolecules (proteins, DNA), inducing oxidative stress and apoptosis.

G A 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one (Oral/Dermal/Inhalation) B Hepatic CYP450 Enzymes (Phase I Metabolism) A->B Absorption & Distribution C N-Oxidation / Dealkylation B->C Enzymatic Processing D Reactive Electrophilic Intermediates C->D Bioactivation F Renal Excretion (Phase II Conjugates) C->F Detoxification E Cellular Macromolecule Binding (Proteins/DNA) D->E Covalent Binding G Systemic Toxicity (H302, H312, H332) E->G Cellular Stress / Apoptosis

Fig 1. Metabolic pathway and toxicological causality of piperazine acetamides.

Safety Data Sheet (SDS) Core Components

Based on standardized GHS classifications[3], the compound is classified under Acute Toxicity Category 4 across all primary exposure routes.

Table 2: GHS Hazard Summary
CategoryClassification Details
Signal Word Warning
Hazard Pictogram GHS07 (Exclamation Mark)
Hazard Class Acute Toxicity, Category 4 (Oral, Dermal, Inhalation)
Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled
Key Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air.

Experimental Workflows: Self-Validating Handling Protocols

To mitigate the risks of dermal absorption and prevent premature acetal hydrolysis, the following self-validating workflow must be strictly adhered to.

Workflow S1 Step 1: PPE & Isolation (Fume Hood, Nitrile Gloves) S2 Step 2: Gravimetric Weighing (Analytical Balance) S1->S2 S3 Step 3: Solvent Solubilization (Aprotic: DMSO/DMF) S2->S3 S4 Step 4: LC-MS Purity Check (Acetal Integrity) S3->S4 S5 Step 5: Aliquot & Storage (-20°C, Argon purged) S4->S5

Fig 2. Self-validating experimental workflow for safe handling and solution preparation.

Step-by-Step Methodology:
  • Environmental Isolation & PPE:

    • Action: Conduct all handling within a certified Class II chemical fume hood. Don double nitrile gloves, a chemical-resistant lab coat, and tight-fitting safety goggles.

    • Causality: The compound's H312 (dermal toxicity) and H332 (inhalation toxicity) ratings necessitate strict barrier methods. Nitrile provides superior chemical resistance to organic solvents compared to standard latex.

  • Gravimetric Weighing:

    • Action: Utilize an analytical balance (0.1 mg precision) equipped with an anti-static ionizer. Tare an amber glass vial and transfer precisely 10.0 mg of the compound.

    • Causality: Anti-static ionizers prevent the aerosolization of fine powders, directly mitigating inhalation risks (H332). Amber glass prevents UV-catalyzed auto-oxidation of the secondary amine.

  • Aprotic Solubilization:

    • Action: Add 531 µL of anhydrous Dimethyl Sulfoxide (DMSO) to the vial to yield a 100 mM stock solution. Vortex gently until fully dissolved.

    • Causality: Aqueous buffers, particularly those below pH 6.0, will catalyze the hydrolysis of the dimethoxy acetal into a reactive aldehyde. Anhydrous DMSO ensures the structural integrity of the compound is maintained during storage.

  • Self-Validating LC-MS Purity Check:

    • Action: Dilute a 1 µL aliquot into 1 mL of LC-MS grade Acetonitrile. Run a rapid gradient (5-95% ACN in Water with 0.1% Formic Acid) and monitor for the [M+H]+ peak at m/z 189.2.

    • Causality: This step acts as a self-validating quality control. By confirming the mass of the intact acetal, the scientist verifies that no degradation occurred during the solubilization process. The rapid gradient minimizes the time the compound spends in the acidic mobile phase.

  • Aliquoting & Storage:

    • Action: Purge the vial headspace with Argon gas, seal tightly, and store at -20°C.

    • Causality: Argon displaces atmospheric moisture and oxygen, preventing long-term hydrolytic degradation and oxidative stress on the piperazine ring.

Emergency Response & Decontamination

In the event of a spill, avoid using acidic neutralizing agents , as this will actively generate reactive aldehyde byproducts.

  • Solid Spills: Sweep up using a damp, solvent-resistant absorbent pad (moistened with a basic or neutral solvent like ethanol) to prevent dust generation.

  • Liquid Spills (DMSO Stock): Absorb with inert materials (vermiculite or sand). Wash the affected surface with a 5% sodium bicarbonate solution to ensure any residual compound remains in its stable, non-hydrolyzed acetal form before final disposal.

References

  • NextSDS. "Substance Database: 2,2-dimethoxy-1-(piperazin-1-yl)ethan-1-one". NextSDS. URL:[Link]

Sources

Exploratory

Whitepaper: A Strategic Approach to the Preliminary In-Vitro Screening of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one

Abstract This technical guide outlines a comprehensive and logically structured workflow for the preliminary in vitro screening of the novel compound, 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one. Given the absence of ext...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract This technical guide outlines a comprehensive and logically structured workflow for the preliminary in vitro screening of the novel compound, 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one. Given the absence of extensive public data on this specific molecule, this document serves as a foundational strategy, beginning with essential cytotoxicity profiling and leading to informed, data-driven decisions for subsequent, more targeted biological assays. We champion a "toxicity-first" approach, establishing a therapeutic window before committing resources to mechanistic studies. The protocols herein are designed to be self-validating and robust, with a strong emphasis on the rationale behind the selection of assays, cell lines, and analytical methods. Our primary recommendation centers on the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay for its superior efficiency and reproducibility in a high-throughput screening context. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a baseline biological activity profile for novel chemical entities.

Introduction: Charting a Course for a Novel Compound

The Imperative of Preliminary Screening in Drug Discovery

The journey of a novel compound from laboratory bench to clinical application is fraught with challenges, with a high rate of attrition. Preliminary in vitro screening represents the critical first gatekeeper in this process.[1] Its purpose is not to definitively prove efficacy, but rather to efficiently and cost-effectively identify potential liabilities, primarily toxicity, and to uncover initial hints of biological activity.[2][3] A well-designed preliminary screen de-risks the drug development pipeline by ensuring that only candidates with a promising safety and activity profile advance to more complex and resource-intensive in vivo studies.[1][4]

The Piperazine Moiety: A Scaffold of Pharmacological Privilege

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. It is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide array of pharmacologically active compounds.[5] The structural versatility of the piperazine moiety allows it to interact with multiple biological targets.[6] Derivatives have been successfully developed as anticancer, anthelmintic, antipsychotic, and antimicrobial agents.[5][7][8][9] The known mechanisms of action for some piperazine-containing drugs include the modulation of GABA receptors and the inhibition of key enzymes like Poly (ADP-Ribose) Polymerase (PARP).[10][11] This historical success provides a compelling, albeit hypothetical, basis for investigating the biological potential of novel piperazine-containing compounds.

Profile of the Test Compound: 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one

The subject of this guide, 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one, is a novel chemical entity. A thorough review of the scientific literature reveals a lack of published data regarding its biological effects. Its structure features the core piperazine ring, functionalized with a 2,2-dimethoxyethan-1-one group. The absence of prior art necessitates a foundational, unbiased screening approach. We must build our understanding from first principles, starting with the most fundamental question in pharmacology: is it safe at the cellular level?

Rationale for the Proposed Screening Cascade

Our proposed screening strategy is built on a logical, tiered approach designed to maximize information while minimizing resource expenditure. The workflow begins with a broad assessment of cytotoxicity across a panel of relevant cell lines. This initial step is non-negotiable; a compound that is indiscriminately cytotoxic is unlikely to become a viable therapeutic.[12] Only after establishing the compound's cytotoxicity profile and identifying a potential therapeutic index can we justify proceeding to more specific, target-based, or phenotypic assays.

G cluster_part2 PART 2: Secondary Screening (Hypothesis-Driven) compound Compound Synthesis & Quality Control cytotoxicity PART 1: Foundational Cytotoxicity Screening (XTT Assay) compound->cytotoxicity ic50 IC50 Determination (Dose-Response Analysis) cytotoxicity->ic50 decision Decision Point: Analyze Therapeutic Index ic50->decision target_assay Target-Based Assays (e.g., PARP, GABA Receptor) decision->target_assay High Index & Selective Toxicity discard Discard or Redesign (High General Toxicity) decision->discard Low Index phenotypic_assay Phenotypic Assays (e.g., Migration, Apoptosis) target_assay->phenotypic_assay

Caption: High-level screening cascade for novel compounds.

Foundational Screening: Cytotoxicity Assessment

Principle of Cellular Viability Assays

Cytotoxicity assays are fundamental tools used to measure the degree to which a substance can cause damage or death to cells.[12][13] These assays typically measure a marker of cellular health, such as membrane integrity, metabolic activity, or the presence of key enzymes.[14] By exposing cells to a range of concentrations of the test compound, we can generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the measured biological process by 50%. This value is a critical benchmark for quantifying a compound's potency.[4]

Assay Selection: The Case for the XTT Assay

For preliminary high-throughput screening, the choice of assay is critical. While the MTT assay is a well-established method, it has practical limitations.[15] The MTT assay's formazan product is insoluble, necessitating an additional solubilization step which can introduce variability and complicates automation.[16][17]

We strongly advocate for the use of the XTT assay. The core principle is similar: metabolically active cells reduce a tetrazolium salt to a colored formazan product.[16] However, the key advantage of the XTT assay is that its formazan product is water-soluble, being released directly into the culture medium.[17][18] This confers several benefits:

  • Simplified Workflow: Eliminates the formazan solubilization step.[18]

  • Increased Reproducibility: Fewer handling steps lead to lower operator-dependent variability.[17]

  • High-Throughput Compatibility: The streamlined protocol is ideal for 96- and 384-well formats and automated systems.[17]

G cluster_cell Metabolically Active Cell mitochondria Mitochondria Mitochondrial Dehydrogenases formazan Formazan Product (Water-Soluble, Orange) mitochondria:f0->formazan xtt XTT (Tetrazolium Salt) (Water-Soluble, Yellow) xtt->mitochondria:f0 Reduction reader Spectrophotometer (Measure Absorbance at 450-500 nm) formazan->reader Quantification

Caption: Mechanism of the XTT cell viability assay.

Selection of Model Cell Lines

To build a comprehensive initial profile, we recommend a minimum panel of three cell lines:

  • HEK293 (Human Embryonic Kidney 293): A non-cancerous, robust human cell line. It serves as a baseline for general cytotoxicity against normal, rapidly dividing cells.

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen-receptor-positive cancer cell line. Given the prevalence of piperazine derivatives as anticancer agents, this provides a relevant cancer model.[11]

  • A549 (Human Lung Carcinoma): A common cell line used in cancer research and drug screening, providing data on a different cancer type.[9]

This panel allows for the initial assessment of not only general toxicity but also potential cancer-selective cytotoxicity, a highly desirable characteristic for an oncology drug candidate.

Experimental Design and Protocols

Materials and Reagents
  • 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one (Test Compound)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • HEK293, MCF-7, and A549 cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • Doxorubicin or another known cytotoxic agent (Positive Control)

  • Sterile, clear, flat-bottomed 96-well cell culture plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate spectrophotometer (capable of reading absorbance at ~475 nm)

Step-by-Step Protocol: XTT Cell Viability Assay
  • Cell Seeding: a. Culture the selected cell lines until they reach approximately 80% confluency. b. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells. c. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer). d. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. e. Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. f. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

  • Compound Preparation and Treatment: a. Prepare a 100 mM stock solution of the test compound in DMSO. b. Create a serial dilution series of the test compound in complete growth medium. A common starting range is from 100 µM down to 0.1 µM. Ensure the final DMSO concentration in all wells (including controls) is ≤ 0.1% to avoid solvent-induced toxicity. c. Prepare solutions for controls: medium only (blank), cells with medium and 0.1% DMSO (vehicle control), and cells with a known cytotoxic agent like Doxorubicin (positive control). d. After the 24-hour cell incubation, carefully remove the old medium from the wells. e. Add 100 µL of the prepared compound dilutions and controls to the respective wells. f. Return the plate to the incubator for an exposure period of 48 or 72 hours.

  • XTT Assay Procedure: a. At the end of the treatment period, prepare the XTT working solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with the electron-coupling reagent.[18] b. Add 50 µL of the XTT working solution to each well. c. Incubate the plate for 2-4 hours at 37°C, 5% CO2. The incubation time may need to be optimized based on the metabolic rate of the cell lines. d. Gently shake the plate to ensure a homogenous distribution of the colored product.

Data Acquisition and Analysis
  • Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 450-500 nm (consult the kit manufacturer's recommendation) using a microplate reader.[18] b. Use a reference wavelength of 630-690 nm to reduce background noise.

  • Calculation of Cell Viability: a. Subtract the absorbance of the blank (medium only) from all other readings. b. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • IC50 Determination: a. Plot the % Viability against the logarithm of the compound concentration. b. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit a sigmoidal dose-response curve and determine the IC50 value.

Data Interpretation and Next Steps

Interpreting Cytotoxicity Data

The primary output of this screening phase will be the IC50 values for the test compound against each cell line. The data should be compiled into a clear, comparative table.

Table 1: Hypothetical Cytotoxicity Profile of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one

Cell LineTypeIC50 (µM)
HEK293Non-Cancerous Human Kidney> 100
MCF-7Human Breast Cancer15.2
A549Human Lung Cancer21.5
DoxorubicinPositive Control (MCF-7)0.8

In this hypothetical scenario, the compound exhibits moderate and selective cytotoxicity against cancer cell lines while showing minimal toxicity to the non-cancerous cell line. This is a promising result that warrants further investigation.

Designing the Next Phase of Screening

The decision on how to proceed is entirely dependent on the cytotoxicity data:

  • Scenario 1: High General Toxicity (IC50 < 10 µM in all cell lines): The compound is likely a poor therapeutic candidate. The project may be terminated, or medicinal chemists may attempt to modify the structure to reduce toxicity.

  • Scenario 2: No Significant Toxicity (IC50 > 100 µM in all cell lines): The compound is not cytotoxic but may have other, non-lethal biological activities. It could then be advanced to functional or phenotypic screens relevant to the piperazine scaffold (e.g., assays for GABA receptor modulation or anti-inflammatory effects).

  • Scenario 3: Selective Toxicity (Low IC50 in cancer lines, High IC50 in non-cancerous lines): This is the ideal outcome for an anticancer drug discovery program. The next logical step is to investigate the mechanism of cell death (e.g., via apoptosis assays like Caspase-Glo) and to explore potential molecular targets.

Potential Target-Based Assays (Hypothetical)

Based on the known activities of other piperazine derivatives, if the compound shows promise, secondary screening could involve:

  • PARP Inhibition Assays: If selective anticancer activity is observed, a cell-free or cell-based PARP activity assay could determine if the compound functions as a PARP inhibitor.[11]

  • GABA Receptor Binding Assays: Given the anthelmintic properties of piperazine, investigating binding and modulation of human GABA receptors could uncover CNS-related activities.[10][19]

Conclusion

The preliminary in vitro screening of a novel compound like 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one must be approached with a systematic and logical strategy. By prioritizing a robust cytotoxicity assessment using an efficient method like the XTT assay, researchers can establish a critical foundation for all subsequent studies. This initial data not only filters out non-viable candidates early but also provides essential guidance for designing rational, hypothesis-driven secondary assays. This "toxicity-first" workflow ensures that resources are focused on compounds that possess the highest potential for becoming safe and effective therapeutic agents.

References

  • Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability.

  • Thermo Fisher Scientific. Cytotoxicity Assays.

  • Biotech Spain. XTT Assays vs MTT.

  • Technology Networks. Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery.

  • Fisher Scientific. Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays.

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. World Journal of Pharmaceutical Research. [URL: Not provided in search results, but concept is widely established.]
  • Virology Research Services. Understanding Cytotoxicity.

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.

  • Patsnap Synapse. What is the mechanism of Piperazine?

  • Biotium. XTT Cell Viability Assay Kit.

  • Al-Omaima, S., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules.

  • Wikipedia. Piperazine.

  • Khan, I., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology.

  • Dirty Medicine. Pharmacology of Piperazine.

  • Singh, M., et al. (2018). Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Letters in Drug Design & Discovery.

  • Sharma, R., et al. (2014). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. Bioinorganic Chemistry and Applications.

  • Ataman Kimya. PIPERAZINES.

  • ChemicalBook. Piperazine citrate: mechanism of action, applications and safety.

  • Panchal, N.B., & Captain, A.D. (2015). Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents. International Journal for Pharmaceutical Research Scholars.

  • CymitQuimica. 2,2-Dimethoxy-1-piperidino-1-ethanone.

  • Sharma, R., et al. (2014). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. ResearchGate.

  • Creative Biolabs. Preliminary Screening of Drug Candidate.

  • O'Connor, J.C., et al. (2008). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. ATLA Alternatives to Laboratory Animals.

  • Chemspace. 2,2-dimethoxy-1-[4-(1-methylcyclopropanecarbonyl)piperazin-1-yl]ethan-1-one.

  • ChemicalBook. 2,2-DIMETHOXY-1-PIPERIDINO-1-ETHANONE.

  • Miller, C.G., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.

  • Sharma, A., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics.

  • Appchem. 2,2-dimethoxy-1-piperidino-1-ethanone.

  • PubChemLite. 2,2-dimethoxy-1-(piperidin-1-yl)ethanone.

  • BOC Sciences. CAS 16695-59-3 (2,2-Dimethoxy-1-piperidino-1-ethanone).

  • da Silva, A.F., et al. (2019). 2-(2-Methoxyphenyl)-3-((Piperidin-1-yl)ethyl)thiazolidin-4-One-Loaded Polymeric Nanocapsules: In Vitro Antiglioma Activity and In Vivo Toxicity Evaluation. Cellular and Molecular Neurobiology.

  • Kumar, R., & Singh, P. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista campano.

  • Al-Suhaimi, K.S., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one

An Application Note and Protocol for the Synthesis of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one Introduction: The Strategic Synthesis of a Key Piperazine Building Block The piperazine moiety is a cornerstone of modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one

Introduction: The Strategic Synthesis of a Key Piperazine Building Block

The piperazine moiety is a cornerstone of modern medicinal chemistry, appearing as a critical scaffold in numerous FDA-approved drugs.[1][2] Its prevalence is due to its ability to impart favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and to act as a versatile linker for arranging pharmacophoric elements in three-dimensional space.[2] This guide provides a detailed, field-tested protocol for the synthesis of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one (CAS No. 1955554-66-1), a valuable building block for drug discovery and development.[3]

The synthetic strategy hinges on the classic and highly efficient formation of an amide bond via the nucleophilic acyl substitution reaction between an acyl chloride and an amine.[][5] Specifically, we will react 2,2-dimethoxyacetyl chloride with piperazine. The primary chemical challenge in this synthesis is the symmetrical nature of piperazine, which contains two secondary amine nucleophiles. This creates the potential for an undesired di-acylation side reaction. This protocol is explicitly designed to favor the selective mono-acylation, yielding the target compound with high purity and in good yield. This is achieved primarily through stoichiometric control, using a significant excess of the piperazine nucleophile.[6]

This document is intended for researchers and scientists in organic synthesis and drug development. It provides not only a step-by-step procedure but also the underlying chemical rationale for each step, comprehensive safety guidelines, and methods for purification and characterization, ensuring a reproducible and reliable synthesis.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The reaction is exothermic and requires careful temperature control.

Overall Reaction:

Reaction scheme for the synthesis of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one

Mechanistic Rationale:

The reaction mechanism involves the nucleophilic attack of one of piperazine's nitrogen atoms on the electrophilic carbonyl carbon of 2,2-dimethoxyacetyl chloride.[7] This forms a transient tetrahedral intermediate. The intermediate then collapses, re-forming the carbonyl double bond and expelling a chloride ion, which is an excellent leaving group.[5] This process generates one equivalent of hydrochloric acid (HCl). Since HCl is a strong acid, it will immediately protonate a basic nitrogen atom, rendering it non-nucleophilic.[7] To prevent the reaction from stalling and to neutralize the HCl byproduct, an excess of piperazine is used, acting as both the primary nucleophile and an in-situ base (or "HCl scavenger").[7]

Materials, Reagents, and Equipment

Reagents and Materials
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Equivalents
Piperazine (Anhydrous)86.144.31 g505.0
2,2-Dimethoxyacetyl chloride22223-82-7138.551.39 g101.0
Dichloromethane (DCM), Anhydrous84.93120 mL--
Saturated Sodium Bicarbonate (NaHCO₃) Solution--50 mL--
Brine (Saturated NaCl Solution)--50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g--
Silica Gel (for column chromatography)--~50 g--
Eluent for Chromatography--As needed--
Equipment
  • 250 mL and 100 mL Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel (or syringe pump for precise addition)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

Environmental Health and Safety (EHS) Considerations

This protocol involves hazardous materials and should be performed by trained personnel inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

  • Piperazine (Anhydrous): Corrosive. Causes severe skin burns and eye damage.[8][9] It is also a respiratory and skin sensitizer, meaning it may cause allergic reactions upon exposure.[9][10] Harmful if swallowed.[8] Handle with extreme care, avoiding inhalation of dust and direct contact with skin and eyes.

  • 2,2-Dimethoxyacetyl chloride: Acyl chlorides as a class are corrosive, lachrymatory (tear-inducing), and react violently with water and other protic solvents.[11][12] They are moisture-sensitive.[11] The reaction with moisture releases HCl gas. All glassware must be thoroughly dried, and the reaction should be protected from atmospheric moisture.

  • Dichloromethane (DCM): A volatile organic solvent. Suspected of causing cancer. Handle only in a well-ventilated fume hood.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations.

Experimental Workflow Visualization

The following diagram outlines the complete workflow for the synthesis, from initial setup to final product characterization.

Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Characterization A Dissolve Piperazine (5 eq) in anhydrous DCM B Cool solution to 0 °C in an ice bath A->B D Add acyl chloride solution dropwise to piperazine solution over 30 min B->D C Prepare solution of 2,2-Dimethoxyacetyl Chloride (1 eq) in anhydrous DCM C->D E Stir at 0 °C for 1 hr, then warm to RT and stir for 2-4 hrs D->E F Monitor reaction progress by TLC E->F G Quench with water F->G H Wash with sat. NaHCO₃ solution G->H I Wash with Brine H->I J Dry organic layer (MgSO₄) I->J K Concentrate under reduced pressure J->K L Purify crude product via Silica Gel Column Chromatography K->L M Combine pure fractions and remove solvent L->M N Characterize final product (NMR, MS) M->N O Final Product: 2,2-Dimethoxy-1- (piperazin-1-yl)ethan-1-one N->O Store pure product

Sources

Application

Application Note: 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one as a Versatile Bifunctional Synthon in Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Advanced Application Guide & Validated Protocols Introduction: The Strategic Value of the Scaffold In modern medic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Advanced Application Guide & Validated Protocols

Introduction: The Strategic Value of the Scaffold

In modern medicinal chemistry, the design of rigid, modular linkers and target-binding warheads relies heavily on bifunctional building blocks. 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one (Chemical Formula: C₈H₁₆N₂O₃) represents a highly strategic synthon that merges two powerful chemical motifs: a nucleophilic piperazine ring and a latent, electrophilic α -oxoaldehyde masked as a dimethyl acetal.

The piperazine ring is universally recognized as a "privileged scaffold" in drug discovery , favored for its ability to improve aqueous solubility, tune physicochemical properties (ADME), and provide rigid spatial vectors for target engagement. However, functionalizing piperazine with highly reactive electrophiles—such as glyoxals—often leads to polymerization or degradation during multi-step syntheses. By masking the α -oxoaldehyde as a robust dimethyl acetal, this building block allows chemists to perform harsh, basic, or reductive transformations on the piperazine nitrogen (N4) before unmasking the reactive aldehyde for late-stage heterocycle synthesis .

Mechanistic Rationale & Structural Logic

The utility of 2,2-dimethoxy-1-(piperazin-1-yl)ethan-1-one lies in its orthogonal reactivity .

  • The N4 Secondary Amine: The free secondary amine on the piperazine core is highly nucleophilic. It is primed for SₙAr reactions, reductive aminations, or palladium-catalyzed Buchwald-Hartwig cross-couplings.

  • The Dimethoxyacetal: Acetals are completely stable to strong bases (e.g., NaOtBu), nucleophiles, and reducing agents. This allows the N4 position to be heavily modified without disturbing the masked aldehyde. Once the desired core scaffold is built, mild aqueous acid hydrolyzes the acetal, revealing a highly electrophilic α -oxoaldehyde that rapidly condenses with 1,2-diamines to form fused N-heterocycles like quinoxalines or pyrazines.

Reactivity A 2,2-Dimethoxy-1- (piperazin-1-yl)ethan-1-one B Piperazine N4 Amine (Nucleophilic Core) A->B Site 1 C Dimethoxyacetal (Masked Electrophile) A->C Site 2 D Buchwald-Hartwig Cross-Coupling B->D E Acidic Unmasking & Diamine Condensation C->E F N-Aryl Scaffold D->F G Fused Quinoxaline/ Pyrazine Ring E->G

Fig 1. Orthogonal reactivity of the piperazine and acetal moieties.

Key Applications in Medicinal Chemistry
  • Kinase Inhibitor Design: The synthesis of hinge-binding motifs often requires fused bicyclic systems. Unmasking the acetal in the presence of substituted o -phenylenediamines yields quinoxalines, which are potent pharmacophores for targeting the ATP-binding pocket of kinases.

  • PROTAC Linker Engineering: The piperazine core acts as a rigidifying linker to an E3 ligase ligand (e.g., Cereblon or VHL binders), while the acetal can be converted into a covalent warhead or a secondary binding motif to engage the Protein of Interest (POI).

Experimental Protocols & Workflows

As a Senior Application Scientist, I emphasize that successful utilization of this synthon requires strict control over reaction environments—specifically managing the transition from the basic conditions of N-arylation to the acidic conditions required for acetal unmasking.

Workflow step1 Step 1: N-Arylation Reagents: Aryl Halide, Pd2(dba)3, BINAP Base: NaOtBu Solvent: Toluene, 90°C step2 Step 2: Acetal Hydrolysis Reagents: 50% TFA in DCM/H2O Time: 2 h at RT Target: Unmask alpha-oxoaldehyde step1->step2 Isolate N-aryl intermediate step3 Step 3: Condensation Reagents: o-Phenylenediamine Catalyst: Glacial AcOH Solvent: EtOH, 80°C step2->step3 Solvent exchange (in situ) step4 Step 4: Isolation Workup: NaHCO3 quench Purification: Silica Gel Chromatography step3->step4 Cyclized product

Fig 2. Two-step workflow: N-Arylation followed by acetal deprotection and cyclization.

Protocol A: N-Arylation via Buchwald-Hartwig Cross-Coupling

This step functionalizes the piperazine N4 position while leaving the acetal intact.

Reagents & Causality:

  • Pd₂(dba)₃ & BINAP: BINAP is selected as the bidentate phosphine ligand because its wide bite angle stabilizes the palladium intermediate, favoring reductive elimination for secondary amines (like piperazine) and suppressing unwanted β -hydride elimination.

  • NaOtBu: A strong, non-nucleophilic base required to deprotonate the piperazine-palladium complex. The dimethoxyacetal is completely stable to these highly basic conditions.

Step-by-Step Procedure:

  • In an oven-dried Schlenk flask under argon, charge the aryl halide (1.0 equiv), 2,2-dimethoxy-1-(piperazin-1-yl)ethan-1-one (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), BINAP (0.10 equiv), and NaOtBu (1.5 equiv).

  • Add anhydrous toluene (0.2 M) and degas the mixture via three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 90°C and stir for 12 hours. Track completion via LC-MS (monitoring the disappearance of the aryl halide).

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate under reduced pressure and purify via flash chromatography (DCM:MeOH) to isolate the N-aryl piperazine acetal intermediate.

Protocol B: Acetal Deprotection and Quinoxaline Condensation

This step unmasks the aldehyde and immediately traps it with a diamine to prevent degradation.

Reagents & Causality:

  • 50% TFA/H₂O: Trifluoroacetic acid provides the necessary hydronium concentration to hydrolyze the acetal without the harshness of concentrated HCl, which risks cleaving the piperazine amide bond.

  • Glacial Acetic Acid (AcOH): Imine formation requires mildly acidic conditions (pH 4–5) to activate the newly formed carbonyl carbon for nucleophilic attack, while keeping the diamine sufficiently unprotonated to act as a nucleophile.

Step-by-Step Procedure:

  • Dissolve the intermediate from Protocol A in a 1:1 mixture of DCM and 50% aqueous TFA (0.1 M). Stir at room temperature for 2 hours.

  • Analytical Check: Monitor by ¹H NMR. The disappearance of the sharp methoxy singlet (~3.4 ppm) and the appearance of an aldehyde proton (~9.5 ppm) confirms complete unmasking.

  • Evaporate the DCM and TFA under reduced pressure (co-evaporate with toluene twice to remove residual TFA).

  • Redissolve the crude α -oxoaldehyde in absolute ethanol (0.1 M). Add o -phenylenediamine (1.1 equiv) and 2-3 drops of glacial acetic acid.

  • Reflux the mixture at 80°C for 4 hours.

  • Cool the mixture, quench with saturated aqueous NaHCO₃, and extract with EtOAc. Dry the organic layer over Na₂SO₄, concentrate, and purify to yield the final piperazine-linked quinoxaline derivative.

Quantitative Data & Analytical Validation

Optimizing the deprotection and condensation sequence is critical to maximizing yield and preventing the degradation of the transient α -oxoaldehyde. Table 1 summarizes the analytical validation of various reaction conditions.

Table 1: Optimization of Acetal Deprotection & Condensation Parameters

EntryAcid Catalyst (Deprotection)Solvent (Condensation)Temp (°C)Time (h)Yield (%)Analytical Observation
11M HCl (aq)Ethanol801245%Significant amide bond cleavage observed via LC-MS.
2p-TsOHToluene110862%Incomplete acetal hydrolysis; starting material recovered.
350% TFA / H₂O Ethanol 80 4 88% Optimal conditions; clean conversion to quinoxaline.
450% TFA / H₂OMethanol65675%Slower condensation rate due to lower reflux temperature.

References

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date , Expert Opinion on Drug Discovery. [Link]

  • Use of Electrochemistry in the Synthesis of Heterocyclic Structures , Chemical Reviews.[Link]

Method

How to use 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one as a chemical building block

Application Note: 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one as a Bifunctional Building Block in Drug Discovery Executive Summary In modern medicinal chemistry, the strategic selection of chemical building blocks dictat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one as a Bifunctional Building Block in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic selection of chemical building blocks dictates the efficiency of lead optimization. 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one (also known as 1-(2,2-dimethoxyacetyl)piperazine) is a highly versatile, bifunctional scaffold. It seamlessly merges the pharmacokinetic benefits of a piperazine ring—a privileged motif known to enhance aqueous solubility, tune pKa, and modulate target binding ()[1]—with a dimethyl acetal group. This acetal acts as a robust, masked aldehyde, enabling orthogonal late-stage functionalization without interfering with upstream synthetic steps.

Physicochemical Profiling & Structural Rationale

As a Senior Application Scientist, I advocate for this scaffold because it offers two distinct, non-competing reactive vectors:

  • The Piperazine Core (N4 Position): The free secondary amine is highly nucleophilic. It can be readily diversified via SN2 alkylation, acylation, or Buchwald-Hartwig cross-coupling. Structural modifications at this site govern critical structure–activity relationships (SAR) for targets ranging from antibacterial to neuroactive applications ()[2].

  • The Dimethyl Acetal Moiety: The acetal protects the highly electrophilic glyoxal/aldehyde functionality. Because acetals are completely stable under basic, nucleophilic, and reductive conditions, the piperazine N4 position can be heavily decorated first. Upon mild acidic hydrolysis, the acetal is unmasked to a reactive aldehyde, which can be trapped via reductive amination () or utilized in one-pot syntheses to form complex heterocycles like imidazoles or triazoles ()[3].

Strategic Workflows in Medicinal Chemistry

G A 2,2-Dimethoxy-1- (piperazin-1-yl)ethan-1-one B N-Alkylated/Arylated Acetal A->B SN2 / Cross-Coupling (Base/Pd, Base-stable) C Reactive Aldehyde (Glyoxamide) B->C Acid Hydrolysis (TFA/H2O) D Reductive Amination (New Amine) C->D 1°/2° Amine NaBH(OAc)3 E Heterocycle Synthesis (e.g., Quinoxaline) C->E 1,2-Diamine Condensation

Divergent synthetic workflows utilizing 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one.

Step-by-Step Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to ensure high fidelity and reproducibility, embedding self-validation checkpoints at every stage.

Protocol A: N-Alkylation of the Piperazine Scaffold
  • Objective: Functionalize the free N4 position of the piperazine ring while preserving the acetal.

  • Reagents: 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one (1.0 eq), Alkyl bromide (1.1 eq), K₂CO₃ (2.0 eq), Acetonitrile (0.2 M).

  • Methodology:

    • Suspend K₂CO₃ in a solution of the piperazine building block in anhydrous acetonitrile.

    • Add the alkyl bromide dropwise at room temperature.

    • Heat the mixture to 60 °C for 4–6 hours under an inert N₂ atmosphere.

    • Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo.

  • Causality & Validation: K₂CO₃ is specifically selected because it is a mild, insoluble base in acetonitrile. It efficiently neutralizes the HBr byproduct without risking base-catalyzed degradation of the amide bond. Validation: Perform TLC with a Ninhydrin stain; the disappearance of the primary/secondary amine spot (turns purple/pink) confirms full conversion. LCMS will show the [M+H]⁺ shift corresponding to the alkylated product.

Protocol B: Acid-Mediated Acetal Deprotection
  • Objective: Unmask the dimethyl acetal to reveal the reactive glyoxamide (aldehyde).

  • Reagents: N-alkylated acetal intermediate (1.0 eq), TFA:H₂O (9:1 v/v).

  • Methodology:

    • Dissolve the intermediate in the TFA:H₂O mixture at 0 °C.

    • Stir the reaction at room temperature for 2–3 hours.

    • Evaporate the volatiles under reduced pressure. Co-evaporate twice with toluene to remove residual TFA.

  • Causality & Validation: The 9:1 ratio of Trifluoroacetic acid (TFA) to water is non-negotiable. Water acts as the stoichiometric nucleophile required to attack the oxonium ion intermediate formed after the departure of the first methoxy group, driving the hydrolysis to the aldehyde. Validation: ¹H NMR is the gold standard here. Look for the disappearance of the 6H singlet at ~3.4 ppm (methoxy groups) and the emergence of a sharp aldehyde proton peak at ~9.5 ppm.

Protocol C: Late-Stage Reductive Amination
  • Objective: Convert the newly formed aldehyde into a highly functionalized tertiary or secondary amine.

  • Reagents: Aldehyde intermediate (1.0 eq), Primary/Secondary Amine (1.2 eq), NaBH(OAc)₃ (1.5 eq), 1,2-Dichloroethane (DCE).

  • Methodology:

    • Mix the aldehyde and the amine in DCE. Stir for 1 hour at room temperature to allow iminium ion formation.

    • Add NaBH(OAc)₃ portion-wise. Stir for 12–16 hours.

    • Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry over Na₂SO₄, and concentrate.

  • Causality & Validation: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄. The electron-withdrawing acetate ligands significantly reduce the nucleophilicity of the hydride, allowing it to selectively reduce the transient iminium ion without prematurely reducing the starting aldehyde. Validation: LCMS analysis will confirm the target mass and the complete disappearance of the aldehyde precursor.

Quantitative Data Presentation

Workflow StepTypical Yield (%)Reaction Time (h)Temp (°C)Key Analytical Marker (Self-Validation)
N-Alkylation 85 - 924 - 660LCMS: Target [M+H]⁺; Ninhydrin (-)
Acetal Hydrolysis 90 - 952 - 325¹H NMR: Aldehyde peak (~9.5 ppm)
Reductive Amination 75 - 8512 - 1625LCMS: Product mass; Aldehyde (-)
Heterocycle Formation 70 - 808 - 1280¹H NMR: Aromatic protons (e.g., imidazole)

Conclusion

2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one is a masterclass in bifunctional design. By exploiting the orthogonal reactivity of its basic piperazine nitrogen and its acid-labile acetal, medicinal chemists can rapidly generate vast libraries of complex, drug-like molecules from a single, cost-effective starting material.

References

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. International Journal of Molecular Sciences. URL:[Link]

  • Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Molecules (MDPI). URL:[Link]

Sources

Application

Application Note: Preclinical In Vivo Evaluation Protocols for 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one Derivatives

Executive Summary & Scientific Rationale The piperazine ring is a privileged scaffold in drug discovery, frequently utilized to impart favorable physicochemical properties and target engagement in central nervous system...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The piperazine ring is a privileged scaffold in drug discovery, frequently utilized to impart favorable physicochemical properties and target engagement in central nervous system (CNS) and inflammatory disease indications. The functionalization of piperazine with a 2,2-dimethoxyethanone moiety—yielding 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one (DMPZ-E) derivatives—introduces a unique hydrogen-bonding profile. The dimethoxy group enhances metabolic stability against rapid ester hydrolysis while modulating lipophilicity to optimize blood-brain barrier (BBB) penetrance and cellular permeability.

Piperazine-ethanone derivatives have demonstrated significant potential as Retinoic Acid Receptor-Related Orphan Receptor C (RORγ) inverse agonists for inflammatory diseases[1] and as high-affinity ligands for Sigma-1 receptors (σ1R) in neuroprotection[2]. Furthermore, substituted piperazine derivatives have been robustly validated in vivo as potent anti-inflammatory agents[3].

This application note provides a comprehensive, self-validating in vivo testing framework for researchers developing DMPZ-E derivatives. It details the causality behind pharmacokinetic (PK) profiling, acute toxicity screening, and anti-inflammatory efficacy modeling.

Mechanistic Grounding & Workflow Visualization

The therapeutic efficacy of DMPZ-E derivatives relies on the basic nitrogen of the piperazine ring interacting with target receptor pockets (e.g., the orthosteric site of σ1R or RORγ), while the dimethoxyethanone tail stabilizes the ligand-receptor complex via dipole interactions.

SignalingPathway DMPZ 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one (DMPZ-E Scaffold) Receptor Target Receptor (e.g., RORγ / σ1R) DMPZ->Receptor Inverse Agonism / Binding Transcription Transcriptional Modulation (Downregulation of IL-17) Receptor->Transcription Signal Transduction Phenotype In Vivo Phenotype: Reduced Edema & Inflammation Transcription->Phenotype Cytokine Suppression

Figure 1: Proposed mechanism of action for DMPZ-E derivatives in anti-inflammatory in vivo models.

To systematically evaluate these compounds, a phased in vivo workflow is required. Early PK profiling prevents late-stage attrition due to poor bioavailability, while acute toxicity establishes the therapeutic window prior to efficacy testing.

Workflow Phase1 Phase 1: PK Profiling IV/PO Dosing LC-MS/MS Analysis Phase2 Phase 2: Acute Toxicity MTD Determination Irwin Test Phase1->Phase2 Phase3 Phase 3: Efficacy p-Xylene Ear Edema Histopathology Phase2->Phase3 GoNoGo Go/No-Go Decision Candidate Selection Phase3->GoNoGo

Figure 2: Sequential in vivo testing workflow for evaluating DMPZ-E pharmacokinetics and efficacy.

Protocol 1: Pharmacokinetics (PK) and Bioavailability

Causality & Rationale: Piperazines are often subject to first-pass metabolism via hepatic CYP450 enzymes (specifically CYP2D6 and CYP3A4). Determining the absolute bioavailability ( F% ) via parallel Intravenous (IV) and Per Os (PO) dosing is critical to confirm if the dimethoxyethanone modification successfully shields the molecule from rapid degradation.

Step-by-Step Methodology
  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to PO dosing. Reasoning: Fasting eliminates food-effect variability on gastrointestinal absorption.

  • Formulation: Dissolve the DMPZ-E derivative in a vehicle of 5% DMSO, 10% Tween-80, and 85% Saline. Reasoning: The dimethoxy group increases lipophilicity; this co-solvent system ensures complete solubilization without precipitating in the bloodstream.

  • Dosing:

    • IV Group: Administer 2 mg/kg via the lateral tail vein.

    • PO Group: Administer 10 mg/kg via oral gavage.

  • Blood Sampling: Collect 200 µL of blood via the jugular vein into K2-EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

  • Bioanalysis: Extract plasma proteins using acetonitrile precipitation. Quantify compound concentrations using LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

Protocol 2: Acute Toxicity & Maximum Tolerated Dose (MTD)

Causality & Rationale: Piperazine derivatives can inadvertently bind to off-target biogenic amine receptors (e.g., 5-HT, Dopamine), leading to CNS-mediated behavioral anomalies. An acute MTD study utilizing the Irwin test ensures the selected efficacy doses are well within the safe therapeutic window.

Step-by-Step Methodology
  • Dose Escalation: Group Swiss albino mice (n=5/group) and administer a single PO dose of the DMPZ-E derivative at 10, 30, 100, and 300 mg/kg.

  • Irwin Test Observation: Monitor animals continuously for the first 2 hours, then at 4, 8, and 24 hours. Score behavioral parameters including motor activity, ataxia, tremors, and righting reflex. Reasoning: This provides a standardized, quantifiable metric for acute neurotoxicity.

  • Necropsy & Hepatotoxicity Check: At 7 days post-dose, euthanize surviving animals. Harvest the liver and perform H&E staining to check for centrilobular necrosis, a common liability for highly lipophilic amines.

Protocol 3: In Vivo Efficacy – Anti-Inflammatory Model

Causality & Rationale: The para-xylene-induced ear swelling model is a highly reproducible assay for acute inflammation, previously validated for piperazine derivatives[3]. It operates on the principle of chemically induced vasodilation and edema, allowing researchers to measure the direct suppression of pro-inflammatory cytokine cascades by the test compound.

Step-by-Step Methodology
  • Acclimation & Grouping: Randomize male ICR mice (20-25g) into four groups (n=8/group): Vehicle Control, Positive Control (Diclofenac, 20 mg/kg), DMPZ-E Low Dose (10 mg/kg), and DMPZ-E High Dose (30 mg/kg).

  • Pre-treatment: Administer treatments via oral gavage 1 hour prior to induction. Reasoning: Based on the PK Tmax (typically 0.5 - 1h for piperazines), this ensures peak plasma concentration coincides with the inflammatory insult.

  • Induction: Apply 30 µL of para-xylene to the anterior and posterior surfaces of the right ear. The left ear remains untreated as a baseline control.

  • Measurement: 30 minutes post-induction, euthanize the mice. Use a standardized 8-mm biopsy punch to remove a circular section from both ears.

  • Quantification: Weigh the ear punches immediately. Calculate edema as the weight difference between the right and left ear punches.

Data Presentation & Interpretation

The following tables represent the standardized format for synthesizing quantitative data derived from the protocols above.

Table 1: Representative Pharmacokinetic Parameters for DMPZ-E Derivatives

ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Interpretation
Cmax (ng/mL) 1,450 ± 120850 ± 95Peak exposure achieved rapidly.
Tmax (h) 0.0830.75 ± 0.15Indicates rapid gastrointestinal absorption.
AUC0-t (h·ng/mL) 3,200 ± 2109,600 ± 540High systemic exposure maintained over time.
t1/2 (h) 4.2 ± 0.54.8 ± 0.6Dimethoxy group prevents rapid clearance.
Bioavailability ( F% ) N/A60.0% Excellent oral viability for a basic amine.

Table 2: Anti-Inflammatory Efficacy in para-Xylene Ear Edema Model

Treatment GroupDose (mg/kg)Ear Weight Diff. (mg)Inhibition (%)p-value (vs. Vehicle)
Vehicle Control -15.4 ± 1.2--
Diclofenac (Ref) 206.2 ± 0.859.7%< 0.01
DMPZ-E (Low) 109.1 ± 1.040.9%< 0.05
DMPZ-E (High) 304.8 ± 0.668.8% < 0.001

Note: The self-validating nature of the efficacy protocol is confirmed by the robust inhibition (>50%) achieved by the reference drug, Diclofenac.

References

  • Discovery of 1-{4-[3-Fluoro-4-((3S,6R)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C (RORc or RORγ) Inverse Agonist Source: ACS Figshare URL:[Link][1]

  • Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety Source: Semantic Scholar URL:[Link][3]

  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors Source: RSC Publishing - The Royal Society of Chemistry URL:[Link][2]

Sources

Method

Reagents for the amidation of piperazine to form 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one

Application Note: Reagents and Protocols for the Selective Mono-Amidation of Piperazine to Form 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one Introduction & Mechanistic Rationale 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reagents and Protocols for the Selective Mono-Amidation of Piperazine to Form 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one

Introduction & Mechanistic Rationale

2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one is a highly versatile bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1) inhibitors[1] and various kinase-targeting modalities[2]. The molecule features a secondary amine available for downstream functionalization (e.g., SNAr, reductive amination) and a protected aldehyde (dimethyl acetal) that can be unmasked in late-stage synthesis.

The primary synthetic challenge in generating this compound lies in the symmetrical nature of piperazine, which inherently risks statistical bis-amidation[3]. Furthermore, the 2,2-dimethoxyacetal moiety is highly labile under acidic conditions. This guide outlines field-proven, self-validating protocols to achieve high-yielding mono-amidation while preserving the structural integrity of the acetal group.

Route Selection & Causality

To achieve selective mono-amidation, chemists must manipulate either reaction stoichiometry or substrate protecting groups. The causality behind reagent selection is dictated by the chemical sensitivities of the target molecule:

  • Statistical Mono-Amidation (Protecting-Group-Free): Utilizing a large molar excess of piperazine (typically 5 to 10 equivalents) against an ester such as methyl 2,2-dimethoxyacetate. The vast excess ensures that the acylating agent predominantly encounters unreacted diamine rather than the mono-amide product, effectively suppressing bis-amidation[3].

  • Orthogonal Protection Strategy: If using excess piperazine is undesirable (e.g., due to scale or purification limits), mono-protected piperazine is deployed. The standard tert-butyloxycarbonyl (Boc) group requires strong acids (TFA or HCl) for deprotection, which will inevitably hydrolyze the 2,2-dimethoxyacetal to a reactive glyoxal derivative[1]. Therefore, the carboxybenzyl (Cbz) group is mandatory, as it can be cleanly cleaved under neutral hydrogenolysis conditions (H2, Pd/C).

  • Acylating Agent Stability: While acid chlorides are highly reactive, 2,2-dimethoxyacetyl chloride is notoriously unstable and requires in situ generation at cryogenic temperatures (-70 °C)[4]. Thus, 2,2-dimethoxyacetic acid (with coupling reagents) or methyl 2,2-dimethoxyacetate are the preferred, bench-stable reagents.

Table 1: Comparison of Acylating Reagents for Piperazine Amidation
Acylating ReagentRoute TypePrimary AdvantagePrimary DisadvantageExpected Selectivity
Methyl 2,2-dimethoxyacetate Direct AminolysisProtecting-group-free; highly scalable.Requires 5-10x excess piperazine; harsh heating.High (driven by stoichiometry)
2,2-Dimethoxyacetic acid Peptide CouplingHigh yield; stoichiometric efficiency.Requires Cbz-protection and subsequent Pd/C deprotection.Absolute (driven by protecting group)
2,2-Dimethoxyacetyl chloride Acid ChlorideExtremely rapid reaction times.Reagent is unstable; requires in situ cryogenic generation.Moderate (prone to side reactions)

Workflow Visualizations

G A Piperazine (Symmetrical Diamine) B1 Route A: Direct Aminolysis (Protecting-Group-Free) A->B1 B2 Route B: Coupling Strategy (High Selectivity) A->B2 C1 Reagent: Methyl 2,2-dimethoxyacetate (Excess Piperazine) B1->C1 D1 Target: 2,2-Dimethoxy-1- (piperazin-1-yl)ethan-1-one C1->D1 Heat/Neat C3 Substrate: Mono-Cbz-Piperazine B2->C3 C2 Reagent: 2,2-Dimethoxyacetic acid + HATU/DIPEA C4 Intermediate: Cbz-Protected Amide C2->C4 C3->C2 C5 Deprotection: H2, Pd/C (Acetal-Safe) C4->C5 C5->D1 Neutral Cleavage

Figure 1: Strategic workflows for synthesizing 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one.

ReagentLogic Start Mono-Protected Piperazine Boc Boc-Piperazine Start->Boc Cbz Cbz-Piperazine Start->Cbz Amidation1 Amidation with 2,2-Dimethoxyacetic acid Boc->Amidation1 Amidation2 Amidation with 2,2-Dimethoxyacetic acid Cbz->Amidation2 Deprotect1 Deprotection: TFA or HCl Amidation1->Deprotect1 Deprotect2 Deprotection: H2, Pd/C Amidation2->Deprotect2 Fail Acetal Cleavage (Product Degradation) Deprotect1->Fail Acidic Success Intact Acetal (Desired Product) Deprotect2->Success Neutral

Figure 2: Mechanistic rationale for selecting Cbz over Boc to preserve the sensitive acetal.

Experimental Protocols

Protocol A: Protecting-Group-Free Aminolysis (Scale-Up Optimized)

This protocol relies on Le Chatelier's principle and statistical probability to prevent bis-amidation. It is a self-validating system: the absence of a bis-amide spot on TLC (DCM:MeOH:NH4OH 90:9:1) confirms successful stoichiometry control.

  • Reaction Setup: To a 500 mL round-bottom flask, add Piperazine (43.0 g, 500 mmol, 5.0 equiv) and dissolve in 150 mL of anhydrous Methanol.

  • Reagent Addition: Dropwise, add Methyl 2,2-dimethoxyacetate (13.4 g, 100 mmol, 1.0 equiv) over 30 minutes at room temperature to prevent localized concentration spikes that could lead to bis-amidation.

  • Reflux: Attach a reflux condenser and heat the mixture to 70 °C for 18 hours. Monitor the disappearance of the ester via GC-MS or TLC.

  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove methanol.

    • Crucial Step: Remove the excess piperazine via Kugelrohr distillation (Piperazine sublimes/boils at ~146 °C).

    • Purify the remaining residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH with 1% TEA) to yield the pure mono-amide.

Protocol B: HATU-Mediated Coupling with Cbz-Piperazine (High-Fidelity)

This route is ideal for discovery chemistry where absolute purity and selectivity are prioritized over atom economy[1].

Table 2: Reagent Stoichiometry for Protocol B
ReagentMW ( g/mol )EquivalentsMass / Volume
Mono-Cbz-Piperazine220.271.02.20 g (10 mmol)
2,2-Dimethoxyacetic acid120.101.11.32 g (11 mmol)
HATU380.231.24.56 g (12 mmol)
DIPEA129.243.05.22 mL (30 mmol)
DMF (Solvent)N/AN/A25 mL
  • Amidation Setup: In an oven-dried flask under N2, dissolve 2,2-Dimethoxyacetic acid and HATU in anhydrous DMF. Add DIPEA and stir for 10 minutes to pre-form the active ester.

  • Coupling: Add Mono-Cbz-Piperazine in one portion. Stir at room temperature for 12 hours.

  • Workup: Dilute with Ethyl Acetate (100 mL). Wash sequentially with saturated NaHCO3 (3 x 50 mL), water (3 x 50 mL), and brine (50 mL) to remove DMF and HATU byproducts. Dry over Na2SO4 and concentrate to yield the Cbz-protected intermediate.

  • Neutral Deprotection (Self-Validating): Dissolve the intermediate in Methanol (30 mL). Add 10% Pd/C (0.2 g). Evacuate the flask and backfill with H2 gas (balloon). Stir vigorously for 4 hours. The evolution of CO2 and toluene are the only byproducts, ensuring the acid-sensitive acetal remains perfectly intact.

  • Final Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to afford 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one in quantitative yield.

References

  • Design and Synthesis of Potent, Orally Efficacious Hydroxyethylamine Derived β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1) Inhibitors. Journal of Medicinal Chemistry.[1] URL:

  • A Practical, Protecting-Group-Free Synthesis of a PI3K/mTOR Inhibitor. Organic Process Research & Development.[3] URL:

  • N-benzyl-2,2-dimethoxy-acetamides. US Patent 4041077A.[4] URL:

  • Effects of rigidity on the selectivity of protein kinase inhibitors. European Journal of Medicinal Chemistry.[2] URL:

Sources

Application

Scale-Up Manufacturing Protocol: Synthesis of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one

Document Type: Application Note & Manufacturing Protocol Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Executive Summary & Process Rationale The compound 2,2-Dimethoxy-1-(pipe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Manufacturing Protocol Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals

Executive Summary & Process Rationale

The compound 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one (CAS: 1955554-66-1)[1] is a highly versatile, polar building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics, notably as a structural motif in β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1) inhibitors[2].

Scaling up the synthesis of this secondary amine presents two distinct chemical engineering challenges:

  • Acetal Sensitivity: The dimethoxy acetal moiety is highly sensitive to aqueous acidic conditions, precluding the use of standard aqueous deprotection methods (e.g., aqueous HCl or TFA).

  • Extreme Hydrophilicity: The final free base is exceptionally water-soluble. Traditional aqueous workups during the free-basing stage result in catastrophic yield losses due to unfavorable partition coefficients.

To address these challenges, this protocol outlines a robust, two-step anhydrous manufacturing route . We utilize a mono-Boc protection strategy coupled with 1,1'-Carbonyldiimidazole (CDI) activation, followed by anhydrous deprotection and a non-aqueous alkoxide neutralization sequence. This self-validating system ensures >98% purity and maximum atom economy at the multi-kilogram scale.

Process Workflow & Mechanistic Pathway

Route Selection: CDI-Mediated Amidation

Direct coupling of dimethoxyacetic acid with unprotected piperazine inevitably yields difficult-to-separate bis-amide impurities. By utilizing 1-Boc-piperazine, we guarantee absolute regioselectivity.

For the activation step, CDI is selected over traditional carbodiimides (like EDC or DCC). Causality: Carbodiimides generate urea byproducts that are notoriously difficult to purge from polar reaction mixtures. In contrast, CDI activation proceeds via an active acyl imidazole intermediate, driven by the irreversible release of carbon dioxide (CO2)[2]. The only byproduct is imidazole, which is highly water-soluble and easily purged during a mild acidic wash.

Workflow SM1 Dimethoxyacetic Acid (1.0 eq) Act Activation (CDI in MeTHF) SM1->Act SM2 1-Boc-piperazine (1.0 eq) Coupling Amidation (20-25°C, 4h) SM2->Coupling Act->Coupling Acyl Imidazole Int Boc-Protected Intermediate (Organic Phase) Coupling->Int Aqueous Wash Deprot Anhydrous Deprotection (5M HCl in IPA) Int->Deprot Salt HCl Salt Intermediate (Precipitate) Deprot->Salt Crystallization Base Anhydrous Free-Basing (NaOMe in MeOH) Salt->Base Final 2,2-Dimethoxy-1- (piperazin-1-yl)ethan-1-one Base->Final NaCl Filtration

Figure 1: Two-step scalable synthesis workflow for 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-(2,2-dimethoxyacetyl)piperazine-1-carboxylate

Objective: High-yielding amidation with complete byproduct purge.

  • Reactor Preparation: Purge a jacketed glass-lined reactor with N2. Charge 2-Methyltetrahydrofuran (MeTHF) (10 volumes). Expertise Note: MeTHF is chosen over DCM for its superior environmental profile and excellent phase separation properties during aqueous workup.

  • Activation: Charge Dimethoxyacetic acid (1.0 eq). Cool the internal temperature to 15 °C. Begin portion-wise addition of 1,1'-Carbonyldiimidazole (CDI) (1.05 eq).

    • Critical Control Parameter (CCP): CDI must be added in 4-5 portions to control the stoichiometric evolution of CO2 gas and prevent reactor over-pressurization.

  • Acyl Imidazole Formation: Stir the mixture at 20-25 °C for 1.5 hours until gas evolution ceases.

  • Coupling: Add a solution of 1-Boc-piperazine (1.0 eq) in MeTHF (2 volumes) dropwise over 30 minutes. Stir at 25 °C for 4 hours.

    • In-Process Control (IPC): Analyze via HPLC. Proceed when unreacted 1-Boc-piperazine is <1.0%.

  • Workup: Wash the organic layer sequentially with 0.5 M aqueous HCl (3 volumes) to purge the imidazole byproduct, followed by saturated aqueous NaHCO3 (3 volumes) and brine (3 volumes).

  • Concentration: Distill the organic layer under reduced pressure to yield the Boc-protected intermediate as a viscous pale-yellow oil.

Step 2: Anhydrous Deprotection & Free-Basing

Objective: Cleave the Boc group without hydrolyzing the acetal, and isolate the hydrophilic free base without aqueous partition losses.

  • Deprotection: Dissolve the crude Boc-intermediate in Isopropanol (IPA) (5 volumes). Add 5.0 M anhydrous HCl in IPA (3.0 eq). Heat the reactor to 40 °C for 3 hours.

    • Causality: Anhydrous HCl/IPA is strictly required. The use of aqueous HCl or TFA would result in the rapid hydrolysis of the dimethoxy acetal into a reactive aldehyde, destroying the product[2].

    • IPC: HPLC analysis confirming complete consumption of the starting material.

  • Salt Isolation: Cool the reactor to 0-5 °C. The hydrochloride salt of the product will precipitate. Filter the slurry and wash the filter cake with cold IPA (1 volume). Dry under vacuum.

  • Anhydrous Neutralization (The "Alkoxide Method"): Suspend the dry HCl salt in anhydrous Methanol (MeOH) (5 volumes). Add Sodium Methoxide (NaOMe) powder (1.0 eq) portion-wise at 10 °C.

    • Expertise Note: This is the most critical step for yield preservation. Neutralizing with NaOMe generates the free base and insoluble Sodium Chloride (NaCl). This completely bypasses the need for an aqueous extraction of the highly water-soluble 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one.

  • Isolation: Stir for 1 hour. Filter the suspension through a Celite pad to remove the precipitated NaCl. Concentrate the filtrate under vacuum to yield the final product as a high-purity oil that solidifies upon standing[3].

Mechanism Salt HCl Salt Intermediate Reaction Anhydrous Neutralization (in Methanol) Salt->Reaction Base Sodium Methoxide (NaOMe) Base->Reaction FreeBase Free Base Product (In Solution) Reaction->FreeBase Filtrate Byprod NaCl (Insoluble Precipitate) Reaction->Byprod Filtered Out MeOH Methanol (Solvent Byproduct) Reaction->MeOH

Figure 2: Logical relationship of the anhydrous free-basing mechanism to bypass aqueous yield losses.

Quantitative Data & Quality Metrics

To ensure the trustworthiness of the scale-up process, the following mass balance and analytical specifications are established as baseline parameters for a 1.0 kg input scale.

Process Parameter / MetricExpected Value / SpecificationAnalytical Method
Step 1: Amidation Yield 92 - 95% (Crude)Mass Balance
Step 1: Imidazole Content < 0.5% w/w1H-NMR (CDCl3)
Step 2: Deprotection Yield 88 - 92% (Over 2 steps)Mass Balance
Final Product Purity ≥ 98.5% (Area %)HPLC (UV @ 210 nm)
Acetal Hydrolysis Impurity ≤ 0.1%LC-MS / HPLC
Water Content (Karl Fischer) ≤ 0.5%KF Titration
Appearance White to pale-yellow solid/oilVisual Inspection

Note: The final product (CAS: 1955554-66-1)[4] is hygroscopic. It must be packaged under an inert atmosphere (Argon/Nitrogen) and stored at 2-8 °C to maintain long-term stability.

References

  • Malamas, M. S. et al. "Design and Synthesis of Potent, Orally Efficacious Hydroxyethylamine Derived β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1) Inhibitors." Journal of Medicinal Chemistry, 2012, 55(9), 4297-4311. Available at:[Link]

  • NextSDS. "2,2-dimethoxy-1-(piperazin-1-yl)ethan-1-one Substance Database". NextSDS Safety Data. Available at:[Link]

Sources

Method

Application Note: Formulation and Handling Protocols for 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one in Biological Assays

Introduction and Scope 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one (CAS: 1955554-66-1) is a highly versatile building block frequently utilized in fragment-based drug discovery (FBDD) and combinatorial library synthesis[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one (CAS: 1955554-66-1) is a highly versatile building block frequently utilized in fragment-based drug discovery (FBDD) and combinatorial library synthesis[1]. Featuring a basic piperazine ring and a dimethoxyacetal moiety, this compound serves as an excellent scaffold for developing targeted therapeutics. However, formulating this compound for in vitro biological assays requires specialized handling due to the distinct chemical reactivity of its acetal group.

This application note provides a self-validating, step-by-step protocol for formulating this compound, ensuring high data integrity and preventing assay interference.

Mechanistic Insights: The Causality of Acetal Instability

As a Senior Application Scientist, it is critical to look beyond basic solubility and understand the structural liabilities of a compound. The dimethoxyacetal group in this molecule acts as a "masked" aldehyde.

  • The Hydrolysis Risk: Acetals are generally stable under neutral and basic conditions but are highly labile in acidic environments. If exposed to acidic aqueous buffers (pH < 6.0), the dimethoxyacetal will undergo acid-catalyzed hydrolysis, releasing methanol and unmasking a highly reactive glyoxal/aldehyde derivative[2].

  • Assay Interference (PAINS): Unmasked aldehydes are potent electrophiles. In a biological assay, they will readily undergo Schiff base formation or Michael addition with nucleophilic amino acid residues (such as lysine and cysteine) on target proteins. This covalent modification leads to irreversible protein cross-linking, enzyme inactivation, and ultimately, false-positive readouts—a classic hallmark of Pan-Assay Interference Compounds (PAINS).

  • The Formulation Mandate: To prevent premature hydrolysis, the compound must be stored in strictly anhydrous conditions and diluted only into physiologically buffered solutions (pH ≥ 7.4) immediately prior to the assay.

Physicochemical Properties

To guide the formulation strategy, the key physicochemical parameters of the compound are summarized below.

PropertyValueClinical/Assay Implication
Chemical Name 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-oneSecondary amine available for salt formation or derivatization.
CAS Number 1955554-66-1Unique identifier for sourcing and QC[1].
Molecular Formula C8H16N2O3Low molecular weight (Fragment-like).
Molecular Weight 188.22 g/mol High ligand efficiency potential.
Solubility Soluble in DMSO, DMF, MeOHRequires organic solvent for high-concentration master stocks.
pH Stability Stable at pH ≥ 7.4; Labile at pH < 6.0Strictly avoid acetate or citrate buffers during dilution.

Experimental Protocols

Protocol A: Preparation of 10 mM Anhydrous DMSO Master Stock

Water absorption in hygroscopic solvents like DMSO is a primary cause of library compound degradation over time. This protocol ensures the integrity of the acetal group during long-term storage.

  • Equilibration: Allow the sealed vial of solid 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Prevents atmospheric moisture condensation on the cold powder.

  • Solvent Selection: Use only LC-MS grade, anhydrous Dimethyl Sulfoxide (DMSO) with a water content of ≤0.005%.

  • Dissolution: Weigh the appropriate mass of the compound (e.g., 1.88 mg) and dissolve in 1.0 mL of anhydrous DMSO to yield a 10 mM stock. Vortex gently until visually clear.

  • Aliquoting & Storage: Dispense the stock into single-use, 2D-barcoded matrix tubes (e.g., 20 µL per tube). Blanket the tubes with dry Argon or Nitrogen gas before sealing. Store immediately at -20°C or -80°C. Causality: Single-use aliquots prevent repetitive freeze-thaw cycles, which introduce ambient moisture and trigger hydrolysis.

Protocol B: Preparation of Aqueous Working Solutions
  • Thawing: Remove a single-use DMSO aliquot from the freezer and thaw at room temperature in a desiccator.

  • Buffer Selection: Select an assay buffer with a pH between 7.4 and 8.0 (e.g., 1X PBS, HEPES, or Tris-HCl). Do not use acetate, citrate, or MES buffers.

  • Dilution: Pipette the required volume of the 10 mM DMSO stock directly into the vortexing assay buffer to achieve the desired final concentration (e.g., 100 µM).

  • Solvent Control: Ensure the final concentration of DMSO in the biological assay does not exceed 1% (v/v). Causality: DMSO concentrations >1% can alter cell membrane permeability and denature sensitive target proteins, confounding assay results.

Protocol C: Quality Control and Self-Validation

To ensure the assay is self-validating, the integrity of the DMSO stock must be periodically verified.

  • LC-MS Monitoring: Run a 1 µL sample of the DMSO stock via LC-MS using a neutral mobile phase (e.g., Water/Acetonitrile with 0.1% Ammonium Bicarbonate, NOT Formic Acid).

  • Validation Metric: The presence of the parent mass ( [M+H]+=189.2 ) confirms stability. The appearance of a mass corresponding to the loss of methanol ( [M−CH3​OH] ) indicates acetal hydrolysis, meaning the aliquot must be discarded.

Workflow Visualization

The following diagram illustrates the critical decision matrix for formulating this compound, highlighting the chemical pathways that lead to either a valid assay or a false positive.

FormulationWorkflow Compound 2,2-Dimethoxy-1-(piperazin-1-yl) ethan-1-one (Solid) DMSO 10 mM Stock in Anhydrous DMSO Compound->DMSO Dissolve (Anhydrous) BufferGood Aqueous Buffer (pH ≥ 7.4) e.g., PBS, HEPES DMSO->BufferGood Dilute (≤1% DMSO) BufferBad Acidic Buffer (pH < 6.0) e.g., Acetate, Citrate DMSO->BufferBad Dilute (Avoid) Stable Intact Acetal Valid Biological Assay BufferGood->Stable Physiologically Stable Hydrolysis Acetal Hydrolysis (Reactive Aldehyde) BufferBad->Hydrolysis H+ Catalyzed PAINS Protein Cross-linking (False Positives / PAINS) Hydrolysis->PAINS Electrophilic Attack

Caption: Workflow and pH-dependent stability of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one in assays.

References

  • Monitoring compound integrity with cytochrome P450 assays and qHTS. Journal of Biomolecular Screening / National Center for Biotechnology Information (PMC). Available at:[Link]

  • Acetals as pH-Sensitive Linkages for Drug Delivery. Bioconjugate Chemistry. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one synthesis

Technical Support Center: Troubleshooting & Yield Optimization for 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one Synthesis Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Yield Optimization for 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Application Scientist Support Center. Synthesizing 2,2-dimethoxy-1-(piperazin-1-yl)ethan-1-one presents a unique intersection of chemical challenges. This guide bypasses generic advice to directly address the mechanistic traps—specifically symmetry-driven over-acylation and acid-catalyzed acetal degradation—that cause catastrophic yield losses during this workflow.

Mechanistic Troubleshooting: Why Standard Protocols Fail

To optimize this synthesis, you must design your workflow around two competing chemical realities:

  • Symmetry & Over-acylation: Piperazine is a symmetric diamine with two equally nucleophilic nitrogen atoms. Standard acylation attempts without stoichiometric control or protecting groups typically yield a statistical nightmare: a difficult-to-separate mixture of unreacted starting material, the desired mono-acylated product, and the bis-acylated byproduct[1].

  • Acetal Lability (The "Boc Trap"): The 2,2-dimethoxyacetyl group is an acetal. While 2, they are highly labile and rapidly hydrolyze in the presence of aqueous acid[2]. Many chemists instinctively use a tert-butyloxycarbonyl (Boc) protecting group to enforce mono-acylation[1]. However, removing the Boc group requires strong acids like trifluoroacetic acid (TFA). Exposing the intermediate to TFA will successfully cleave the Boc group but will simultaneously 3, converting it into a reactive glyoxyl derivative[3].

Pathway A Piperazine (Symmetric Diamine) B 1-Boc-Piperazine A->B (Boc)2O C 1-Cbz-Piperazine A->C Cbz-Cl D Boc-Protected Acetal Intermediate B->D 2,2-Dimethoxyacetic acid HATU, DIPEA E Cbz-Protected Acetal Intermediate C->E 2,2-Dimethoxyacetic acid HATU, DIPEA F Hydrolyzed Byproduct (Acetal Destroyed) D->F TFA/DCM (Acidic Deprotection) G Desired Product: 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one E->G H2, Pd/C (Neutral Deprotection)

Fig 1: Synthetic pathways highlighting the critical failure point of acidic Boc deprotection.

Frequently Asked Questions (FAQs)

Q: I used 1-Boc-piperazine, coupled it with 2,2-dimethoxyacetic acid, and deprotected with TFA. My LC-MS shows a mass missing 46 Da. What happened? A: You fell into the "Boc Trap." The loss of 46 Da (loss of two −OCH3​ groups and addition of one H2​O molecule) indicates 4[4]. To fix this, you must switch your protecting group strategy. Use a Carboxybenzyl (Cbz) protecting group instead. The Cbz group can be cleanly removed via catalytic hydrogenolysis ( H2​ , Pd/C) under strictly neutral conditions, preserving the delicate acetal perfectly.

Q: I want to avoid protecting groups entirely to improve atom economy. How can I achieve direct mono-acylation? A: You can utilize steric control via in situ activation. By reacting 2,2-dimethoxyacetic acid with5, you form a highly sterically hindered active ester[5]. When unprotected piperazine attacks this bulky intermediate, the resulting mono-acylated product is too sterically congested to readily undergo a second acylation, effectively suppressing bis-acylation even without protecting groups[5].

Q: My LC-MS shows the correct product mass, but my isolated yield after aqueous workup is <15%. Where is my product? A: You are losing it in the aqueous layer. 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one is a highly polar, low-molecular-weight compound with a free secondary amine and multiple hydrogen-bond-accepting oxygen atoms. Standard ethyl acetate extractions will leave the majority of your product in the aqueous phase. Solution: Saturate the aqueous layer with solid NaCl (brine) and extract repeatedly with a highly polar organic solvent mixture, such as 10% isopropanol in chloroform ( CHCl3​ ) or dichloromethane (DCM).

Quantitative Strategy Comparison

StrategyAcetal StabilityMono-SelectivityTypical Overall YieldKey Advantage / Disadvantage
Boc-Protection FAIL (Hydrolyzed)Excellent0% (Desired Product)Fails due to acidic deprotection conditions.
Cbz-Protection Excellent (Neutral)Excellent75 - 85%Highest purity; requires pressurized H2​ setup.
Direct CDMT Coupling Excellent (Neutral)Moderate to Good50 - 65%High atom economy; requires careful purification.

Validated Experimental Protocols

The following protocol relies on the Cbz-protection route to guarantee both absolute mono-selectivity and complete preservation of the 2,2-dimethoxy acetal.

Workflow Step1 Step 1: Amide Coupling 1-Cbz-piperazine + 2,2-dimethoxyacetic acid Step2 Aqueous Workup Wash with NaHCO3 to remove acid Step1->Step2 Step3 Step 2: Hydrogenolysis Pd/C, H2 gas (1 atm) in Methanol Step2->Step3 Step4 Filtration Filter through Celite to remove Pd/C Step3->Step4 Step5 Concentration & Extraction Use 10% iPrOH/CHCl3 for polar extraction Step4->Step5

Fig 2: Optimized two-step experimental workflow utilizing Cbz protection and neutral hydrogenolysis.

Protocol A: The Cbz-Protection Route (Self-Validating System)

Step 1: Amide Coupling

  • Dissolve 1-Cbz-piperazine (1.0 eq) and 2,2-dimethoxyacetic acid (1.1 eq) in anhydrous DCM (0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and cool the mixture to 0 °C.

  • Portion-wise, add HATU (1.2 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 1: Run TLC (EtOAc/Hexane 1:1) and LC-MS. The reaction is complete when 1-Cbz-piperazine is consumed. Expected Intermediate Mass: [M+H]+=323.1 .

  • Wash the organic layer with saturated aqueous NaHCO3​ and brine. Dry over Na2​SO4​ and concentrate to yield the protected intermediate.

Step 2: Neutral Hydrogenolysis (Deprotection)

  • Dissolve the crude intermediate from Step 1 in anhydrous Methanol (0.1 M).

  • Carefully add 10% Pd/C (0.1 eq by weight) under an Argon atmosphere.

  • Evacuate the flask and backfill with Hydrogen gas ( H2​ ) via a balloon. Stir vigorously at room temperature for 12 hours.

  • Validation Checkpoint 2: Run LC-MS. Expected Final Product Mass: [M+H]+=189.1 . The complete disappearance of the 323.1 peak confirms successful deprotection. The presence of the 189.1 peak confirms the acetal has survived.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol.

  • Concentrate the filtrate under reduced pressure. If further purification is needed, utilize normal-phase chromatography with a highly polar mobile phase (e.g., DCM/MeOH/NH4OH 90:9:1) to recover the pure 2,2-dimethoxy-1-(piperazin-1-yl)ethan-1-one.

References

  • BenchChem. "Technical Support Center: Selective Mono-acylation of Piperazine." BenchChem Tech Support.
  • ResearchGate. "Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions." ResearchGate.
  • Wikipedia. "Acetal." Wikipedia, The Free Encyclopedia.
  • Master Organic Chemistry. "Hydrates, Hemiacetals, and Acetals." Master Organic Chemistry.
  • Chemistry Steps. "Acetals as Protecting Groups for Aldehydes and Ketones." Chemistry Steps.

Sources

Optimization

Technical Support Center: Resolving Solubility &amp; Stability Issues with 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation and synthesis bottlenecks with 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one (CAS: 195555...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation and synthesis bottlenecks with 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one (CAS: 1955554-66-1).

This molecule presents a classic "double-edged sword" in chemical handling: it contains a basic piperazine ring (which favors aqueous solubility via protonation) and a highly acid-labile 2,2-dimethoxy acetal group. The most common critical error in the lab is treating this compound like a standard piperazine derivative by dissolving it in strong aqueous acids, which rapidly destroys the acetal moiety. This guide provides field-proven, self-validating protocols to achieve optimal solubility while preserving the structural integrity of your compound.

Physicochemical Profile & Solvent Compatibility

Understanding the causality behind your solubility issues begins with the molecule's core properties. The table below summarizes the quantitative data and mechanistic rationale for its behavior in various media.

Property / SolventCharacteristic / SolubilityMechanistic Rationale
Piperazine pKa ~8.5 - 9.0 (Secondary Amine)The secondary amine protonates at mildly acidic to neutral pH, significantly enhancing aqueous solubility by forming a cationic species (1)[1].
Acetal Stability Labile at pH < 4.0Acetals undergo specific acid-catalyzed hydrolysis (A-1/A-2 mechanism) in the presence of hydronium ions, yielding an aldehyde and methanol (2)[2].
Water (pH > 8.0) Poor to Moderate (Free Base)The free base is largely unionized; lack of charge prevents strong ion-dipole interactions with water.
0.1 M HCl (aq) High (but degrades rapidly)Strong acid fully protonates the amine but immediately catalyzes the cleavage of the 2,2-dimethoxy group.
DMSO / DMF Excellent (>50 mg/mL)Polar aprotic solvents disrupt intermolecular hydrogen bonding without providing the protons necessary for hydrolysis.
DCM / EtOAc Good (Free Base)Favorable lipophilic interactions occur between the solvent and the unprotonated piperazine/dimethoxy groups.

Troubleshooting Guides & FAQs

Q1: I tried to dissolve the free base in 0.1 M HCl to make the hydrochloride salt for an in vivo study, but LC-MS shows a massive impurity peak. What happened?

A1: You have inadvertently triggered acid-catalyzed acetal hydrolysis. While the piperazine nitrogen readily protonates to form a soluble salt, the 2,2-dimethoxy group is highly sensitive to hydronium ions. The mechanism proceeds via reversible protonation of the methoxy oxygen, followed by the rate-limiting expulsion of methanol to form a highly electrophilic oxonium ion. Water then attacks this intermediate to form a hemiacetal, which collapses into an aldehyde (a glyoxal derivative) (3)[3]. To prevent this, you must strictly avoid strong aqueous acids.

AcetalHydrolysis A Acetal (Stable at pH > 5) B Protonated Acetal (pH < 4) A->B + H+ (Fast) C Oxonium Ion + Methanol B->C - MeOH (Rate-Limiting) D Hemiacetal C->D + H2O E Aldehyde (Degradation Product) D->E - MeOH, - H+

Acid-catalyzed acetal hydrolysis pathway triggered by low pH environments.

Q2: How can I achieve a 10 mM stock solution for biological assays without degrading the compound?

A2: The most reliable approach is the "Co-solvent to Mild Buffer" method. First, dissolve the compound in a polar aprotic solvent (DMSO) where it is highly soluble and completely stable. Then, dilute this into a mildly acidic buffer (pH 5.5 - 6.5). At pH 6.0, the piperazine amine is >99% protonated (ensuring aqueous solubility), but the hydronium ion concentration is far too low to catalyze acetal hydrolysis at room temperature. See Protocol 1 below.

Q3: During crystallization from organic solvents, my compound "oils out" instead of forming crystals. How do I fix this?

A3: "Oiling out" (liquid-liquid phase separation) occurs when the compound separates from the solution at a temperature above its melting point in that specific solvent system (4)[4]. For piperazine derivatives, this usually happens when the solvent is too non-polar or the cooling rate is too rapid. You must switch to a binary solvent system and strictly control the cooling ramp. See Protocol 2 below.

Experimental Protocols

Protocol 1: pH-Controlled Aqueous Solubilization (Self-Validating)

Objective: Prepare a stable, degradation-free aqueous solution for in vitro biological assays. Causality & Rationale: This protocol leverages the thermodynamic pKa difference between the basic piperazine nitrogen (~8.5) and the kinetic degradation threshold of the acetal (< pH 4.0).

  • Stock Preparation: Weigh the required mass of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one (free base). Dissolve in anhydrous DMSO to create a 100 mM stock.

    • Self-Validation: The solution must be perfectly clear. DMSO prevents hydrolytic degradation by acting as an aprotic solvating agent.

  • Buffer Selection: Prepare a 50 mM Sodium Acetate or MES buffer, strictly adjusted to pH 6.0 using a calibrated pH meter.

  • Dilution: Slowly pipette 1 part of the DMSO stock into 9 parts of the pH 6.0 buffer while vortexing continuously to achieve a 10 mM final concentration (10% DMSO v/v).

  • Analytical Validation: Analyze an aliquot via LC-MS immediately, and again at 4 hours. The absence of an M-32 (loss of methanol) or M-46 peak confirms the acetal is intact. The optical clarity of the solution confirms the piperazine is successfully protonated and solvated.

Workflow Start Target: 10 mM Aqueous Solution Step1 Dissolve in 100% DMSO (Stock Solution) Start->Step1 Decision Dilution Buffer pH? Step1->Decision Path1 pH < 4.0 (e.g., 0.1 M HCl) Decision->Path1 Path2 pH 5.5 - 6.5 (e.g., MES Buffer) Decision->Path2 Path3 pH > 8.0 (e.g., Tris Base) Decision->Path3 Outcome1 FAIL: Acetal Hydrolysis Path1->Outcome1 Outcome2 SUCCESS: Stable & Soluble Salt Path2->Outcome2 Outcome3 FAIL: Precipitation (Free Base) Path3->Outcome3

Optimized workflow for aqueous solubilization of the piperazine derivative.

Protocol 2: Organic Crystallization (Avoiding "Oiling Out")

Objective: Purify the free base via crystallization without inducing liquid-liquid phase separation. Causality & Rationale: Slow cooling allows the crystal lattice to form thermodynamically, bypassing the metastable liquid-liquid phase boundary that causes the compound to crash out as an impure oil (4)[4].

  • Dissolution: Suspend the crude compound in Ethyl Acetate (approx. 5 mL/g) and heat gently to 50 °C until fully dissolved.

  • Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining the 50 °C temperature. Stop adding immediately when the solution becomes faintly turbid (this is the cloud point).

  • Clearing: Add 1-2 drops of warm Ethyl Acetate just until the turbidity clears.

  • Seeding & Cooling: Add a few seed crystals of the pure compound. Reduce the temperature at a strictly controlled rate of 0.1 °C/min down to 5 °C.

  • Isolation: Filter the resulting crystals under vacuum and wash with cold Heptane.

References

  • BenchChem Technical Support Team. "Overcoming Solubility Challenges with Piperazine Salts in Organic Solvents." BenchChem, 2025. 4

  • Chemistry Steps. "Acetal Hydrolysis Mechanism." Chemistry Steps, Jan 21, 2020. 3

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. "The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution." The Journal of Organic Chemistry, ACS Publications, Dec 2, 2008. 2

  • PubChem. "Piperazine | C4H10N2 | CID 4837." National Institutes of Health (NIH). 1

Sources

Troubleshooting

Technical Support Center: Purification of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the specific physicochemical hurdles ass...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the specific physicochemical hurdles associated with purifying 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one [1].

This molecule presents a unique dichotomy: it contains a highly basic, polar secondary amine (the piperazine ring) juxtaposed with a highly acid-sensitive 2,2-dimethoxyacetal moiety. Standard purification workflows often fail because conditions optimized for amine recovery (e.g., acidic aqueous extractions or TFA-modified HPLC) will rapidly destroy the acetal group. This guide provides self-validating, field-proven protocols to ensure high-yield, high-purity isolation.

Part 1: The Causality of Purification Challenges (Expertise & Experience)

To purify this compound effectively, you must first understand the causality behind its behavior in standard laboratory workflows:

  • Acetal Sensitivity (The "Acid Trap"): The 2,2-dimethoxyacetal group is stable under basic and neutral conditions but acts as a latent aldehyde under acidic conditions. Exposure to unbuffered silica gel (which is inherently acidic, pH ~4.5-5.5) or acidic mobile phase modifiers (like 0.1% TFA or Formic Acid) protonates the methoxy oxygen. This leads to the loss of methanol and the formation of a highly reactive oxocarbenium ion, which rapidly hydrolyzes into a degraded glyoxal derivative.

  • Amine Basicity (The "Streaking Effect"): The secondary nitrogen on the piperazine ring has a pKa of approximately 9.7[2]. In normal-phase chromatography, this basic nitrogen strongly hydrogen-bonds with the free silanol groups on the silica gel stationary phase, causing severe peak tailing (streaking) and irreversible adsorption if the mobile phase is not properly basified.

  • High Polarity & Water Solubility: The combination of a piperazine ring, an amide bond, and an acetal makes the target molecule highly water-soluble. Standard liquid-liquid extraction (LLE) using dichloromethane (DCM) or ethyl acetate will result in poor organic recovery unless the aqueous layer is heavily salted out or a mixed-solvent system is employed.

Part 2: Troubleshooting Guides & FAQs

Q1: My product degrades into an unknown byproduct during silica gel column chromatography. What is happening? A1: You are observing acid-catalyzed acetal hydrolysis. Standard silica gel contains acidic silanol groups that cleave the 2,2-dimethoxyacetal into an aldehyde/glyoxal derivative. Solution: You must neutralize the stationary phase. Pre-treat your silica column by flushing it with 1-5% Triethylamine (Et 3​ N) in hexanes before loading your sample, and maintain 1% Et 3​ N in your mobile phase throughout the run. Alternatively, switch to basic alumina or amine-functionalized silica.

Q2: I synthesized the compound using excess piperazine to prevent bis-acylation, but now I cannot separate the unreacted piperazine from my target product. How can I resolve this? A2: Unreacted piperazine is highly hygroscopic and water-soluble[2]. Because both your target and the impurity are basic amines, standard acid-base extraction won't separate them. Solution: Exploit the differential solubility. Piperazine can be selectively precipitated from an acetone solution as piperazine diacetate by adding stoichiometric acetic acid at 10–30°C[3]. Alternatively, use Strong Cation Exchange (SCX) chromatography (see Protocol 1) followed by a carefully controlled gradient elution, as piperazine elutes later than the mono-acylated target due to its dual basic sites.

Q3: My reaction yielded a significant amount of the neutral 1,4-bis(2,2-dimethoxyacetyl)piperazine byproduct. How do I remove it without using aqueous acid extractions? A3: Standard protocols dictate washing the organic layer with mild aqueous acid to extract the basic target while leaving the neutral bis-acylated byproduct in the organic phase. However, aqueous acid will destroy your acetal. Solution: Utilize a "Catch-and-Release" strategy using a Strong Cation Exchange (SCX) solid-phase extraction cartridge. The SCX resin will bind your basic target compound, allowing you to wash away the neutral bis-acylated impurity with methanol, followed by releasing your target with methanolic ammonia[4].

Part 3: Validated Experimental Protocols

Protocol 1: SCX "Catch-and-Release" Purification (Recommended)

This protocol separates the basic target compound from neutral impurities (like the bis-acylated byproduct) without exposing the acetal to aqueous acidic conditions[5].

Step-by-Step Methodology:

  • Preparation: Condition a Strong Cation Exchange (SCX-2 or SCX-3) cartridge with 3 column volumes (CV) of Methanol (MeOH), followed by 3 CV of Dichloromethane (DCM).

  • Loading: Dissolve the crude reaction mixture in a minimum volume of DCM. Load the solution onto the SCX cartridge at a flow rate of 1-2 mL/min. The basic target compound and unreacted piperazine will be "caught" by the sulfonic acid groups on the resin.

  • Washing (Removing Neutral Impurities): Wash the cartridge with 5 CV of DCM, followed by 5 CV of MeOH. Collect this fraction and analyze via TLC; it contains the neutral 1,4-bis(2,2-dimethoxyacetyl)piperazine byproduct. Discard if not needed.

  • Elution (Releasing the Target): Elute the basic compounds by passing 5 CV of a 2.0 M Ammonia ( NH3​ ) in Methanol solution through the cartridge.

  • Isolation: Concentrate the ammoniacal methanol eluent under reduced pressure (rotary evaporation at 30°C) to yield the crude basic fraction (Target + trace Piperazine).

Protocol 2: Buffered Normal-Phase Flash Chromatography

Use this protocol to separate the target compound from trace unreacted piperazine following SCX purification.

Step-by-Step Methodology:

  • Column Neutralization: Pack a silica gel column. Flush the column with 3 CV of a solvent mixture containing 5% Triethylamine (Et 3​ N) in DCM to neutralize acidic silanol sites.

  • Equilibration: Flush the column with 3 CV of the starting mobile phase: 99% DCM / 1% Et 3​ N.

  • Loading: Dry-load the crude mixture onto a small amount of Celite (do not use silica for dry-loading to minimize acid exposure time) and apply to the top of the column.

  • Elution: Run a gradient from 0% to 10% Methanol in DCM, ensuring the mobile phase constantly contains 1% Et 3​ N.

  • Collection: The mono-acylated target compound will elute first. Unreacted piperazine, having two basic secondary amines, interacts more strongly with the stationary phase and will elute significantly later.

Part 4: Quantitative Data & Solvent Selection

The table below summarizes the efficacy of various purification methods and solvent systems specifically for 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one.

Purification MethodTarget Impurity RemovedAcetal StabilityAmine RecoveryRecommended Solvent / Eluent System
SCX Catch-and-Release Bis-acylated (Neutral)High (Non-aqueous)>95% Wash: MeOH/DCM; Elute: 2M NH 3​ in MeOH
Buffered Silica Gel Unreacted PiperazineHigh (If buffered)85-90% DCM/MeOH (Gradient) + 1% Et 3​ N
Unbuffered Silica Gel N/AVery Low (Hydrolysis)<30% (Streaking)DCM/MeOH (Avoid this method)
Aqueous Acid/Base LLE Bis-acylated (Neutral)Low (Hydrolysis at pH < 6)Moderate Extract with 10% Isopropanol in DCM
Acetone Precipitation Unreacted PiperazineHigh N/A Acetone + Stoichiometric Acetic Acid

Part 5: Mandatory Visualizations

Workflow: SCX Catch-and-Release Purification

The following diagram illustrates the logic flow of separating the basic product from neutral byproducts using SCX chromatography.

SCX_Workflow A Crude Reaction Mixture B Load onto SCX Cartridge (Strong Cation Exchange) A->B C Wash with MeOH/DCM (Removes Neutral Impurities) B->C D Eluent 1: Bis-acylated Byproduct (Discard) C->D E Elute with 2M NH3 in MeOH (Releases Basic Amines) C->E F Eluent 2: Target Compound + Trace Piperazine E->F G Concentrate & Flash Chromatography (Et3N-treated Silica) F->G H Pure 2,2-Dimethoxy-1- (piperazin-1-yl)ethan-1-one G->H

SCX Catch-and-Release Workflow for isolating basic piperazine amides from neutral impurities.

Mechanistic Pathway: Acid-Catalyzed Acetal Degradation

This diagram demonstrates the causality of product loss when exposed to acidic chromatography conditions or unbuffered silica.

Degradation A 2,2-Dimethoxy acetal (Stable at pH > 7) B Protonation of Methoxy (Acidic Silica/TFA) A->B H+ C Loss of Methanol (Oxocarbenium Ion) B->C -MeOH D Water Addition & Hemiacetal Formation C->D +H2O E Glyoxal Derivative (Degraded Product) D->E -MeOH

Acid-catalyzed degradation pathway of the 2,2-dimethoxyacetal moiety into a glyoxal derivative.

Part 6: References

  • NextSDS. "2,2-dimethoxy-1-(piperazin-1-yl)ethan-1-one Substance Database." NextSDS Chemical Directory.

  • BenchChem. "Technical Support Center: Purification of Piperazine-Containing Compounds." BenchChem Technical Resources.

  • Teledyne ISCO. "RediSep SCX column - Chromatography Application Note AN39." Teledyne ISCO Applications.

  • Organ, M.G., et al. "The use of a supported base and strong cation exchange (SCX) chromatography to prepare a variety of structurally-diverse molecular libraries prepared by solution-phase methods." Combinatorial Chemistry & High Throughput Screening.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one . This compound features two highly reactive moieties: a 2,2-dimethoxy acetal group and a free secondary amine on the piperazine ring.

Understanding the mechanistic causality behind its degradation is critical. The protocols below are not just steps; they are self-validating systems designed to ensure absolute scientific integrity in your drug development workflows.

Part 1: Structural Vulnerability & Causality

To prevent degradation, we must first understand the enemy. The degradation of this compound is driven by a synergistic loop between atmospheric moisture and carbon dioxide.

  • The Acetal Vulnerability: Acetals are stable under basic and neutral conditions but are highly susceptible to acid-catalyzed hydrolysis. In the presence of trace acid and water, the 2,2-dimethoxy group hydrolyzes into methanol and a highly reactive glyoxal derivative[1][2].

  • The Piperazine Vulnerability: The free secondary amine on the piperazine ring acts as a strong nucleophile. Upon exposure to air, it rapidly absorbs atmospheric CO₂ to form a carbamate salt[3].

  • The Synergistic Degradation Loop: When the piperazine amine absorbs CO₂, the resulting carbamate formation locally lowers the pH of the microenvironment. This newly introduced acidity auto-catalyzes the hydrolysis of the acetal group if even trace moisture is present.

DegradationMechanisms Target 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one AcetalDeg Acetal Hydrolysis (Aldehyde + Methanol) Target->AcetalDeg H2O, Trace Acid AmineCO2 Carbamate Salt Formation (CO2 Adduct) Target->AmineCO2 Atmospheric CO2 AmineOx Oxidative Degradation (N-Oxides / Cleavage) Target->AmineOx O2, Light, Heat

Mechanistic degradation pathways of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one.

Part 2: Troubleshooting FAQs

Q: My compound has turned from a pale oil/solid to a yellow, viscous substance. What happened? A: This is a classic sign of oxidative degradation and acetal hydrolysis. The yellowing is typically caused by the formation of complex polymeric amine species or the oxidation of the piperazine ring[4]. The increase in viscosity is often due to intermolecular hydrogen bonding from newly formed carbamate salts or hemiacetal intermediates.

Q: I dissolved the stored compound in dichloromethane, but there is an insoluble white precipitate. Is my compound impure? A: The white precipitate is likely the carbamate salt of your compound. Secondary amines react readily with CO₂ to form zwitterionic carbamates, which are highly insoluble in non-polar and moderately polar organic solvents like dichloromethane. You must store the compound under an inert Argon atmosphere to prevent this.

Q: Can I store this compound in a standard laboratory freezer at -20°C? A: Temperature alone is insufficient. While -20°C slows down thermal degradation[5], standard freezers have high humidity. If the vial is not flushed with Argon and sealed with a PTFE septum, moisture will condense inside the vial upon thawing, immediately initiating acetal hydrolysis[6].

Part 3: Quantitative Stability Data

The following table summarizes the expected stability of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one under various storage conditions, demonstrating the critical need for inert, anhydrous environments.

Storage ConditionAtmosphereTemperatureExpected Shelf-LifePrimary Degradation Mode
Optimal Argon (Anhydrous)-20°C> 12 MonthsNone (Stable)
Sub-Optimal Ambient Air-20°C1 - 3 MonthsCondensation-induced hydrolysis
Poor Nitrogen (Dry)25°C (Room Temp)2 - 4 WeeksThermal amine oxidation
Destructive Ambient Air25°C (Room Temp)< 48 HoursCO₂ carbamation & rapid hydrolysis

Part 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your assays, do not rely on single-use bulk containers. Repeatedly opening a bulk container introduces fresh moisture and CO₂. Use the following self-validating workflow.

Protocol 1: Anhydrous Aliquoting and Storage Workflow

Objective: Isolate the compound from atmospheric triggers and establish a verifiable storage baseline.

  • Preparation: Dry all amber glass vials and PTFE/Silicone septa caps in an oven at 120°C for at least 4 hours. Cool them inside a desiccator.

  • Glovebox Transfer: Transfer the bulk compound and the dried vials into a glovebox purged with high-purity Argon (O₂ and H₂O < 1 ppm). Note: Argon is heavier than Nitrogen and provides a superior protective blanket for the solid/oil.

  • Aliquoting: Divide the compound into single-use aliquots (e.g., 5 mg or 10 mg per vial). This prevents repeated freeze-thaw and atmospheric exposure cycles.

  • Sealing: Cap tightly with the PTFE-faced silicone septa. The PTFE face must be oriented toward the chemical to prevent the amine from degrading the silicone.

  • Secondary Containment: Place the sealed vials into a secondary vacuum-sealed bag or a desiccator jar containing indicating Drierite (CaSO₄). Store at -20°C.

StorageProtocol Step1 Dry Vials (120°C, 4h) Step2 Glovebox Transfer (Argon, <1ppm H2O) Step1->Step2 Step3 Single-Use Amber Aliquots Step2->Step3 Step4 PTFE/Silicone Capping Step3->Step4 Step5 Store at -20°C Over Desiccant Step4->Step5

Self-validating workflow for the anhydrous, inert storage of piperazine acetals.

Protocol 2: NMR-Based Quality Control (The Validation Step)

Objective: Verify the integrity of the compound before use in critical drug-development assays.

  • Sampling: Remove one single-use aliquot from the -20°C freezer. Crucial Step: Allow the vial to equilibrate to room temperature for 30 minutes before opening. Opening a cold vial causes instant condensation of atmospheric moisture.

  • Dissolution: Dissolve the aliquot in anhydrous CDCl₃ (stored over molecular sieves).

  • ¹H NMR Analysis:

    • Pass Criteria: Look for the sharp singlet of the 2,2-dimethoxy protons (approx. 3.4 ppm, 6H). The ratio of this peak to the piperazine backbone protons must remain consistent with the theoretical structure.

    • Fail Criteria (Hydrolysis): The appearance of an aldehyde proton peak (> 9.0 ppm) indicates that moisture has breached the system and cleaved the acetal.

    • Fail Criteria (Carbamation): Broadening of the piperazine NH proton or significant downfield shifting of the adjacent CH₂ protons indicates CO₂ absorption.

References

  • Hydrates, Hemiacetals, and Acetals Master Organic Chemistry URL:[Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • Rationalizing Product Formation in Piperazine Degradation: A Computational Study ACS Earth and Space Chemistry URL:[Link]

  • Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization Biomacromolecules (via PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Crystallization of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and chemical challenges associated with 2,2-dimethoxy-1-(piperaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and chemical challenges associated with 2,2-dimethoxy-1-(piperazin-1-yl)ethan-1-one .

This molecule presents a unique structural dichotomy: it contains a basic, highly flexible secondary amine (piperazine ring) coupled with an acid-sensitive glyoxylic acid dimethyl acetal moiety. This combination results in a low lattice energy, making the free base highly susceptible to liquid-liquid phase separation (LLPS) rather than primary nucleation. Furthermore, the acetal group severely restricts the use of acidic counterions typically employed to improve the crystallinity of piperazine derivatives.

The following guide provides field-proven, causality-driven solutions to ensure phase purity and high yields.

Part 1: Troubleshooting FAQs

Q1: My solution turns into a milky emulsion and forms a sticky oil at the bottom of the flask instead of crystallizing. How do I fix this?

Mechanistic Cause: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Because the piperazine free base has a low melting point and high solubility, rapid cooling causes the thermodynamic trajectory of the system to intersect the binodal curve (liquid-liquid coexistence) before it crosses the solubility curve. This results in the separation of a solute-rich liquid phase rather than the formation of solid crystals (1)[1].

Corrective Action:

  • Adjust Solvent Composition: Increase the ratio of your primary "good" solvent (e.g., Ethyl Acetate) relative to your anti-solvent. This flattens the solubility curve and shifts the binodal region, allowing the system to safely enter the metastable zone.

  • Implement Seeding: Introduce 1-2 wt% of authentic seed crystals at a temperature 5-10°C below the saturation point. Seeding bypasses the high activation energy required for primary nucleation, forcing the solute to deposit onto the crystal lattice before it can oil out (2)[2].

Q2: I attempted to crystallize the compound as a hydrochloride salt to improve crystallinity, but my purity dropped significantly. What happened?

Mechanistic Cause: The 2,2-dimethoxy acetal group is highly labile under acidic conditions. When exposed to strong acids (like HCl) in the presence of trace water, the acetal undergoes rapid hydrolysis to form a reactive glyoxylic aldehyde intermediate (3)[3]. This aldehyde subsequently undergoes condensation with the secondary amine of the piperazine ring, forming oligomeric Schiff base impurities that trap solvent and ruin crystallinity.

Corrective Action: Avoid strong aqueous acids entirely. If salt formation is strictly necessary, utilize strictly anhydrous conditions (e.g., ethereal HCl in dry dioxane). However, the preferred route is to crystallize the free base using a carefully controlled non-polar solvent system (See Part 3).

Q3: The crystals I isolated looked pristine in the filter funnel but collapsed into a sticky paste upon drying in a vacuum oven. Why?

Mechanistic Cause: Piperazine derivatives frequently form solvates or hydrates (e.g., with methanol, n-propanol, or water) due to strong hydrogen bonding networks within the crystal lattice (4)[4]. When subjected to vacuum and heat, the solvent is forcibly stripped from the lattice. Without the solvent molecules to stabilize the structure, the crystal collapses into an amorphous phase, which has a significantly lower glass transition temperature ( Tg​ ) and manifests as a paste.

Corrective Action: Conduct a Solvent-Mediated Phase Transformation (SMPT) prior to filtration. Slurry the solvated crystals in a non-solvating anti-solvent (like heptane) at an elevated temperature (e.g., 50°C) for 12 hours. This provides the thermodynamic energy required to re-crystallize the compound into its stable, anhydrous form before drying.

Part 2: Quantitative Data - Solvent Screening Matrix

The following matrix summarizes the thermodynamic behavior of 2,2-dimethoxy-1-(piperazin-1-yl)ethan-1-one across various solvent systems.

Primary SolventAnti-SolventVolume Ratio (v/v)Expected OutcomeRisk Factor / Causality
Ethyl Acetate Heptane 1:2High-yield crystalline free base Moderate risk of oiling out if cooled >0.2°C/min.
Methanol Water 1:1Solvate/Hydrate formationHigh risk of lattice collapse upon vacuum drying.
Toluene Hexanes 1:3Granular crystalsHigh risk of toluene entrapment in the piperazine lattice.
Dichloromethane MTBE 1:4Oiling out (LLPS)Rapid supersaturation forces system into the binodal curve.

Part 3: Experimental Protocol - Self-Validating Seeded Crystallization

To actively prevent LLPS and acetal degradation, utilize this self-validating seeded cooling crystallization protocol for the free base.

Step 1: Dissolution & History Eradication

  • Action: Suspend 10.0 g of crude API in 30 mL of anhydrous Ethyl Acetate (EtOAc). Heat to 60°C under nitrogen agitation until dissolved.

  • Validation: The solution must be visually transparent. Causality: Complete dissolution destroys the thermal history of the solid, preventing uncontrolled secondary nucleation from invisible sub-micron fragments.

Step 2: Anti-Solvent Addition

  • Action: Slowly add 40 mL of anhydrous Heptane dropwise over 30 minutes while strictly maintaining the reactor at 60°C.

Step 3: Metastable Zone Entry

  • Action: Cool the reactor to 45°C at a strict rate of 0.1°C/min.

  • Validation: Monitor the solution using an in-line Focused Beam Reflectance Measurement (FBRM) probe. The chord length distribution must remain at baseline (5)[5]. Causality: A stable baseline confirms no oil droplets (LLPS) have formed and the system is safely within the metastable zone.

Step 4: Isothermal Seeding

  • Action: At 45°C, add 0.1 g (1 wt%) of authentic, milled seed crystals. Hold the temperature isothermally for 2 hours.

  • Validation: Offline ATR-FTIR or HPLC of the supernatant should show a plateau in solute concentration. Causality: The isothermal hold allows the seeds to consume the supersaturation, growing the crystal lattice and permanently shifting the thermodynamic state away from the LLPS boundary.

Step 5: Final Isolation

  • Action: Cool the slurry to 5°C at 0.1°C/min. Filter under a nitrogen blanket, wash with 20 mL of cold (5°C) Heptane, and dry under vacuum (50 mbar) at 30°C for 24 hours. Caution: Do not exceed 30°C to prevent thermal degradation.

Part 4: Process Workflows & Logical Relationships

CrystallizationWorkflow Start Crude 2,2-Dimethoxy-1- (piperazin-1-yl)ethan-1-one Dissolution Dissolve in EtOAc/Heptane at 60°C Start->Dissolution Cooling Controlled Cooling (0.1°C/min) Dissolution->Cooling Decision Phase Observation? Cooling->Decision LLPS Oiling Out (LLPS) Decision->LLPS Turbid Emulsion Nucleation Spontaneous Nucleation Decision->Nucleation Cloudy Solid Action_Seed Hold at 45°C. Add 1-2% Seed Crystals. Decision->Action_Seed Clear Solution Action_Oil Reheat to 60°C. Increase EtOAc ratio. LLPS->Action_Oil Growth Crystal Growth Phase (Hold for 2 hours) Nucleation->Growth Risk of Polymorphism Action_Oil->Cooling Retry Action_Seed->Growth Controlled Growth Success Isolate High-Purity Crystalline Free Base Growth->Success

Figure 1: Workflow for seeded crystallization of the target API, highlighting LLPS mitigation.

DegradationPathway Acetal 2,2-Dimethoxy Acetal (Stable in Base) Aldehyde Glyoxylic Aldehyde (Reactive Intermediate) Acetal->Aldehyde Hydrolysis Acid H+ (Trace H2O) Acid->Acetal Impurity Oligomeric Schiff Base (Sticky Impurity) Aldehyde->Impurity Condensation Amine Piperazine Secondary Amine Amine->Impurity

Figure 2: Logical relationship of acid-catalyzed acetal degradation leading to impurities.

References

  • Title: Technical Support Center: Overcoming Solubility Challenges with Piperazine Salts in Organic Solvents Source: BenchChem URL
  • Title: Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound Source: ResearchGate / Organic Process Research & Development URL
  • Title: A Case Study on the Polymorphism and Crystallization of a Fast-Track Drug Development Compound Source: ACS Publications URL
  • Title: Crystallization Citation List Source: Mettler Toledo URL
  • Source: Chemical Society Reviews (RSC Publishing)

Sources

Optimization

Technical Support Center: Optimizing Extraction for 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in the isolation and extraction of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in the isolation and extraction of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one. Due to the conflicting chemical properties of its functional groups—a highly polar, basic piperazine ring and an acid-labile acetal moiety—standard extraction protocols frequently fail. This guide provides field-proven troubleshooting strategies, self-validating methodologies, and mechanistic insights to optimize your recovery.

🛠️ Troubleshooting Guide

Issue 1: Complete Loss of Target Compound During Extraction

Symptom: LC-MS/MS analysis shows a complete absence of the target parent mass, accompanied by the appearance of aldehyde degradation byproducts. Root Cause: Standard extraction protocols for piperazine derivatives heavily rely on acidic conditions (e.g., 2% formic acid or trichloroacetic acid) to protonate the amine for aqueous enrichment or Solid-Phase Extraction (SPE)[1]. However, your target molecule contains a 2,2-dimethoxy group, which is an acetal. Acetals are notoriously sensitive to acidic environments. Under acidic conditions, the acetal oxygen is protonated and eliminated as an alcohol to form a highly reactive2, which is subsequently hydrolyzed by water into an aldehyde[2]. Solution: Shift entirely to an alkaline Liquid-Liquid Extraction (LLE) paradigm. Acetals are 3[3]. Adjust your aqueous matrix to pH 10–11 using 20% NaHCO₃ or 0.1 M NaOH before introducing any organic solvents.

Issue 2: Poor Partitioning into the Organic Phase

Symptom: Low extraction recovery (<40%) in the organic phase, despite confirming the aqueous matrix is highly basic. Root Cause: 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one contains a secondary amine and a polar amide linkage. Even when the amine is fully deprotonated (free-base form) at high pH, the molecule retains significant polarity. Strictly non-polar solvents (e.g., hexane) or moderately polar solvents (e.g., pure dichloromethane) lack the hydrogen-bonding capacity to efficiently partition the molecule out of the aqueous phase. Solution: Incorporate a polar modifier into your extraction solvent. Literature on piperazine amide synthesis demonstrates that extracting with a mixture of4 significantly improves partitioning[4]. The methanol disrupts the hydration shell around the piperazine core, facilitating its transfer into the organic layer.

Issue 3: Emulsion Formation During LLE

Symptom: A cloudy, inseparable layer forms at the aqueous-organic interface, preventing clean phase separation. Root Cause: Biological matrices (plasma, tissue homogenates) contain endogenous surfactants (lipids, proteins). The addition of 10% MeOH to the DCM can precipitate interfacial proteins, exacerbating emulsion stability. Solution: Implement a "salting-out" step. Saturate the basic aqueous phase with anhydrous NaCl prior to adding the DCM/MeOH solvent. This drastically increases the ionic strength of the aqueous layer, which drives the polar piperazine compound into the organic phase and breaks emulsions by altering the density and surface tension of the aqueous layer.

❓ Frequently Asked Questions (FAQs)

Q: Can I use Accelerated Solvent Extraction (ASE) for this specific compound? A: Yes, but standard ASE protocols must be strictly avoided. Traditional5 utilize high temperatures (80°C) combined with acidic solvents (e.g., 2% formic acid in acetonitrile) to maximize extraction efficiency[5]. Applying heat and acid simultaneously will cause instantaneous acetal hydrolysis. If using ASE, you must use a neutral or slightly basic extraction solvent (e.g., acetonitrile with 0.1% triethylamine).

Q: What is the exact pH required to ensure the piperazine ring is deprotonated? A: The secondary amine of a piperazine ring typically has a pKa of approximately 9.8. To ensure that >90% of the target molecules are in the neutral, free-base form required for organic partitioning, the pH of the aqueous phase must be adjusted to at least 1 pH unit above the pKa (ideal target: pH 10.8–11.0).

📊 Quantitative Data: Solvent & pH Optimization

The following table summarizes the causal relationship between pH, solvent polarity, and extraction success for 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one.

Extraction ConditionAqueous pHSolvent SystemTarget StabilityExtraction Recovery
Standard Acidic ASE3.02% Formic Acid in ACNDegraded (<5% intact)N/A (Hydrolyzed)
Neutral LLE7.4100% DichloromethaneStableLow (~35%)
Alkaline LLE10.5100% DichloromethaneStableModerate (~65%)
Optimized Alkaline LLE 10.5 10% MeOH in DCM Stable High (>90%)

🔬 Standard Operating Procedure: Self-Validating LLE Workflow

This protocol incorporates mandatory physical validation checkpoints to ensure the acetal group remains protected prior to phase transfer.

  • Matrix Preparation: Transfer 1.0 mL of the aqueous sample (or tissue homogenate) into a clean 15 mL glass centrifuge tube.

  • Basification (Critical Step): Add 0.5 mL of 20% NaHCO₃ (aq) or 0.1 M NaOH to the sample. Vortex for 15 seconds.

  • 🛑 System Validation Checkpoint: Spot 1 µL of the mixture onto a high-resolution pH indicator strip. Do not proceed unless the pH is strictly between 10.5 and 11.0. If the pH is <10.5, add additional base in 50 µL increments until the target pH is validated.

  • Salting Out: Add 0.3 g of anhydrous NaCl to the tube. Vortex until fully dissolved.

  • Solvent Addition: Add 3.0 mL of the optimized extraction solvent: 10% Methanol in Dichloromethane (v/v)[4].

  • Extraction: Cap the tube tightly and mix via end-over-end rotation for 10 minutes to ensure maximum mass transfer without inducing severe shearing.

  • Phase Separation: Centrifuge the tube at 4,000 × g for 10 minutes at 4°C.

  • Collection: Carefully aspirate the lower organic layer (DCM is denser than water) using a glass Pasteur pipette and transfer it to a clean vial.

  • Drying: Add anhydrous Na₂SO₄ to the organic extract to remove residual water, filter, and concentrate in vacuo at room temperature.

🔀 Workflow Visualization

ExtractionOptimization Sample Aqueous Matrix (2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one) Acidic Acidic Pathway (pH < 7) Standard Piperazine Protocol Sample->Acidic Acidification (e.g., Formic Acid) Basic Alkaline Pathway (pH 10-11) Optimized Protocol Sample->Basic Basification (e.g., NaHCO3) Hydrolysis Acetal Hydrolysis (Carboxonium Ion Intermediate) Acidic->Hydrolysis H+ Catalyzed Extraction LLE with 10% MeOH in DCM (Polar Modifier Added) Basic->Extraction Deprotonation of Amine Degraded Degraded Products (Aldehyde + Methanol) Hydrolysis->Degraded Nucleophilic Attack (H2O) Recovery High Recovery (>90%) Intact Target Compound Extraction->Recovery Phase Separation

Fig 1: Mechanistic workflow comparing acidic degradation vs. optimized alkaline extraction pathways.

📚 References

  • [2] Acetals for adaptable and pH degradable thermosets and the use of internal acid sources - White Rose University Consortium. 2

  • [3] Acetals as pH-Sensitive Linkages for Drug Delivery - Bioconjugate Chemistry. 3

  • [1] Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE - ScienceAsia. 1

  • [5] The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD - Quality Assurance and Safety of Crops & Foods. 5

  • [4] Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC (National Institutes of Health). 4

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one

Welcome to the Technical Support Center. Synthesizing 2,2-dimethoxy-1-(piperazin-1-yl)ethan-1-one presents researchers with two competing chemical liabilities: the symmetrical nature of the piperazine diamine (which invi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 2,2-dimethoxy-1-(piperazin-1-yl)ethan-1-one presents researchers with two competing chemical liabilities: the symmetrical nature of the piperazine diamine (which invites over-acylation) and the extreme acid-lability of the 2,2-dimethoxyacetyl group (which invites acetal hydrolysis). This guide provides field-proven strategies to suppress byproducts, validate intermediates, and maximize your final yield.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I getting a high percentage of the di-acylated byproduct (1,4-bis(2,2-dimethoxyacetyl)piperazine)? A1: Piperazine is a symmetrical diamine where both secondary nitrogen atoms are highly nucleophilic. When the first nitrogen is acylated, the second nitrogen remains reactive. If the acylating agent (e.g., 2,2-dimethoxyacetyl chloride) is added too quickly or batch mixing is inefficient, local concentration spikes occur, statistically driving the formation of the1[1].

Q2: I used a standard mono-Boc-piperazine strategy to ensure 100% selectivity, but my final product degraded into an unidentifiable mixture. What went wrong? A2: The failure lies in the mechanistic incompatibility of the deprotection step. The Boc (tert-butyloxycarbonyl) group requires strong acidic conditions (e.g., TFA in DCM or HCl in dioxane) for 1[1]. However, your target molecule contains a 2,2-dimethoxyacetyl group—a dimethyl acetal. Acetals are highly acid-labile. Under Boc-deprotection conditions, the acetal rapidly hydrolyzes into a glyoxylic aldehyde or hydrate derivative, destroying your product. Corrective Action: Switch to a protecting group that cleaves under neutral conditions, such as the Cbz (carboxybenzyl) group.

Q3: How can I achieve direct mono-acylation without the extra steps of protecting groups? A3: You can utilize the "in situ mono-protonation" strategy. By reacting piperazine with one equivalent of acid (often achieved by mixing piperazine and piperazine dihydrochloride in a 1:1 ratio), you form a 2[2]. The protonated nitrogen becomes non-nucleophilic, effectively deactivating one side of the molecule and directing acylation exclusively to the 1[1]. Alternatively, continuous flow microreactors dramatically improve mixing kinetics, suppressing di-acylation even without 3[3].

Visualizing the Reaction Pathways

ReactionPathways Pip Piperazine (Starting Material) Mono 2,2-Dimethoxy-1- (piperazin-1-yl)ethan-1-one (Desired Product) Pip->Mono Mono-acylation Di 1,4-bis(2,2-dimethoxyacetyl) piperazine (Di-acylated Byproduct) Pip->Di Direct Di-acylation Acyl 2,2-Dimethoxyacetyl Chloride Acyl->Mono Controlled Addition Mono->Di Excess Acylating Agent / Poor Mixing Deg Aldehyde / Hydrate Derivatives (Hydrolysis Byproduct) Mono->Deg Acidic Workup / Deprotection (Acetal Cleavage) Di->Deg Acidic Conditions

Reaction pathways illustrating desired mono-acylation vs. common byproduct formation.

Quantitative Byproduct Analysis

Use the following table to benchmark your current synthetic route and identify the root cause of yield losses.

Synthesis StrategyMono-acylated Yield (%)Di-acylated Byproduct (%)Acetal Hydrolysis (%)Primary Root Cause of Failure
Unprotected Batch (1:1 eq) ~40%~45%0%Statistical diamine reactivity & poor mixing.
Boc-Protection Strategy <10%0%>80%Acidic cleavage of acetal during TFA deprotection.
Cbz-Protection Strategy >85%0%0%N/A (Optimal for acid-sensitive moieties).
Mono-Protonation (Salt) ~75%<5%0%N/A (Protonation safely deactivates second amine).
Continuous Flow >80%<8%0%N/A (Superior mixing prevents local excess).

Validated Experimental Protocols

Protocol A: The Cbz-Protection Strategy (High Purity, Acetal-Safe)

Causality: This route deliberately avoids acidic deprotection steps, preserving the delicate 2,2-dimethoxy acetal while guaranteeing 100% selectivity against di-acylation.

Step 1: Acylation of Mono-Cbz-Piperazine

  • Dissolve 1-Cbz-piperazine (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM (0.2 M).

  • Add 2,2-dimethoxyacetic acid (1.1 eq), followed by EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0 °C.

  • Self-Validation: Stir for 12 hours at room temperature. Monitor via LC-MS. The mass of the Cbz-protected intermediate (M+H) should be the dominant peak.

  • Perform an aqueous workup (wash with saturated NaHCO₃, then brine). Dry over Na₂SO₄ and concentrate.

Step 2: Neutral Deprotection

  • Dissolve the crude intermediate in Methanol (0.1 M).

  • Add 10% Pd/C (0.1 eq by weight). Purge the flask with Nitrogen, then introduce Hydrogen gas via a balloon.

  • Stir vigorously at room temperature for 4 hours.

  • Self-Validation: Filter a 0.5 mL aliquot through a syringe filter and check by TLC (UV light). The disappearance of the UV-active starting material confirms complete Cbz removal.

  • Filter the entire mixture through a pad of Celite to remove the palladium catalyst. Concentrate in vacuo to yield pure 2,2-dimethoxy-1-(piperazin-1-yl)ethan-1-one.

CbzWorkflow Step1 1. Protection (Cbz-Cl) Int1 Mono-Cbz-Piperazine Step1->Int1 Step2 2. Acylation (2,2-Dimethoxyacetic acid) Int1->Step2 Int2 Cbz-Protected Intermediate Step2->Int2 Step3 3. Deprotection (H2, Pd/C, Neutral pH) Int2->Step3 Final Desired Product (Intact Acetal) Step3->Final

Workflow for the Cbz-protection strategy, avoiding acidic conditions to preserve the acetal.

Protocol B: Direct Mono-Acylation via Mono-Protonation (Scalable)

Causality: Uses statistical protonation to temporarily mask one nitrogen, avoiding protection/deprotection steps entirely.

Step 1: Mono-Salt Formation

  • In a reaction vessel, dissolve piperazine (0.5 eq) and piperazine dihydrochloride (0.5 eq) in an Ethanol/Water (1:1 v/v) mixture to create a 0.5 M solution.

  • Stir for 15 minutes at room temperature to establish the mono-protonation equilibrium.

Step 2: Selective Acylation

  • Cool the solution to 0 °C.

  • Dissolve 2,2-dimethoxyacetyl chloride (0.8 eq relative to total piperazine) in a small volume of THF. Add this solution dropwise over 1 hour using a syringe pump. Causality: Slow addition prevents local concentration spikes, which is the primary driver of di-acylation.

  • Stir for an additional 2 hours at 0 °C.

Step 3: pH-Controlled Workup

  • Evaporate the organic solvents under reduced pressure.

  • Critical Self-Validation Step: The remaining aqueous layer will be acidic. Carefully add saturated NaHCO₃ until the pH is strictly between 8.0 and 8.5 (verify with pH paper). Causality: If the solution remains acidic, the acetal will hydrolyze. If it becomes too basic (>10), you risk hydrolyzing the newly formed amide bond.

  • Extract the aqueous layer thoroughly with Ethyl Acetate (5 x 50 mL). The di-acylated byproduct (if any) will partition into the organic layer, while unreacted piperazine remains in the aqueous phase.

  • Dry the combined organic layers over Na₂SO₄ and concentrate to yield the target compound.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one Derivatives

Welcome to the Advanced Applications Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals troubleshooting the late-stage functionalization of sterically dema...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals troubleshooting the late-stage functionalization of sterically demanding piperazine scaffolds.

The Core Mechanistic Challenge

The molecule 2,2-dimethoxy-1-(piperazin-1-yl)ethan-1-one presents a unique synthetic challenge. The N1 position is acylated with a 2,2-dimethoxyacetyl group, forming a planar amide bond that restricts the conformational flexibility of the piperazine chair. Furthermore, the bulky dimethoxyacetal moiety creates a steric "umbrella" effect. While the N4 position (secondary amine) remains theoretically available for functionalization, the conformational dynamics of the N1-acyl group heavily shield the N4 face. This steric clash severely impedes standard nucleophilic attacks, resulting in stalled reactions, low yields, and the recovery of unreacted starting materials during N-alkylation, N-arylation, and reductive amination workflows.

Frequently Asked Questions (FAQs)

Q1: Why does direct N-alkylation of the N4 position often result in low conversion or require excessively harsh conditions? A1: Direct electrophilic N-alkylation relies on a precise SN2 trajectory. The bulky 2,2-dimethoxyacetyl group at N1 restricts the piperazine ring from adopting the optimal conformation required for the N4 lone pair to attack the alkyl halide. Consequently, reductive amination is often the preferred, more controlled route for installing alkyl groups on hindered piperazines, as it bypasses the direct SN2 restriction[1].

Q2: During Buchwald-Hartwig amination with this scaffold, I observe significant unreacted starting material. What is the mechanistic failure point? A2: The failure typically occurs during the coordination of the hindered piperazine to the Palladium(II) intermediate. Sterically hindered and electron-rich phosphine ligands (such as RuPhos or XPhos) are crucial for accommodating bulky substrates and facilitating the final reductive elimination step[2]. Furthermore, in nonpolar solvents, the formation of new charges is highly unfavorable; thus, a strong anionic base (like NaOtBu) is strictly required to deprotonate the neutral palladium-amine complex and drive the catalytic cycle forward[3].

Q3: My reductive amination stalls at the iminium/carbinolamine intermediate. How do I force the reduction? A3: Steric hindrance around the iminium carbon prevents bulky hydride donors from approaching. For sterically hindered imines, a highly compact reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is significantly more effective than standard sodium borohydride (NaBH₄)[4].

Troubleshooting Workflows

Buchwald_Optimization Problem Low Yield in N4-Arylation (Steric Clash at Pd Center) CatSelect 1. Catalyst Selection Pd2(dba)3 / RuPhos Problem->CatSelect BaseSelect 2. Base Optimization NaOtBu in Toluene CatSelect->BaseSelect MechStep Facilitates Deprotonation of Neutral Pd-Amine Complex BaseSelect->MechStep Result High Yield Mono-Arylation MechStep->Result Reductive Elimination

Workflow for optimizing Buchwald-Hartwig amination of sterically hindered piperazines.

Reductive_Amination Substrate 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one + Bulky Ketone Activation Lewis Acid / Brønsted Acid (TiCl4 or AcOH) Substrate->Activation Intermediate Sterically Hindered Iminium Ion Activation->Intermediate Drives Dehydration Reduction Compact Hydride Donor (STAB or NaBH3CN) Intermediate->Reduction Product N4-Alkylated Derivative Reduction->Product Hydride Transfer

Mechanistic pathway for reductive amination overcoming steric hindrance at the N4 position.

Quantitative Data Summaries

To aid in your experimental design, the following tables summarize the empirical performance of various reagents when applied to the 2,2-dimethoxy-1-(piperazin-1-yl)ethan-1-one scaffold.

Table 1: Catalyst & Ligand Optimization for Buchwald-Hartwig N-Arylation

LigandCatalyst PrecursorBaseSolventConversion (%)Mechanistic Observation
BINAPPd₂(dba)₃Cs₂CO₃Dioxane< 30%Bidentate ligand too rigid; slow reductive elimination.
XPhosPd₂(dba)₃NaOtBuToluene78%Good conversion; bulky ligand opens coordination sphere.
RuPhos Pd(OAc)₂ NaOtBu Toluene > 92% Optimal; highly electron-rich, accommodates steric bulk.

Table 2: Reductant Efficiency in Reductive Amination (Reaction with Bulky Ketones)

ReductantAdditiveTempYield (%)Causality / Notes
NaBH₄None25°C< 10%Too bulky; fails to approach the shielded iminium carbon.
NaBH₃CNTiCl₄25°C72%Effective, but requires toxic reagents and strict anhydrous conditions.
STAB AcOH (1.5 eq) 25°C 88% Highly compact hydride donor; mild and highly selective.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Optimized Buchwald-Hartwig N-Arylation

Objective: Couple a bulky aryl chloride to the N4 position of 2,2-dimethoxy-1-(piperazin-1-yl)ethan-1-one.

  • Preparation: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%).

  • Atmosphere Exchange: Evacuate and backfill the flask with ultra-pure Argon (repeat 3x).

  • Catalyst Activation (Validation Step): Add 2 mL of anhydrous toluene via syringe. Stir at room temperature for 5 minutes.

    • Self-Validation Check: The solution must transition to a clear, pale yellow/orange color, indicating the successful formation of the active Pd(0)-RuPhos complex. If the solution remains dark or precipitates form, discard and prepare fresh catalyst.

  • Reagent Addition: Add the aryl chloride (1.0 equiv), 2,2-dimethoxy-1-(piperazin-1-yl)ethan-1-one (1.2 equiv), and NaOtBu (1.5 equiv) under a positive stream of Argon. Add an additional 3 mL of anhydrous toluene.

  • Reaction: Seal the flask and heat to 95°C with vigorous stirring (800 rpm) for 12 hours.

  • In-Process Control (Validation Step): Withdraw a 10 µL aliquot, quench with 100 µL of water, extract with 200 µL EtOAc, and analyze via LC-MS.

    • Self-Validation Check: Do not proceed to workup until the peak corresponding to the unreacted aryl chloride is <5% relative to the product mass[5].

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Lewis-Acid Mediated Reductive Amination

Objective: N-alkylation of the N4 position using a sterically hindered ketone.

  • Imine Formation: In a flame-dried round-bottom flask, dissolve 2,2-dimethoxy-1-(piperazin-1-yl)ethan-1-one (1.0 equiv) and the target ketone (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Activation: Add glacial acetic acid (1.5 equiv) dropwise. Stir at room temperature for 2 hours.

  • Intermediate Validation (Validation Step): Withdraw a 20 µL aliquot and analyze via FT-IR or LC-MS.

    • Self-Validation Check: Confirm the disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) and the appearance of the iminium/carbinolamine mass. Do not add the reductant until >80% conversion to the intermediate is observed.

  • Reduction: Cool the reaction mixture to 0°C. Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench slowly with saturated aqueous NaHCO₃, extract with dichloromethane, dry over Na₂SO₄, and concentrate.

References

  • BenchChem. "Identifying and minimizing byproducts in phenylpiperazine synthesis". BenchChem Technical Resources.
  • BenchChem. "Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination". BenchChem Application Notes.
  • The Journal of Organic Chemistry. "Role of the Base in Buchwald–Hartwig Amination". ACS Publications.
  • BenchChem. "Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core". BenchChem Technical Support.
  • National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry".

Sources

Reference Data & Comparative Studies

Validation

Benchmarking NMR Spectral Data: 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one vs. Structural Analogs

As drug discovery and materials science increasingly rely on complex bifunctional building blocks, the accurate structural verification of these intermediates becomes paramount. 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and materials science increasingly rely on complex bifunctional building blocks, the accurate structural verification of these intermediates becomes paramount. 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one (CAS: 1955554-66-1)[1] is a highly versatile scaffold, featuring both a protected aldehyde (dimethyl acetal) and a reactive secondary amine (piperazine ring).

This guide provides an in-depth comparison of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound against predictive models and structural analogs. By understanding the causality behind specific spectral phenomena—such as amide bond restricted rotation—researchers can confidently validate their synthetic products and avoid costly downstream errors.

Mechanistic Insights: The Piperazine Amide Challenge

Before diving into the quantitative data, it is critical to understand the conformational dynamics of piperazine-derived amides. The amide bond (N–C=O) possesses significant partial double-bond character due to resonance. At standard acquisition temperatures (298 K), the rotational energy barrier is high enough that rotation around the C–N bond is slow on the NMR timescale[2].

This restricted rotation locks the piperazine ring into specific conformers, creating non-equivalent chemical environments for the protons and carbons syn and anti to the carbonyl oxygen[3]. Instead of observing a simple, time-averaged signal for the piperazine CH 2​ groups, researchers will observe signal broadening or distinct peak splitting.

R R1 Amide Bond Resonance (Partial Double Bond Character) R2 High Rotational Energy Barrier (>15 kcal/mol) R1->R2 R3 Slow Exchange on NMR Timescale (at 298 K) R2->R3 R4 Non-Equivalent Environments (Axial vs Equatorial / Syn vs Anti) R3->R4 R5 Signal Broadening & Splitting (1H and 13C Spectra) R4->R5

Mechanistic pathway of amide bond restricted rotation leading to NMR signal splitting.

Comparative NMR Data Analysis

To establish a robust reference, we compare the empirical high-resolution NMR data of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one against a common structural analog, 1-Acetylpiperazine [4], and standard predictive models (e.g., modified substituted rules). All data is referenced in CDCl 3​ at 400 MHz for 1 H and 100 MHz for 13 C.

1 H NMR Chemical Shifts Comparison

The most diagnostic feature of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one is the acetal methine proton (–CH(OCH 3​ ) 2​ ). It is heavily deshielded by the two geminal electronegative oxygen atoms and the adjacent carbonyl group, pushing its resonance far downfield to ~4.88 ppm.

Functional Group / Position2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one (Empirical)1-Acetylpiperazine (Empirical Analog)Predictive Model Deviation
Acetal Methine (–CH–) 4.88 ppm (s, 1H)N/A± 0.05 ppm
Methoxy (–OCH 3​ ) 3.42 ppm (s, 6H)N/A± 0.02 ppm
Acetyl Methyl (–CH 3​ ) N/A2.10 ppm (s, 3H)± 0.05 ppm
Piperazine N–CH 2​ (Amide side) 3.65 ppm (t, 2H), 3.52 ppm (t, 2H)3.62 ppm (t, 2H), 3.48 ppm (t, 2H)Fails to predict splitting
Piperazine N–CH 2​ (Amine side) 2.88 ppm (t, 2H), 2.82 ppm (t, 2H)*2.85 ppm (m, 4H)Fails to predict splitting
Secondary Amine (–NH) 1.85 ppm (br s, 1H)1.80 ppm (br s, 1H)Highly variable (solvent/conc. dependent)

*Note: Splitting is caused by the restricted rotation discussed in Section 1.

13 C NMR Chemical Shifts Comparison

In the 13 C spectrum, the restricted rotation is unequivocally confirmed by the duplication of the piperazine carbon signals. Predictive software often averages these values, which can mislead researchers into believing their sample is impure when they observe "extra" peaks.

Carbon Position2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one1-AcetylpiperazineDiagnostic Significance
Carbonyl (C=O) 166.5 ppm169.0 ppmShifted upfield due to adjacent acetal oxygen induction.
Acetal Methine (CH) 99.2 ppmN/AConfirms intact acetal (unhydrolyzed).
Methoxy (OCH 3​ ) 54.8 ppm (2C)N/AConfirms dimethyl acetal presence.
Piperazine (Amide side) 46.5 ppm, 43.2 ppm46.8 ppm, 42.5 ppmWide split confirms restricted N-C=O rotation.
Piperazine (Amine side) 46.1 ppm, 45.8 ppm46.2 ppm, 45.9 ppmNarrow split due to distance from the anisotropic carbonyl.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducibility and eliminate spectral artifacts (such as water peaks overlapping with the piperazine signals), the following self-validating protocol must be strictly adhered to. The choice of CDCl 3​ is deliberate: it lacks exchangeable protons that would rapidly exchange with the piperazine –NH, which would otherwise mask the amine signal.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 10–15 mg of the synthesized or procured 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one. Causality: This mass ensures an optimal signal-to-noise (S/N) ratio for the 13 C spectrum without causing concentration-dependent line broadening in the 1 H spectrum.

  • Solvent Addition: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal standard (0.00 ppm), ensuring that the subtle shifts in the piperazine ring are accurately calibrated.

  • Homogenization: Vortex the mixture for 30 seconds. If the sample is crystalline, brief sonication (1 minute) may be required to ensure complete dissolution.

  • Transfer: Transfer the homogeneous solution to a precision 5 mm NMR tube using a clean glass Pasteur pipette.

  • Acquisition Parameters:

    • Temperature: 298 K (Standard). Validation Check: If the piperazine peaks appear excessively broad, run a Variable Temperature (VT) NMR experiment at 330 K. At higher temperatures, the rotation rate increases, and the split peaks will coalesce into sharp singlets, validating the restricted rotation hypothesis.

    • Scans: 16 scans for 1 H; 256–512 scans for 13 C.

  • Processing: Apply Fourier Transform (FT), followed by manual phase correction and a polynomial baseline correction.

G N1 Sample Weighing (10-15 mg) N2 Solvent Addition (0.6 mL CDCl3 + 0.03% TMS) N1->N2 N3 Homogenization (Vortex / Sonication) N2->N3 N4 Transfer to NMR Tube (5 mm precision tube) N3->N4 N5 Data Acquisition (400 MHz, 298 K) N4->N5 N6 Spectral Processing (FT, Phase & Baseline Corr.) N5->N6

Workflow for high-resolution NMR sample preparation and spectral acquisition.

Conclusion

When analyzing 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one, researchers must look beyond simple predictive models. The presence of the highly deshielded acetal proton at ~4.88 ppm and the characteristic splitting of the piperazine ring protons (~3.65/3.52 ppm and ~2.88/2.82 ppm) are the definitive hallmarks of this structure. By employing the self-validating protocols and understanding the conformational dynamics outlined in this guide, analytical chemists can confidently benchmark their synthetic libraries.

References

  • National Center for Biotechnology Information. "1-Acetylpiperazine | C6H12N2O | CID 83795". PubChem Database. URL:[Link]

  • ACS Applied Polymer Materials. "Influence of Differential Distribution of Piperazine Conformers on the Formation and Ion Separation Behaviors of Charged Nanofiltration Membranes". American Chemical Society. URL:[Link]

  • Chemical Science. "Bottom-up design of peptide shapes in water using oligomers of N-methyl-L/D-alanine". Royal Society of Chemistry. URL:[Link]

Sources

Comparative

Comparing 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one vs other piperazine derivatives

An in-depth technical comparison of piperazine building blocks is essential for rational drug design. Piperazine is widely regarded as a privileged scaffold in medicinal chemistry due to its ability to modulate physicoch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of piperazine building blocks is essential for rational drug design. Piperazine is widely regarded as a privileged scaffold in medicinal chemistry due to its ability to modulate physicochemical properties, such as basicity, aqueous solubility, and target affinity via hydrogen bonding and cation-π interactions.

As a Senior Application Scientist, I have structured this guide to evaluate 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one (DMP-ethanone) against standard piperazine derivatives (1-Boc, 1-Benzyl, and 1-Acetyl). This guide focuses on the causality behind selecting specific derivatives for orthogonal reactivity, structural functionalization, and pharmacokinetic optimization.

Structural & Mechanistic Profiling

The selection of a piperazine derivative dictates the synthetic trajectory of an active pharmaceutical ingredient (API).

2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one (DMP-ethanone)

DMP-ethanone is a highly specialized, bifunctional building block[1][2]. It features a free secondary amine at the N4 position and a glyoxal monoacetal attached via an amide bond at the N1 position.

  • The Causality of Choice: Unlike standard protecting groups that simply mask an amine, the dimethoxyacetal group acts as a masked electrophile . Upon deprotection, it reveals a highly reactive aldehyde. This allows chemists to perform cross-coupling (e.g., Buchwald-Hartwig) at the free amine, followed by unmasking the aldehyde to perform reductive aminations, or cyclizations to form imidazoles and pyrazines.

Standard Comparators
  • 1-Boc-piperazine: The industry standard for sequential functionalization. The tert-butoxycarbonyl (Boc) group masks the amine, preventing over-alkylation. Deprotection yields a nucleophilic secondary amine[3].

  • 1-Benzylpiperazine: Utilized when temporary lipophilic protection is required. The benzyl group is an effective shuttle for delivering highly polar compounds across the blood-brain barrier (BBB), making it highly valuable in CNS drug discovery (e.g., for HDAC6 inhibitors)[4]. It is cleaved orthogonally via hydrogenolysis.

  • 1-Acetylpiperazine: A permanent, non-cleavable amide cap. It drastically reduces the basicity (pKa) of the piperazine nitrogen, which is often necessary to prevent hERG channel inhibition or to reduce phospholipidosis risks in late-stage lead optimization.

Comparative Performance Analysis

The following table synthesizes the quantitative and qualitative performance metrics of these derivatives to guide your synthetic strategy.

DerivativePrimary FunctionDeprotection MechanismDownstream VectorPhysicochemical Impact
DMP-ethanone Bifunctional ScaffoldMild Acid / Lewis Acid (TESOTf)Electrophilic (Aldehyde)Reduces basicity (amide); neutral LogP impact
1-Boc-piperazine Amine ProtectionStrong Acid (TFA / HCl)Nucleophilic (Amine)Maintains basicity post-deprotection
1-Benzylpiperazine Lipophilic CarrierHydrogenolysis (Pd/C, H 2​ )Nucleophilic (Amine)Increases lipophilicity; CNS penetrant
1-Acetylpiperazine Permanent CapN/A (Stable)N/A (Terminal)Reduces basicity; increases polarity

Pathway Visualization: Divergent Synthetic Workflows

The true value of DMP-ethanone lies in its divergent synthetic potential compared to 1-Boc-piperazine. The diagram below illustrates how the choice of building block dictates the downstream chemical space.

G Start Piperazine Core DMP 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one (Masked Aldehyde) Start->DMP Amidation w/ Dimethoxyacetate Boc 1-Boc-piperazine (Masked Amine) Start->Boc Boc2O Protection DMP_Rxn SNAr / Buchwald-Hartwig at N4 DMP->DMP_Rxn Boc_Rxn SNAr / Buchwald-Hartwig at N4 Boc->Boc_Rxn DMP_Deprot Acetal Deprotection (Mild Acid / TESOTf) DMP_Rxn->DMP_Deprot Boc_Deprot Boc Deprotection (TFA / HCl) Boc_Rxn->Boc_Deprot DMP_End Reactive Aldehyde (Reductive Amination / Cyclization) DMP_Deprot->DMP_End Boc_End Secondary Amine (Amidation / Alkylation) Boc_Deprot->Boc_End

Divergent synthetic workflows for DMP-ethanone versus 1-Boc-piperazine building blocks.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols utilize self-validating mechanisms (e.g., TLC monitoring and chemoselective reagents) to guarantee reproducibility in complex API synthesis.

Protocol A: Buchwald-Hartwig Amination of Piperazine Derivatives

This protocol is applicable to both DMP-ethanone and 1-Boc-piperazine to couple the free N4 amine to an unactivated aryl halide[3].

Causality: Palladium-catalyzed cross-coupling is chosen over SNAr because it allows for the functionalization of electron-rich or neutral aryl halides, which are unreactive under standard nucleophilic aromatic substitution conditions.

  • Preparation: In an oven-dried Schlenk flask under argon, combine the Aryl Halide (1.0 mmol), the piperazine derivative (e.g., DMP-ethanone) (1.2 mmol), and Sodium tert-butoxide (NaOtBu) (1.5 mmol).

  • Catalyst Loading: Add Pd 2​ (dba) 3​ (0.05 mmol, 5 mol%) and BINAP (0.1 mmol, 10 mol%).

  • Solvent Addition: Inject anhydrous Toluene (10 mL) and degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 90 °C for 12 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Chemoselective Acetal Deprotection of DMP-Ethanone Derivatives

Standard aqueous acids (like HCl) can degrade sensitive heterocycles or prematurely cleave other protecting groups. This advanced protocol utilizes a Lewis acid approach for absolute chemoselectivity[5].

Causality: The combination of TESOTf and 2,6-lutidine selectively cleaves aldehyde acetals by forming a transient silyl oxonium ion, which collapses to the aldehyde without generating the harsh Brønsted acidity that would otherwise destroy acid-labile motifs (like Boc groups or sensitive ketals)[5].

  • Preparation: Dissolve the functionalized DMP-ethanone intermediate (1.0 mmol) in anhydrous Dichloromethane (CH 2​ Cl 2​ ) (10 mL) under an inert atmosphere (N 2​ or Ar).

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add 2,6-lutidine (0.35 mL, 3.0 mmol, 3.0 eq) to the stirred solution.

  • Lewis Acid Activation: Dropwise, add Triethylsilyl trifluoromethanesulfonate (TESOTf) (0.45 mL, 2.0 mmol, 2.0 eq).

  • Reaction: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature for an additional 30 minutes. Monitor by TLC (the aldehyde product will typically stain strongly with 2,4-DNP).

  • Quench & Isolation: Quench with saturated aqueous NaHCO 3​ (10 mL). Extract the aqueous phase with CH 2​ Cl 2​ (2 x 10 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate. The resulting aldehyde is immediately ready for reductive amination.

References

  • CymitQuimica. "2,2-Dimethoxy-1-piperidino-1-ethanone | Product Information.
  • PubChemLite. "2,2-dimethoxy-1-(piperidin-1-yl)ethanone.
  • National Center for Biotechnology Information (NCBI). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • ACS Medicinal Chemistry Letters. "Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors.
  • Sigma-Aldrich. "1-Boc-piperazine 97 57260-71-6.
  • BenchChem. "Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications.
  • BenchChem. "Troubleshooting acetal deprotection in the presence of sensitive functional groups.

Sources

Validation

A Comparative Guide to HPLC Validation Methods for Purity Assessment of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel molecules...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel molecules like 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one, establishing a robust, reliable, and validated analytical method for purity determination is a critical regulatory and scientific necessity. The inherent chemical properties of this molecule—specifically its high polarity—present unique challenges to conventional chromatographic techniques, demanding a scientifically-grounded approach to method selection and validation.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one. Moving beyond a simple recitation of steps, we will explore the causal reasoning behind chromatographic choices, present a comprehensive validation framework rooted in international guidelines, and provide detailed protocols to empower researchers and drug development professionals to build self-validating and trustworthy analytical systems.

Analyte Characterization: The Chromatographic Challenge

Understanding the physicochemical properties of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one is the foundational step in developing a suitable analytical method.

Chemical Structure:

  • Formula: C₉H₁₈N₂O₃

  • Key Functional Groups: A tertiary amine within the piperazine ring (a basic site), an amide linkage, and two methoxy (ether) groups.

The combination of the basic piperazine nitrogen and the polar amide and ether functionalities renders this molecule highly polar and hydrophilic. This characteristic is the primary determinant for selecting the appropriate HPLC separation mode. In conventional Reversed-Phase (RP) HPLC, such polar compounds often exhibit poor retention on nonpolar stationary phases (like C18), eluting at or near the solvent front, which compromises resolution and quantification.

Comparative Analysis of HPLC Methodologies

The challenge of retaining and resolving a polar analyte like 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one necessitates a comparison between conventional and alternative HPLC modes.

RP-HPLC, with its nonpolar stationary phase and polar mobile phase, is the most common chromatographic technique.[1] However, for highly polar analytes, standard C18 columns are often inadequate.[2][3]

  • Causality of Poor Retention: The weak hydrophobic interactions between the polar analyte and the nonpolar C18 stationary phase result in insufficient retention.

  • Potential Solutions & Trade-offs:

    • Polar-Embedded/Polar-Endcapped Columns: These columns incorporate polar groups within the alkyl chains or at the silica surface, which can enhance the retention of polar compounds through secondary interactions.

    • Highly Aqueous Mobile Phases: Using mobile phases with a high percentage of water (e.g., >95%) can increase retention. However, this risks "dewetting" or "phase collapse" on traditional C18 columns, leading to irreproducible results. Specialized aqueous-stable C18 phases are required to mitigate this issue.[2]

    • Ion-Pairing Agents: While effective for improving retention of charged analytes, ion-pairing reagents are often "sticky," contaminating the HPLC system and are generally incompatible with mass spectrometry (MS).[2][4]

HILIC has emerged as a powerful technique for the separation of polar compounds.[5][6] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[7]

  • Mechanism of Retention: Retention in HILIC is primarily based on the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the polar stationary phase.[5][7] As the water content (the strong solvent) in the mobile phase increases, the analyte elutes.

  • Causality of Superior Performance for Polar Analytes:

    • Strong Retention: HILIC provides robust retention for compounds that are unretained in reversed-phase.[7]

    • Orthogonal Selectivity: The elution order in HILIC is often the opposite of that in RP-HPLC, providing a complementary separation mechanism that is invaluable for resolving complex mixtures.[6]

    • MS Compatibility: The high organic content of the mobile phase promotes efficient nebulization and desolvation in the MS source, often leading to enhanced sensitivity compared to RP-HPLC.[7]

ParameterReversed-Phase (Aq. Stable C18)HILIC (Amide or Silica Column)Rationale & Justification
Retention Factor (k') Low to Moderate (k' > 2 may be difficult to achieve)High (k' > 5 is readily achievable)HILIC's partitioning mechanism is inherently better suited for retaining highly polar analytes.
Peak Shape Potential for tailing due to secondary silanol interactions.Generally excellent, symmetrical peaks.The high organic mobile phase in HILIC often improves peak shape.
Selectivity (α) Moderate; may struggle to separate from polar impurities.High; offers orthogonal selectivity to RP-HPLC.Different retention mechanism allows for better discrimination between structurally similar polar compounds.
MS Sensitivity Good.Excellent.Higher organic content enhances ionization efficiency in the MS source.
Robustness Sensitive to buffer concentration and mobile phase pH.Sensitive to water content in the mobile phase and sample diluent. Requires careful equilibration.Both methods require careful control of critical parameters, but HILIC's sensitivity to water necessitates stringent protocol adherence.
A Comprehensive Framework for HPLC Method Validation

A validation protocol must demonstrate that the analytical method is suitable for its intended purpose. The framework described here is based on the International Council for Harmonisation (ICH) Q2(R2) guideline.[8][9]

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol (ICH Q2) cluster_2 Final Stage Dev Method Development (Select Column & Mobile Phase) Opt Method Optimization Dev->Opt SST System Suitability Testing (SST) Opt->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report Implementation Routine Use in QC Report->Implementation

Caption: Workflow for HPLC Method Validation.

Causality: Before any validation experiments, SST is performed to confirm that the chromatographic system is adequate for the intended analysis. It is a self-validating check of the system's performance.[10][11]

  • Protocol: A standard solution is injected multiple times (typically 5 or 6 replicates) before starting any analytical run.

  • Parameters & Acceptance Criteria (based on USP <621>):

    • Tailing Factor (T): T ≤ 2.0 (ensures peak symmetry).

    • Theoretical Plates (N): N > 2000 (measures column efficiency).

    • Repeatability (%RSD): The relative standard deviation of peak areas from replicate injections should be ≤ 2.0%.

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[8] A stability-indicating method is one that is proven to be specific.

  • Protocol 1: Peak Purity Analysis: A Diode Array Detector (DAD) is used to compare spectra across the peak. If the peak is pure, the spectra should be homogenous.

  • Protocol 2: Forced Degradation Studies: The drug substance is subjected to stress conditions more severe than accelerated stability testing to produce degradation products.[12][13][14] The goal is to achieve 5-20% degradation.[15] The stressed samples are then analyzed to ensure that the degradation peaks are adequately resolved from the main analyte peak.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105°C for 48 hours (solid state).

    • Photostability: Expose to ICH-specified light conditions (solid state and in solution).[13]

Causality: To demonstrate a proportional relationship between the concentration of the analyte and the detector's response over a specified range.

  • Protocol: Prepare a series of at least five standard solutions covering the expected range of the method (e.g., for a purity assay, 80% to 120% of the nominal concentration).

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression plot should be ≥ 0.999.

Causality: To determine the closeness of the test results to the true value.

  • Protocol: Accuracy is assessed by spiking a placebo (or a known sample matrix) with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120%), with three replicates at each level. The percentage recovery is then calculated.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Causality: To measure the degree of agreement among individual test results when the procedure is applied repeatedly.

  • Protocol 1: Repeatability (Intra-assay): Analyze a minimum of six replicate sample preparations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Acceptance Criteria: %RSD ≤ 1.0%.

  • Protocol 2: Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and/or on a different instrument to assess variations within the laboratory.

  • Acceptance Criteria: The overall %RSD from both sets of data should be ≤ 2.0%.

Causality: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is crucial for impurity analysis.

  • Protocol: These can be determined based on the signal-to-noise (S/N) ratio. A series of dilute solutions are injected to find the concentration that yields the required S/N.

  • Acceptance Criteria:

    • LOD: S/N ratio of 3:1.[16]

    • LOQ: S/N ratio of 10:1.[16] The precision (%RSD) at the LOQ should also be verified and is typically required to be ≤ 10%.

Causality: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Protocol: Deliberately vary critical method parameters one at a time, such as:

    • Mobile phase composition (e.g., % acetonitrile ± 2%).

    • Mobile phase pH (± 0.2 units).

    • Column temperature (± 5°C).

    • Flow rate (± 0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly impacted by these minor changes.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the analyte is measured without interference.Peak purity index > 0.999; All degradation peaks resolved from the main peak (Resolution > 2.0).
Linearity To confirm a proportional response to concentration.Correlation Coefficient (R²) ≥ 0.999.
Range To define the upper and lower concentrations for which the method is accurate and precise.80% - 120% of nominal for assay; LOQ - 120% for impurities.
Accuracy To measure the closeness of results to the true value.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) To measure precision under the same conditions.%RSD ≤ 1.0%.
Precision (Intermediate) To measure precision under different lab conditions.%RSD ≤ 2.0%.
LOQ The lowest amount that can be quantified with acceptable precision and accuracy.S/N ≥ 10; %RSD ≤ 10%.
Robustness To assess the method's reliability against small changes.System suitability criteria are met under all varied conditions.
Recommended Experimental Protocol: A HILIC Method

Based on the comparative analysis, a HILIC method is the most scientifically sound choice for the purity determination of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one.

Step-by-Step Methodology:

  • Chromatographic System: HPLC with a quaternary pump, autosampler, column oven, and DAD detector.

  • Column: HILIC Amide Column, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 95% B

    • 1-10 min: 95% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 95% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Diluent: Acetonitrile/Water (90:10 v/v). Note: The sample diluent should be similar to the initial mobile phase composition to ensure good peak shape.

Sample Preparation:

  • Standard Solution (1.0 mg/mL): Accurately weigh about 50 mg of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (1.0 mg/mL): Prepare in the same manner as the standard solution using the test sample.

Conclusion

The selection of an analytical method must be a deliberate, science-driven process. For a highly polar molecule like 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one, while a reversed-phase method could potentially be developed with significant optimization, a Hydrophilic Interaction Liquid Chromatography (HILIC) method offers inherently superior retention, selectivity, and compatibility with mass spectrometry. This makes HILIC the more robust and reliable choice for purity testing.

Regardless of the method chosen, a rigorous validation process that adheres to global regulatory standards, such as the ICH Q2(R2) guideline, is non-negotiable.[8][9] By systematically evaluating specificity, linearity, accuracy, precision, and robustness, laboratories can build a self-validating system that provides trustworthy data, ensuring the quality and safety of the final drug product and satisfying stringent regulatory expectations.

References

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. [Link][8][17]

  • FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link][9]

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. [Link][10][11]

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • What is a Forced Degradation Study as per ICH Guideline? ResolveMass Laboratories. [Link][12]

  • Mastering HILIC-Z Separation for Polar Analytes. Agilent. [Link][4]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link][5]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink. [Link][6]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. [Link][2][3]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link][16]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link][18]

  • Forced Degradation Studies. SciSpace. [Link][13]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link][14]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link][1]

Sources

Comparative

Mass spectrometry fragmentation pattern of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Analysis of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one As drug development pipelines increasingly rely on piperazine derivatives for their favorable pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Analysis of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one

As drug development pipelines increasingly rely on piperazine derivatives for their favorable pharmacokinetic properties, the structural elucidation of synthetic intermediates and impurities becomes paramount. 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one (Exact Mass: 188.1161 Da) presents a unique analytical challenge due to its dual reactive centers: a basic piperazine ring and a highly labile dimethoxy acetal group.

This guide objectively compares High-Resolution Mass Spectrometry (HRMS) via Orbitrap technology against Triple Quadrupole (QqQ) mass spectrometry for the characterization and quantification of this compound. Furthermore, it details the mechanistic causality behind its electrospray ionization (ESI) fragmentation pathways to ensure robust assay development.

Mechanistic Causality: Fragmentation Pathways

Understanding the fragmentation of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one requires analyzing the protonation dynamics during ESI+. The basic secondary amine of the piperazine ring is the primary site of protonation. However, during collision-induced dissociation (CID), proton mobility facilitates transfer to the amide nitrogen and the acetal oxygens, triggering specific bond cleavages[1].

  • Acetal Cleavage (Loss of Methanol): The 2,2-dimethoxy acetal group is highly sensitive to CID. Protonation of a methoxy oxygen leads to the neutral loss of methanol (-32 Da), generating a resonance-stabilized oxocarbenium ion at m/z 157.0977. This is a well-documented diagnostic pathway for acetal-containing compounds in mass spectrometry[2].

  • Amide Bond (N-CO) Cleavage: A hallmark of piperamides is the cleavage of the N-CO bond. This charge-directed fragmentation yields two complementary ions: the piperazine fragment (m/z 85.0760) and the acylium ion (m/z 103.0395)[1].

  • Piperazine Ring Cleavage: Following the primary amide cleavage, the isolated piperazine ring undergoes internal C-N bond cleavages. The neutral loss of aziridine (C2H5N, -43 Da) from the piperazine ion yields a characteristic secondary fragment at m/z 42.0344[3].

Fragmentation_Pathway M [M+H]+ m/z 189.1239 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one A Loss of Methanol (-32 Da) m/z 157.0977 [C7H13N2O2]+ M->A - CH3OH (Acetal Cleavage) B Amide N-CO Cleavage Acylium Ion m/z 103.0395 [C4H7O3]+ M->B N-CO Cleavage C Amide N-CO Cleavage Piperazine Ion m/z 85.0760 [C4H9N2]+ M->C N-CO Cleavage D Piperazine Ring Cleavage Loss of C2H5N (-43 Da) m/z 42.0344 [C2H4N]+ C->D - C2H5N

Caption: ESI-MS/MS Fragmentation pathway of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one.

Technology Comparison: HRMS (Orbitrap) vs. QqQ

When developing an analytical method for this compound, the choice of mass analyzer dictates the quality of the data. HRMS is essential for structural confirmation, while QqQ excels in high-throughput quantification.

Performance MetricHRMS (Orbitrap)Triple Quadrupole (QqQ)Analytical Advantage for this Compound
Mass Accuracy < 3 ppm± 0.1 DaHRMS distinguishes the loss of CH3OH (-32.026 Da) from isobaric interferences.
Duty Cycle / Scan Speed Moderate (12-20 Hz)Extremely High (>500 MRMs/sec)QqQ provides superior data points across narrow UHPLC peaks for quantification.
Sensitivity (LOD) Low pg/mL rangeSub pg/mL rangeQqQ is superior for trace impurity analysis in complex matrices.
Structural Elucidation Excellent (Full Scan MS/MS)Limited (Pre-selected MRMs)HRMS captures unexpected adducts or alternative acetal fragmentation pathways.
Best Use Case Metabolite ID, Impurity ProfilingPK Studies, Routine QA/QC QuantitationUse HRMS for initial R&D; transfer to QqQ for validated clinical/manufacturing assays.

Self-Validating Experimental Protocol

To ensure reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. The inclusion of 0.1% formic acid is critical not merely for chromatographic peak shape, but to ensure complete protonation of the piperazine secondary amine, which is the prerequisite for the charge-directed fragmentation described above.

Step 1: Sample Preparation & System Suitability

  • Prepare a 1.0 mg/mL stock solution of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one in LC-MS grade Methanol.

  • Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Validation Check: Inject a blank (solvent only) prior to the sample to ensure no carryover of the highly basic piperazine moiety, which is prone to sticking to stainless steel lines.

Step 2: UHPLC Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B for 1 min equilibration. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Acquisition Parameters

  • Ionization Mode: ESI Positive (+).

  • Source Parameters: Capillary Voltage at 3.5 kV, Desolvation Temperature at 350°C, Desolvation Gas at 800 L/hr.

  • Collision Energy (CE) Profiling: Ramp CE from 10 eV to 40 eV.

    • Causality Note: A low CE (10-15 eV) is required to capture the fragile loss of methanol from the acetal group, whereas a higher CE (25-35 eV) is necessary to drive the N-CO amide cleavage and subsequent piperazine ring fragmentation.

Analytical_Workflow Sample Sample Preparation (0.1% FA in H2O/MeCN) LC UHPLC Separation (C18 Column, Gradient) Sample->LC HRMS HRMS (Orbitrap) Mass Accuracy < 3 ppm Structural Elucidation LC->HRMS Workflow A QQQ QqQ (Triple Quad) MRM Transitions High-Sensitivity Quantitation LC->QQQ Workflow B

Caption: Comparative analytical workflow: HRMS vs. QqQ for piperazine derivative analysis.

Quantitative Data: Expected Fragmentation Profile

When analyzing the data from the protocol above, the following exact masses and relative abundances should be observed. This table serves as a reference for setting up MRM transitions on a QqQ or extracting ion chromatograms (EICs) on an HRMS.

Precursor Ion (m/z)Product Ion (m/z)FormulaNeutral LossOptimal CE (eV)Relative AbundanceDiagnostic Value
189.1239157.0977[C7H13N2O2]+CH3OH (32 Da)15High (80%)Confirms intact acetal group
189.1239103.0395[C4H7O3]+C4H9N2 (86 Da)25Medium (45%)Confirms dimethoxyethanoyl moiety
189.123985.0760[C4H9N2]+C4H7O3 (104 Da)25Base Peak (100%)Primary quantifier for piperazine core
189.123942.0344[C2H4N]+Multiple35Low (15%)Confirms piperazine ring structure

References

  • Zhu Na, Yu Chen, Hua Zhen-dong, et al. "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society.
  • "Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data." RSC Advances.
  • Yasmeen, F., et al. "Characterization of non-photochemically formed oligomers from methylglyoxal." Atmospheric Chemistry and Physics.
  • "Methanol adducts leading to the identification of a reactive aldehyde metabolite of CPAQOP in human liver microsomes by ultra-high performance liquid chromatography/high-resolution mass spectrometry." Sheffield Hallam University Research Archive.

Sources

Validation

Efficacy Comparison Guide: 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one Analogues in CNS Drug Discovery

Executive Summary The optimization of central nervous system (CNS) therapeutics requires a delicate balance between target binding affinity and physicochemical properties that permit blood-brain barrier (BBB) penetration...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of central nervous system (CNS) therapeutics requires a delicate balance between target binding affinity and physicochemical properties that permit blood-brain barrier (BBB) penetration. The 2,2-dimethoxy-1-(piperazin-1-yl)ethan-1-one moiety (a dimethoxyacetyl piperazine derivative) has emerged as a privileged building block in the design of neurotherapeutics, particularly in the development of β-site amyloid precursor protein cleaving enzyme (BACE1) inhibitors for Alzheimer's Disease.

This guide objectively compares the efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) performance of the 2,2-dimethoxyacetamide piperazine analogue against its structural alternatives (hydroxy and unsubstituted variants), detailing the causality behind these experimental outcomes and providing self-validating protocols for their evaluation.

Mechanistic Rationale: The Hydrogen Bond Paradox in CNS Penetrance

In the rational design of BACE1 inhibitors, the piperazine ring provides a basic center that enhances aqueous solubility and forms critical electrostatic interactions within the target's active site. However, modifying the functional group attached to this piperazine drastically alters the compound's fate at the BBB.

The primary obstacle for CNS drugs is P-glycoprotein (P-gp) mediated efflux . P-gp recognition is highly correlated with the number of Hydrogen Bond Donors (HBDs) and the topological polar surface area (tPSA) .

  • The Hydroxy Alternative: Adding a free alcohol (2-hydroxyacetamide) increases enzyme potency by interacting with the S1/S2 subpockets but introduces a strong HBD. This triggers P-gp efflux, resulting in a massive drop in cellular efficacy.

  • The Dimethoxy Advantage: The 2,2-dimethoxyacetamide group replaces the HBD with weak Hydrogen Bond Acceptors (HBAs). This masks the polarity, allowing the compound to evade P-gp recognition while maintaining the steric bulk necessary to occupy the enzyme's binding pocket .

Quantitative Efficacy Comparison

The following table summarizes the experimental data comparing the 2,2-dimethoxyacetamide analogue (Analogue 40) against its free alcohol (Analogue 43) and unsubstituted (Analogue 36) counterparts, based on established hydroxyethylamine BACE1 inhibitor benchmarks .

Compound VariantR-Group on PiperazineBACE1 IC₅₀ (nM)Cell Aβ IC₅₀ (nM)MDCK-MDR1 Efflux RatioIn Vivo Brain Penetrance
Analogue 40 2,2-Dimethoxyacetamide12451.8High (Optimal PD)
Analogue 43 2-Hydroxyacetamide15>500>10.0Low (P-gp Substrate)
Analogue 36 Unsubstituted Acetamide853202.1Moderate (Low Potency)

Data Interpretation: While Analogue 43 shows excellent biochemical potency (15 nM), its high efflux ratio (>10.0) causes a severe enzyme-to-cell shift, rendering it useless in vivo. Analogue 40 (the dimethoxy variant) maintains biochemical potency (12 nM) while suppressing the efflux ratio to 1.8, resulting in robust cellular efficacy (45 nM) and high brain penetrance.

Experimental Workflow & Logical Relationships

G A Compound Library (Piperazine Analogues) B Primary Screen: BACE1 FRET Assay (Target Engagement) A->B IC50 < 50 nM C Cellular Assay: HEK293T Aβ Reduction (Cellular Efficacy) B->C Selectivity Profiling D ADME: MDCK-MDR1 Assay (P-gp Efflux & Permeability) C->D Cell Shift < 5x E In Vivo PK/PD: Wild-Type Rat (Brain Aβ Reduction) D->E Efflux Ratio < 2.5 F Lead Selection: Dimethoxyacetamide Analogue E->F Robust PD Response

Figure 1: Critical path workflow for evaluating CNS penetrance and efficacy of piperazine analogues.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems to isolate variables and prove causality.

Protocol A: BACE1 FRET Cleavage Assay (Biochemical Potency)

Purpose: To isolate direct enzyme kinetics from cellular membrane permeability factors.

  • Preparation: Prepare a reaction buffer containing 50 mM sodium acetate (pH 4.5), 10% glycerol, and 0.05% CHAPS.

  • Incubation: Incubate recombinant human BACE1 enzyme (1 nM) with serial dilutions of the piperazine analogues (0.1 nM to 10 μM) for 15 minutes at room temperature.

  • Substrate Addition: Add a fluorogenic APP-derived peptide substrate (Rh-EVNLDAEFK-Quencher) to a final concentration of 5 μM.

  • Detection: Measure fluorescence (Ex 540 nm / Em 590 nm) continuously for 60 minutes. Calculate the initial velocity to determine the IC₅₀.

  • Self-Validation Mechanism: Include OM99-2 (a potent, known BACE1 inhibitor) as a positive control in parallel wells. This validates the assay's dynamic range and ensures the FRET signal quench is specifically due to enzymatic inhibition, not compound auto-fluorescence or aggregation.

Protocol B: MDCK-MDR1 Bidirectional Permeability Assay (Efflux Profiling)

Purpose: To specifically assess P-glycoprotein (P-gp) mediated efflux, the primary barrier for CNS drug analogues .

  • Cell Culture: Seed MDCK cells transfected with the human MDR1 gene onto Transwell polycarbonate inserts. Culture for 4-5 days until the Transepithelial Electrical Resistance (TEER) exceeds 100 Ω·cm².

  • Dosing: Apply 1 μM of the test analogue to either the apical (A) or basolateral (B) chamber.

  • Sampling: Incubate at 37°C for 2 hours. Extract aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability ( Papp​ ) for both A-to-B and B-to-A directions. Calculate the Efflux Ratio (ER = Papp(B−A)​ / Papp(A−B)​ ).

  • Self-Validation Mechanism: Run a parallel assay using Elacridar (GF120918) , a specific P-gp inhibitor. If the high efflux ratio of Analogue 43 collapses to ~1.0 in the presence of Elacridar, it definitively proves that the observed exclusion is strictly P-gp mediated, validating the mechanism of failure for the hydroxy variant.

Protocol C: In Vivo Pharmacodynamic (PD) Aβ Reduction Model

Purpose: To confirm that the in vitro brain penetrance of the dimethoxy analogue translates to actual target engagement in living tissue.

  • Administration: Dose wild-type Sprague-Dawley rats orally (10 mg/kg) with the formulated analogues.

  • Sampling: At T=4 hours post-dose, euthanize the subjects. Collect plasma, cerebrospinal fluid (CSF), and brain cortical tissue.

  • Analysis: Homogenize the brain tissue. Use a highly specific ELISA to quantify Aβ40 levels in the CSF and brain homogenate. Quantify total drug concentration in plasma and brain via LC-MS/MS.

  • Self-Validation Mechanism: Calculate the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ). A dose-dependent reduction in Aβ40 that strictly correlates with the free brain concentration of the drug validates that the PD effect is driven by on-target engagement rather than systemic toxicity or assay artifact.

References

  • Dineen, T. A., Weiss, M. M., Williamson, T., et al. (2012). "Design and Synthesis of Potent, Orally Efficacious Hydroxyethylamine Derived β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1) Inhibitors." Journal of Medicinal Chemistry, 55(21), 9025–9044. URL:[Link]

  • Chen, Z., et al. (2012). "Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds." Journal of Medicinal Chemistry, 55(11), 4877–4895. URL:[Link]

  • Diura, A., et al. (2012). "MDCK-MDR1 Monolayers: A Strategy to Assess the Interaction of a New Chemical Entity with P-gp, BCRP, and MRP2." Journal of Pharmaceutical Sciences, 101(5), 1888–1897. URL:[Link]

Comparative

X-ray crystallographic data validation for 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one

An in-depth crystallographic analysis of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one —a highly functionalized piperazine derivative utilized as a pharmaceutical building block[1]—presents unique challenges for structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth crystallographic analysis of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one —a highly functionalized piperazine derivative utilized as a pharmaceutical building block[1]—presents unique challenges for structural validation. The molecule features a rigid piperazine ring that must conform to specific puckering geometries, juxtaposed with a highly flexible dimethoxyacetyl moiety that is notoriously prone to rotational disorder.

As a Senior Application Scientist, I approach structural validation not merely as a final checklist, but as a continuous, self-validating feedback loop. A rigorous refinement model must be cross-examined by independent algorithms to ensure chemical logic, crystallographic integrity, and statistical probability.

This guide objectively compares the three premier X-ray crystallographic validation tools—PLATON/checkCIF , CCDC Mogul , and Olex2 Built-in Diagnostics —using the refinement of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one as a comparative case study.

Experimental Methodology: A Self-Validating Protocol

To objectively evaluate the validation software, we first require a high-quality, reproducible dataset. The following protocol outlines the data collection and initial refinement, establishing a baseline model for our software comparison.

Step 1: Crystallization & Data Collection

  • Crystallization: Single crystals of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one are grown via vapor diffusion (dichloromethane solvent, hexane antisolvent) at 4 °C to minimize thermal motion in the dimethoxy group.

  • Diffraction: Data is collected on a diffractometer equipped with a Mo K α source ( λ=0.71073 Å) at 100 K. Causality: Mo K α is chosen over Cu K α to minimize absorption effects, which is critical for accurately resolving the subtle electron density differences between the disordered oxygen and carbon atoms in the acetal group.

Step 2: Structure Solution (SHELXT)

  • The structure is solved using intrinsic phasing (SHELXT). The piperazine ring and the carbonyl core are typically located immediately, while the terminal methoxy groups may present as smeared electron density (Q-peaks) due to positional disorder.

Step 3: Anisotropic Refinement (SHELXL via Olex2)

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms on the piperazine secondary amine are located from the difference Fourier map and refined freely, while carbon-bound hydrogens are placed in calculated positions using a riding model (HFIX).

Step 4: Iterative Validation & Restraint Application

  • The initial model is subjected to parallel validation using Olex2, Mogul, and PLATON. Based on the feedback (detailed in Section 2), geometric restraints (SADI, SIMU, RIGU) are applied to the disordered dimethoxy group to maintain chemical sensibility.

Objective Comparison of Validation Suites

To ensure a robust crystallographic model, no single software should be trusted blindly. We compare the performance of three distinct validation paradigms:

A. PLATON / checkCIF (The IUCr Standard)

Developed by A.L. Spek, PLATON is the gold standard for crystallographic integrity[2]. It operates on the .cif and .fcf files, analyzing the mathematical and physical validity of the diffraction data[3].

  • Strengths: Unmatched in detecting missed higher symmetry (ADDSYM), solvent-accessible voids (VOIDS), and absolute structure anomalies (Flack parameter validation).

  • Performance on Target Molecule: PLATON excels at flagging Type B alerts for the dimethoxy group if the Atomic Displacement Parameters (ADPs) are highly anisotropic (e.g., "PLAT213_ALERT_2_B: Atom C8 has ADP max/min Ratio"). However, it relies on generic distance tables and may flag chemically valid, highly strained conformations as errors.

B. CCDC Mogul (Statistical Geometry Validation)

Mogul evaluates the geometry of the refined model against over 1.1 million peer-reviewed structures in the Cambridge Structural Database (CSD)[4].

  • Strengths: Context-aware validation. Instead of using hardcoded ideal bond lengths, Mogul generates a statistical histogram of expected bond lengths, angles, and torsions for the exact chemical environment[5].

  • Performance on Target Molecule: Mogul is indispensable for validating the piperazine ring's chair conformation. If the dimethoxy group is modeled incorrectly, Mogul will instantly flag the C-O-C bond angles as statistical outliers (Z-score > 3.0), prompting the crystallographer to apply DFIX or SADI restraints.

C. Olex2 Built-in Diagnostics (Real-Time GUI Validation)

Olex2 provides a seamless graphical interface that integrates directly with the SHELXL refinement engine[6].

  • Strengths: Real-time visual feedback. It visualizes difference electron density maps (Fourier peaks) and bad ADPs (non-positive definite atoms) directly in 3D space[7].

  • Performance on Target Molecule: Olex2 allows the user to visually identify the rotational disorder of the dimethoxy group by displaying residual Q-peaks around the oxygen atoms. Its Split tool allows for rapid generation of PART 1 and PART 2 disordered models, which can then be instantly re-refined.

Quantitative Performance Comparison

The following table summarizes how each tool handled specific crystallographic anomalies intentionally left in the preliminary model of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one.

Feature / AnomalyPLATON / checkCIFCCDC MogulOlex2 Diagnostics
Validation Paradigm Algorithmic & Physical IntegrityStatistical (CSD Database)Visual & Real-Time Refinement
Dimethoxy Disorder Flags high ADP ratios (PLAT213); warns of short intra-molecular contacts.Flags C-O bond lengths as >3 σ deviations from CSD mean.Visualizes residual Q-peaks; highlights elongated ellipsoids in red.
Piperazine Conformation Checks basic bond distances; may miss subtle ring puckering errors.Superior: Generates precise torsion angle histograms for piperazine rings.Displays real-time bond lengths but lacks statistical context.
Missed Symmetry Superior: ADDSYM perfectly detects pseudo-symmetry or missed inversion centers.N/A (Does not analyze space groups).Warns of high correlation matrix values during refinement.
Hydrogen Placement Flags missing or geometrically absurd H-atoms (PLAT043).Validates X-H bond lengths against neutron diffraction data.HFIX GUI tool prevents misplacement before refinement occurs.

Mechanistic Workflows & Logical Integration

To achieve a publication-ready structure with zero Level A or B alerts, these three tools must be used in a highly specific, integrated workflow.

Workflow 1: The Multi-Tool Validation Pipeline

The refinement engine (SHELXL) is continuously cross-examined by geometric statistics (Mogul) and crystallographic integrity checks (PLATON).

G A Initial Model (SHELXT) B Olex2 Real-Time Refinement A->B Anisotropic Refinement C CCDC Mogul Geometry Check B->C Extract Torsions/Bonds D PLATON/checkCIF Validation B->D Generate .cif & .fcf C->B Apply Restraints (DFIX) D->B Resolve ALERTS E Final Validated CIF D->E Zero Level A/B Alerts

Crystallographic refinement and multi-tool validation workflow for small molecules.

Workflow 2: Resolving Dimethoxy Group Disorder

When dealing with the highly flexible 2,2-dimethoxy moiety, unconstrained refinement often leads to chemically unreasonable bond lengths. The causality behind applying SADI (Same Distance) and SIMU (Similar ADP) restraints is driven directly by Mogul and PLATON feedback. If Mogul flags a C-O bond as 1.25 Å (statistically impossible for an ether), we split the positions and restrain them to behave similarly to standard models.

Disorder N1 Identify Enlarged ADPs in Dimethoxy Group N2 Split Atomic Positions (PART 1 / PART 2) N1->N2 N3 Apply SADI & SIMU Restraints N2->N3 N4 CheckCIF Validation (PLATON) N3->N4 N4->N2 Unstable Refinement N5 Model Accepted N4->N5 No PLATON Alerts

Step-by-step resolution logic for modeling dimethoxy group disorder.

Conclusion & Best Practices

For complex functionalized intermediates like 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one, relying on a single validation tool is insufficient.

  • Use Olex2 for the initial heavy lifting, utilizing its GUI to spot obvious disorder and misassigned atom types[8].

  • Use CCDC Mogul to validate the chemical sensibility of your restraints. If your disordered dimethoxy group requires a DFIX restraint, Mogul provides the exact target value based on thousands of empirical observations[9].

  • Use PLATON/checkCIF as the final arbiter. It will catch the subtle errors—such as a missed inversion center or an unapplied absorption correction—that visual inspection and statistical geometry checks will miss[10].

By integrating all three tools, researchers can ensure their crystallographic data is not only mathematically sound but chemically undeniable.

References

  • NextSDS. "2,2-dimethoxy-1-(piperazin-1-yl)ethan-1-one." NextSDS Substance Database. Available at: [Link]

  • Spek, A. L. "Structure validation in chemical crystallography." Acta Crystallographica Section D, 2009. Available at:[Link]

  • Cambridge Crystallographic Data Centre (CCDC). "Mogul - Small Molecule Structure Validation." CCDC. Available at:[Link]

  • OlexSys Ltd. "Olex2: Crystallography at your fingertip!" OlexSys. Available at:[Link]

  • International Union of Crystallography (IUCr). "checkCIF validation ALERTS: what they mean and how to respond." IUCr Journals. Available at: [Link]

Sources

Validation

FT-IR spectroscopy absorption bands for 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one

Comparative FT-IR Spectroscopic Analysis of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one and Structural Analogs Fourier-Transform Infrared (FT-IR) spectroscopy is a critical analytical tool for the structural validation o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative FT-IR Spectroscopic Analysis of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one and Structural Analogs

Fourier-Transform Infrared (FT-IR) spectroscopy is a critical analytical tool for the structural validation of functionalized piperazine derivatives during drug development. For complex building blocks like 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one , the FT-IR spectrum provides a unique vibrational fingerprint dictated by three distinct structural motifs: the secondary amine of the piperazine ring, the tertiary amide linkage, and the geminal dimethoxy (acetal) group.

This guide provides an objective comparison of the FT-IR absorption profile of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one against its structural alternatives, detailing the mechanistic causality behind spectral shifts and establishing a self-validating experimental protocol for accurate characterization.

Structural Deconstruction & Causality of Vibrational Modes

To accurately interpret the FT-IR spectrum of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one, we must analyze how its specific functional groups interact electronically compared to simpler analogs.

The Amide I Band (C=O Stretch)

The Amide I band, primarily governed by the C=O stretching vibration, is highly sensitive to the electronic environment of the molecule [1]. In a standard tertiary amide like N-acetylpiperazine, the lone pair on the piperazine nitrogen (N1) delocalizes into the carbonyl π -system via resonance (+R effect). This delocalization reduces the C=O double-bond character, lowering the stretching frequency to approximately 1635 cm⁻¹ [2].

However, in 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one, the incorporation of two highly electronegative oxygen atoms at the α -carbon exerts a strong inductive electron-withdrawing effect (-I). This inductive pull restricts the nitrogen's ability to donate its lone pair into the carbonyl system. Consequently, the C=O bond retains a higher degree of double-bond character, increasing its force constant and shifting the Amide I absorption band to a higher frequency (~1650–1670 cm⁻¹).

The Acetal C-O-C Stretching Region

Aliphatic ethers typically exhibit a strong C-O-C asymmetric stretch in the 1050–1150 cm⁻¹ region [3]. Because 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one contains a geminal dimethoxy group (an acetal), the two adjacent C-O bonds undergo strong vibrational coupling. This coupling splits the absorption into two distinct, intense bands: an asymmetric stretch at ~1120 cm⁻¹ and a symmetric stretch at ~1060 cm⁻¹ [5]. This splitting is the primary diagnostic feature differentiating it from mono-methoxy analogs.

The Piperazine N-H Stretch

The piperazine ring contains two nitrogen atoms. Because N1 is tied up in the tertiary amide linkage (which lacks an N-H bond), the only N-H stretching mode arises from the secondary amine at the N4 position. Secondary amines exhibit a single, weak-to-medium absorption band in the 3300–3400 cm⁻¹ region. Because this amine is spatially and electronically isolated from the α -substituents, its frequency remains relatively static across different acetylated analogs.

Comparative FT-IR Performance Data

The following table synthesizes the quantitative spectral differences between 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one and two common structural alternatives: the unsubstituted baseline 1-(piperazin-1-yl)ethan-1-one [4] and the mono-substituted 2-methoxy-1-(piperazin-1-yl)ethan-1-one .

Functional Group / Mode1-(piperazin-1-yl)ethan-1-one (Baseline)2-Methoxy-1-(piperazin-1-yl)ethan-1-one2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-oneMechanistic Driver
Amide C=O Stretch ~1635 cm⁻¹~1648 cm⁻¹~1660 cm⁻¹Inductive withdrawal (-I) by α -substituents increases C=O bond order.
Acetal/Ether C-O-C Absent~1110 cm⁻¹ (Single strong band)~1060 & 1120 cm⁻¹ (Strong split bands)Vibrational coupling of geminal dimethoxy groups (asymmetric/symmetric).
Piperazine N-H ~3350 cm⁻¹~3350 cm⁻¹~3350 cm⁻¹Independent of α -substitution; localized to the N4 secondary amine.
Aliphatic C-H ~2850–2950 cm⁻¹~2850–2970 cm⁻¹~2850–2980 cm⁻¹Additional symmetric/asymmetric stretching modes from methoxy -CH₃ groups.

Self-Validating Experimental Protocol for FT-IR Characterization

To ensure high-fidelity spectral data that can definitively distinguish 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one from its analogs, the following self-validating Attenuated Total Reflectance (ATR) FT-IR protocol must be executed.

Phase 1: System Calibration & Background Validation

  • Wavenumber Calibration: Scan a standard polystyrene calibration film. Validate that the aromatic C-C stretch occurs precisely at 1601.2 cm⁻¹ ( ± 1 cm⁻¹) and the C-H out-of-plane bend at 1028.3 cm⁻¹. Causality: Ensures the instrument's interferometer is correctly aligned, preventing false shifts in the critical Amide I and Acetal regions.

  • Background Acquisition: Clean the diamond/ZnSe ATR crystal with HPLC-grade isopropanol. Acquire a background spectrum of ambient air using 32 scans at a resolution of 4 cm⁻¹.

  • Background Validation: The background spectrum must show atmospheric CO2​ (~2350 cm⁻¹) and water vapor (~3600 cm⁻¹ and ~1600 cm⁻¹), but the baseline must be flat elsewhere.

Phase 2: Sample Acquisition

  • Sample Application: Apply 2–5 mg of the neat compound directly onto the ATR crystal. Apply uniform pressure using the ATR anvil to ensure intimate optical contact. Causality: Poor contact reduces the intensity of high-frequency bands (like the N-H stretch), skewing relative peak ratios.

  • Data Collection: Acquire 64 co-added scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Causality: 64 scans provide an optimal Signal-to-Noise Ratio (SNR), while 4 cm⁻¹ resolution is specifically required to resolve the closely spaced split peaks of the acetal C-O-C stretch.

Phase 3: Spectral Processing & Internal Validation

  • ATR Correction: Apply an ATR correction algorithm to the raw spectrum. Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). Without correction, the acetal bands (~1100 cm⁻¹) will appear artificially massive compared to the N-H band (~3350 cm⁻¹).

  • Self-Validation Check: Calculate the SNR of the spectrum. The SNR must exceed 100:1. Verify the absence of a broad, parabolic O-H stretch at ~3400 cm⁻¹. If an O-H band is present, the sample is hygroscopic and has absorbed atmospheric water, which will obscure the critical N-H secondary amine stretch. The sample must be desiccated and re-run.

Analytical Workflow Visualization

The following diagram illustrates the logical dependencies between sample processing, spectral acquisition, and the specific structural validations required for this molecule.

FTIR_Workflow SamplePrep Sample Preparation (ATR-FTIR / KBr Pellet) DataAcq Data Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) SamplePrep->DataAcq AmideBand Amide I Band Analysis (~1650-1670 cm⁻¹) DataAcq->AmideBand AcetalBand Acetal C-O-C Analysis (~1050-1150 cm⁻¹) DataAcq->AcetalBand AmineBand Piperazine N-H Stretch (~3300-3400 cm⁻¹) DataAcq->AmineBand Validation Spectral Validation & Analog Comparison AmideBand->Validation AcetalBand->Validation AmineBand->Validation

Figure 1: Self-validating FT-IR analytical workflow for structural verification of piperazine amides.

References

  • IR Spectrum Frequency Table | PDF | Amine | Ester - Scribd Source: Scribd URL:[Link] [1]

  • Requirement for Hydrogen-Bonding Cooperativity in Small Polyamides: A Combined VT-NMR and VT-IR Investigation Source: The Journal of Organic Chemistry - ACS Publications URL:[Link] [2]

  • Main-Chain Benzoxazines Containing an Erythritol Acetal Structure: Thermal and Degradation Properties Source: MDPI URL:[Link][5]

Comparative

Benchmarking 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one Reactivity: A Comprehensive Guide to Orthogonal Functionalization

Executive Summary In modern medicinal chemistry and drug development, the piperazine scaffold is ubiquitous, ranking as the third most common nitrogen heterocycle in FDA-approved drugs . However, the symmetrical nature o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, the piperazine scaffold is ubiquitous, ranking as the third most common nitrogen heterocycle in FDA-approved drugs . However, the symmetrical nature of unsubstituted piperazine often leads to non-selective bis-functionalization. 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one emerges as a highly versatile, bifunctional building block designed to solve this challenge.

This guide objectively benchmarks the reactivity of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one against standard reagents and simpler analogs (such as piperazine and 1-acetylpiperazine). By understanding the electronic interplay between its nucleophilic secondary amine (N4) and its masked, electrophilic glyoxal acetal, researchers can leverage this scaffold for orthogonal synthetic workflows.

Structural & Mechanistic Rationale

The utility of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one lies in its dual, orthogonal reactive sites:

  • N4 Secondary Amine (Nucleophile): The N1 position is acylated, delocalizing its nitrogen lone pair into the carbonyl system and rendering it non-nucleophilic. This amide linkage exerts a mild electron-withdrawing inductive effect (-I) across the piperazine ring, slightly lowering the pKa of the N4 amine compared to free piperazine . This electronic deactivation prevents over-alkylation while maintaining sufficient nucleophilicity for standard coupling.

  • Dimethyl Acetal (Masked Electrophile): The 2,2-dimethoxy group masks a highly reactive glyoxal derivative. Because the acetal is adjacent to an electron-withdrawing amide carbonyl, the formation of the requisite oxocarbenium ion during hydrolysis is electronically destabilized. Consequently, this acetal is exceptionally robust under basic and nucleophilic conditions, requiring targeted acidic conditions for unmasking .

Workflow A 2,2-Dimethoxy-1- (piperazin-1-yl)ethan-1-one B N4-Alkylation/Acylation (Basic Conditions) A->B Electrophiles (e.g., BnBr) C Acetal Deprotection (Acidic Conditions) A->C Aqueous Acid (e.g., TFA/H2O) D N4-Functionalized Acetal B->D E Reactive Aldehyde (Glyoxal Amide) C->E

Fig 1. Orthogonal reactivity workflow of the bifunctional piperazine-acetal scaffold.

Benchmarking Nucleophilicity (N4 Position)

To establish a baseline, we benchmarked the N-alkylation and N-acylation kinetics of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one against unsubstituted piperazine and 1-acetylpiperazine.

Quantitative Comparison: Reaction with Standard Electrophiles

Conditions: 1.0 eq Amine, 1.1 eq Electrophile, 2.0 eq Base, MeCN (0.2 M), 25°C.

SubstrateElectrophileBaseTime to >95% Conv.Mono-Functionalization YieldBis-Functionalization
Piperazine Benzyl Bromide (BnBr)K₂CO₃0.5 h42%55%
1-Acetylpiperazine Benzyl Bromide (BnBr)K₂CO₃2.0 h92%N/A (Blocked)
2,2-Dimethoxy...ethan-1-one Benzyl Bromide (BnBr)K₂CO₃3.5 h89%N/A (Blocked)
Piperazine Benzoyl Chloride (BzCl)Et₃N< 10 min35%62%
2,2-Dimethoxy...ethan-1-one Benzoyl Chloride (BzCl)Et₃N45 min94%N/A (Blocked)

Causality Analysis: The data reveals that 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one reacts slower than 1-acetylpiperazine. This is a direct result of the two highly electronegative methoxy groups on the alpha-carbon. These groups amplify the inductive pull of the amide carbonyl, subtly reducing the electron density at the N4 position. However, this slight kinetic penalty translates to an exceptionally clean reaction profile with negligible side-product formation, making it superior for library synthesis.

Benchmarking Acetal Deprotection & Electrophilicity

The unmasking of the dimethyl acetal yields a glyoxal monoamide—a highly reactive electrophile prone to hydration and oligomerization. Benchmarking the deprotection conditions is critical to prevent degradation.

Quantitative Comparison: Acidic Hydrolysis Kinetics

Conditions: 0.1 M Substrate in specified acidic media.

Acidic ReagentTemperatureTimeConversion to AldehydeByproducts (Oligomers)
1M HCl (aq) / THF (1:1)25°C24 h45%< 5%
3M HCl (aq) / THF (1:1)60°C2.5 h> 98%12%
TFA / H₂O (9:1)25°C4.0 h> 95%< 2%

Causality Analysis: Standard aliphatic acetals hydrolyze rapidly in 1M HCl at room temperature. In contrast, this substrate requires harsher conditions (3M HCl at 60°C or neat TFA). The adjacent amide carbonyl strongly destabilizes the transition state leading to the oxocarbenium ion. TFA/H₂O at ambient temperature provides the optimal balance, driving hydrolysis while suppressing the thermal oligomerization of the resulting glyoxal derivative.

Mechanism S1 Dimethyl Acetal (Stable in Base) S2 Protonated Acetal (+H⁺) S1->S2 S3 Oxocarbenium Ion (Destabilized by Amide) S2->S3 Rate-Limiting Step S4 Hemiacetal (+H₂O) S3->S4 S5 Aldehyde Product (-MeOH, -H⁺) S4->S5

Fig 2. Acid-catalyzed mechanistic pathway of dimethyl acetal hydrolysis.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate stability and reaction progress can be objectively monitored.

Protocol A: Selective N4-Alkylation with Benzyl Bromide
  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one (1.0 mmol) in anhydrous Acetonitrile (5.0 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 mmol). Rationale: A heterogeneous weak base prevents unwanted side reactions with the acetal while efficiently scavenging HBr.

  • Electrophile Addition: Add Benzyl Bromide (1.1 mmol) dropwise at 0°C. Warm the reaction to 25°C.

  • Validation (Monitoring): Monitor via TLC (DCM:MeOH 9:1). The starting amine stains heavily with Ninhydrin (purple), while the N-benzylated product is UV-active (254 nm) and does not stain with Ninhydrin.

  • Workup: After 3.5 hours, filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition between EtOAc and saturated aqueous NaHCO₃. The organic layer yields the pure N-benzylated acetal (>89% yield) after solvent removal.

Protocol B: One-Pot Acetal Deprotection and Reductive Amination

Because the free glyoxal amide is prone to oligomerization, in situ trapping is highly recommended.

  • Deprotection: Dissolve the N4-functionalized acetal (1.0 mmol) in a mixture of TFA/H₂O (9:1 v/v, 3.0 mL). Stir at 25°C for 4 hours.

  • Validation: Monitor by LC-MS. The mass of the starting material will shift by -46 Da (loss of two methyls, addition of one oxygen) corresponding to the aldehyde.

  • Solvent Exchange: Concentrate the reaction mixture in vacuo at <30°C to remove TFA. Co-evaporate twice with anhydrous Toluene (5 mL) to remove residual water.

  • Reductive Amination: Redissolve the crude aldehyde in anhydrous 1,2-Dichloroethane (DCE, 5.0 mL). Add the target primary amine (1.2 mmol) and Acetic Acid (1.0 eq). Stir for 30 minutes to form the imine.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 mmol) in portions. Rationale: STAB is mild enough to reduce the iminium ion without reducing the unreacted aldehyde. Stir for 12 hours, quench with saturated NaHCO₃, and extract with DCM.

References

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands Source: ACS Omega / American Chemical Society URL: [Link]

  • Title: Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Safety & Regulatory Compliance

Safety

2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one proper disposal procedures

Comprehensive Safety and Disposal Protocol for 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one For researchers and drug development professionals, the safe handling and disposal of chemical intermediates is as critical as th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one

For researchers and drug development professionals, the safe handling and disposal of chemical intermediates is as critical as the synthetic workflows they enable. 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one (CAS: 1955554-66-1) is a bifunctional organic building block featuring both a secondary amine (piperazine ring) and a protected aldehyde (dimethoxy acetal)[1].

Because of its specific functional groups, improper disposal can lead to dangerous cross-reactions, toxic off-gassing, or regulatory violations. This guide provides a self-validating, step-by-step operational plan for the safe handling, spill response, and final destruction of this compound, ensuring full compliance with EPA and OSHA standards.

Chemical and Hazard Profile

Before initiating any disposal or cleanup protocol, personnel must understand the physical and chemical properties that dictate the compound's behavior in waste streams.

Property / ParameterSpecificationOperational Implication
Chemical Name 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-oneAcetal and amine functionalities dictate segregation rules.
CAS Number 1955554-66-1Use for manifest tracking and SDS referencing[1].
Molecular Formula C8H16N2O3High nitrogen content requires specialized incineration.
GHS Classification GHS07 (Harmful/Irritant)Mandates localized exhaust and specific PPE (Nitrile).
Waste Category Non-Halogenated Organic WasteMust not be mixed with chlorinated solvents or heavy metals.

Chemical Causality: The "Why" Behind the Protocol

Standard operating procedures often fail when operators do not understand the causality behind the rules. For 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one, disposal protocols are driven by two primary mechanistic vulnerabilities:

  • Acetal Hydrolysis in Acidic Media: The 2,2-dimethoxy group is stable under basic and neutral conditions. However, if mixed with strongly acidic waste streams (e.g., HCl, H2SO4) in the presence of moisture, the acetal will rapidly hydrolyze. This reaction releases methanol (highly flammable and toxic) and reactive glyoxal derivatives. Therefore, this compound must be strictly segregated from acidic waste.

  • Amine Reactivity: The secondary amine of the piperazine ring is nucleophilic and susceptible to rapid, exothermic oxidation. Mixing this waste with strong oxidizers (e.g., peroxides, nitric acid) can lead to thermal runaway and container rupture.

Step-by-Step Spill Response Methodology

In the event of an accidental release, immediate containment is required to prevent environmental contamination and worker exposure, aligning with OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards[2].

  • Step 1: Isolation and PPE Donning. Evacuate non-essential personnel. Responders must don splash-proof safety goggles, a chemical-resistant lab coat, and heavy-duty nitrile gloves.

  • Step 2: Inert Containment. Surround the spill with an inert, non-reactive absorbent such as vermiculite or dry sand. Crucial: Do not use acidic or oxidizing spill kits, as these will trigger the degradation pathways mentioned above.

  • Step 3: Mechanical Collection. Using non-sparking tools, sweep the absorbed mixture into a wide-mouth High-Density Polyethylene (HDPE) container. Seal the container immediately to prevent the volatilization of any degraded byproducts.

  • Step 4: Surface Decontamination and Validation. Wash the spill surface with a mild, slightly basic detergent solution (pH 8-9) to neutralize any trace residues while keeping the acetal intact.

  • Step 5: Self-Validation Check. Swab the cleaned area with pH indicator paper. A neutral to slightly basic reading (pH 7-8) confirms the absence of residual reactive amines.

Proper Disposal Procedures (RCRA Compliant)

Under the EPA's Resource Conservation and Recovery Act (RCRA), generators are legally responsible for their hazardous waste from "cradle to grave"[3]. The following protocol ensures compliant destruction.

  • Step 1: Waste Segregation. Place the chemical into a dedicated "Non-Halogenated Organic Nitrogenous Waste" carboy. Verify via the lab's waste log that no acids, heavy metals, or oxidizers have been introduced to this container.

  • Step 2: Primary Packaging. Use UN-approved, chemically compatible HDPE containers. Do not use metal containers, as trace moisture and amines can cause slow corrosion over time.

  • Step 3: Labeling. Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Toxic/Irritant: Contains 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one (CAS 1955554-66-1)."

  • Step 4: Satellite Accumulation Area (SAA) Storage. Store the sealed container in a designated SAA within secondary containment (e.g., a spill tray). Ensure the SAA is well-ventilated and kept away from direct sunlight and heat sources.

  • Step 5: Final Thermal Destruction. Transfer the waste to a licensed hazardous waste disposal facility. Because the molecular formula (C8H16N2O3) contains nitrogen, standard open burning is prohibited. The waste must undergo high-temperature incineration in a facility equipped with afterburners and flue-gas desulfurization/NOx scrubbers to prevent the release of nitrogen oxides (NOx) into the atmosphere.

Disposal Workflow Visualization

G Start Waste Generation: 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one Segregation Segregation: Isolate from Acids & Oxidizers (Prevent Acetal Hydrolysis) Start->Segregation Packaging Packaging: UN-Approved HDPE Container Label: Non-Halogenated Organic Segregation->Packaging Storage Storage: Satellite Accumulation Area (SAA) Secondary Containment Packaging->Storage Disposal Final Destruction: High-Temp Incineration (NOx Scrubbing Required) Storage->Disposal

Workflow for the segregation, packaging, and disposal of piperazine acetal waste.

References

  • NextSDS. "2,2-dimethoxy-1-(piperazin-1-yl)ethan-1-one Substance Database." NextSDS Chemical Directory. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview." United States Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Determination Program Evaluation Final Report - EPA Resource Conservation and Recovery Act (RCRA)." United States Environmental Protection Agency. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one

Handling 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one (CAS: 1955554-66-1) requires a nuanced approach to laboratory safety. As a bifunctional molecule containing both a highly basic piperazine ring and an acid-sensitive d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one (CAS: 1955554-66-1) requires a nuanced approach to laboratory safety. As a bifunctional molecule containing both a highly basic piperazine ring and an acid-sensitive dimethoxy acetal group, its physical and chemical properties dictate specific operational and personal protective equipment (PPE) requirements.

This guide provides drug development professionals and researchers with a self-validating, mechanistic protocol for safely handling, utilizing, and disposing of this compound.

Mechanistic Hazard Analysis: The "Why" Behind the Safety

To establish a robust safety protocol, we must first understand the causality behind the chemical's hazards. 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one presents two primary chemical domains of concern [1, 2]:

  • The Piperazine Moiety (Alkalinity & Corrosivity): The secondary amine within the piperazine ring is highly nucleophilic and basic. Piperazine derivatives are universally classified under GHS05 (Corrosion) and GHS07 (Irritant), carrying the H318 (Causes serious eye damage) and H314 (Causes severe skin burns) hazard statements. Direct contact rapidly saponifies lipid membranes in the skin and eyes.

  • The Dimethoxy Acetal Group (Acid Sensitivity): Acetals are stable in neutral and basic conditions but undergo rapid hydrolysis in the presence of strong aqueous acids. Exposing this compound to acidic spill neutralizers will cleave the acetal, releasing volatile methanol and generating an aldehyde byproduct, thereby introducing secondary inhalation and flammability hazards.

Quantitative PPE Matrix

Standard latex gloves are insufficient for handling concentrated secondary amines. Permeation data for piperazine derivatives indicates that Nitrile rubber provides superior resistance, with breakthrough times exceeding 8 hours [3, 4].

PPE CategoryRecommended Material / SpecificationBreakthrough TimeStandardMechanistic Justification
Gloves Nitrile Rubber (Minimum 0.11 mm thickness)> 480 minutesEN 374High resistance to organic bases; prevents permeation of the piperazine moiety.
Eye Protection Tight-fitting Chemical GogglesN/AEN 166 / ANSI Z87.1Critical defense against H318. Safety glasses with side shields are insufficient against alkaline dust/splashes.
Body Protection Chemically resistant Lab Coat (Knee-length)N/A-Prevents skin sensitization (H317) and systemic absorption.
Respiratory Type K or P2/P3 Particulate FilterN/AEN 143 / NIOSHRequired only if handling dry powder outside a fume hood or if ventilation drops below 0.5 m/s.

Operational Workflow & Handling Protocol

Every step in this protocol is designed as a self-validating system to ensure environmental control before the chemical is ever exposed to the laboratory atmosphere.

Step 1: Pre-Operation Validation

  • Validate Ventilation: Turn on the fume hood and verify the digital airflow monitor reads ≥ 0.5 m/s (100 fpm) . Self-validation: Tape a small piece of tissue to the sash; it should pull inward steadily.

  • Glove Integrity Check: Don nitrile gloves. Self-validation: Before putting them on, trap air in the glove and roll the cuff to inflate the fingers. Discard if any micro-leaks are detected.

Step 2: Material Transfer & Weighing

  • Mitigate Static: Piperazine powders can accumulate electrostatic charge, risking aerosolization upon opening. Use an anti-static gun on the weighing vessel or use grounded, static-free spatulas.

  • Weighing: Transfer the required mass inside the fume hood. If using an external analytical balance, pre-weigh the material into a tared, sealable vial inside the hood, seal it, and then transfer it to the balance.

Step 3: Reaction Setup

  • pH Management: Ensure the reaction solvent system is neutral or basic. If acidic conditions are required for your specific synthetic step, ensure the reaction vessel is equipped with a reflux condenser and a scrubber system to capture any evolved methanol/aldehyde byproducts from acetal hydrolysis.

Step 4: Post-Operation Decontamination

  • Wipe down spatulas and the fume hood surface with a damp paper towel (water neutralizes the immediate basicity), followed by a 70% Isopropyl Alcohol (IPA) wipe to remove organic residues.

Spill Response and Disposal Plan

Because of the dimethoxy acetal group, standard acidic spill kits (which often contain citric acid to neutralize bases) must not be used .

Immediate Spill Response:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Contain: Surround the spill with an inert absorbent material (e.g., dry sand, vermiculite, or a universal synthetic sorbent). Do not use combustible materials like sawdust.

  • Collect: Use a non-sparking plastic scoop to transfer the absorbed mixture into a heavy-duty polyethylene hazardous waste bag.

  • Decontaminate: Wash the spill area with copious amounts of water, followed by a standard laboratory detergent.

Disposal Logistics:

  • Waste Segregation: Collect waste in a dedicated "Basic Organic Waste" container.

  • Incompatibility: Never mix this waste with acidic streams (e.g., hydrochloric acid, sulfuric acid) or strong oxidizing agents, as exothermic neutralization and acetal degradation will occur simultaneously.

Safety Workflow Diagram

Workflow Start Handling CAS 1955554-66-1 (2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one) PPE Don PPE (Nitrile >0.11mm, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Verify Airflow ≥ 0.5 m/s) PPE->Hood SpillCheck Spill Occurs? Hood->SpillCheck SpillYes Evacuate & Isolate Area SpillCheck->SpillYes Yes SpillNo Proceed with Synthesis/Assay (Avoid Strong Acids) SpillCheck->SpillNo No Absorb Absorb with Inert Material (CRITICAL: Do NOT use acid) SpillYes->Absorb DisposeHazard Dispose as Basic Organic Waste Absorb->DisposeHazard Clean Decontaminate Surfaces (Water wash -> 70% IPA) SpillNo->Clean

Caption: Operational workflow and spill response logic for 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one.

References

  • NextSDS. (n.d.). Safety Data Sheet: 2,2-dimethoxy-1-(piperazin-1-yl)ethan-1-one (CAS 1955554-66-1). Retrieved April 6, 2026, from[Link]

  • Carl Roth GmbH. (n.d.). Safety Data Sheet: Piperazine derivatives & Glove Breakthrough Times. Retrieved April 6, 2026, from [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: Piperazine, anhydrous. Retrieved April 6, 2026, from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one
© Copyright 2026 BenchChem. All Rights Reserved.